CL2E-SN38 TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C88H119F3N14O26 |
|---|---|
分子量 |
1846.0 g/mol |
IUPAC 名称 |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] N-[2-[[4-[[(2S)-6-amino-2-[[(2S,5Z)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]octa-5,7-dienoyl]amino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C86H118N14O24.C2HF3O2/c1-6-9-10-11-14-71(91-75(102)58-121-57-74(101)88-29-33-113-35-37-115-39-41-117-43-45-119-47-48-120-46-44-118-42-40-116-38-36-114-34-32-98-53-63(94-95-98)51-89-79(105)61-20-16-59(17-21-61)52-100-76(103)26-27-77(100)104)81(107)93-72(15-12-13-28-87)80(106)90-62-22-18-60(19-23-62)55-123-84(110)96(4)30-31-97(5)85(111)124-64-24-25-70-66(49-64)65(7-2)67-54-99-73(78(67)92-70)50-69-68(82(99)108)56-122-83(109)86(69,112)8-3;3-2(4,5)1(6)7/h6,9-10,18-19,22-27,49-50,53,59,61,71-72,112H,1,7-8,11-17,20-21,28-48,51-52,54-58,87H2,2-5H3,(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,93,107);(H,6,7)/b10-9-;/t59?,61?,71-,72-,86-;/m0./s1 |
InChI 键 |
VYXFICTXNHMPAF-ZRVFGHKPSA-N |
手性 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC/C=C\C=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N(C)CCN(C)C(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCCN)NC(=O)C(CCC=CC=C)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN7C=C(N=N7)CNC(=O)C8CCC(CC8)CN9C(=O)C=CC9=O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CL2E-SN38 TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL2E-SN38 is a technologically advanced drug-linker conjugate designed for application in Antibody-Drug Conjugates (ADCs). This molecule incorporates SN-38, a highly potent topoisomerase I inhibitor and the active metabolite of irinotecan. The "CL2E" designation refers to a sophisticated linker system engineered for enhanced stability in circulation and targeted release of the cytotoxic payload within the tumor microenvironment. The trifluoroacetic acid (TFA) salt form facilitates its formulation and handling. This guide provides a comprehensive examination of the mechanism of action of CL2E-SN38, detailing its molecular interactions, cellular consequences, and the experimental methodologies used in its evaluation.
Introduction to CL2E-SN38 TFA
CL2E-SN38 represents a significant advancement in the field of ADCs by addressing some of the critical challenges in targeted cancer therapy. It is a conjugate of SN-38, a small molecule drug with formidable anti-tumor activity but limited by poor solubility and systemic toxicity. The CL2E linker system is intricately designed to tether SN-38 to a monoclonal antibody, ensuring that the cytotoxic payload remains inert until it reaches its intended target. This targeted delivery mechanism aims to maximize therapeutic efficacy while minimizing off-target side effects.
The linker in CL2E-SN38 is attached to the 10-hydroxyl group of the SN-38 molecule and incorporates a dipeptide sequence, valine-citrulline, which is specifically designed to be cleaved by cathepsin B, an enzyme that is often upregulated in the lysosomal compartments of cancer cells.[1] This strategic design allows for the controlled release of SN-38 directly within the tumor cells, thereby concentrating its cytotoxic effects where they are most needed.
The Core Mechanism of Action: Inhibition of Topoisomerase I
The pharmacological activity of CL2E-SN38 is ultimately dependent on the action of its payload, SN-38. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.
The catalytic cycle of topoisomerase I involves the creation of a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the cleavable complex. SN-38 intercalates into this complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to an accumulation of these stalled complexes. When a DNA replication fork collides with a stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand DNA break. The accumulation of these double-strand breaks triggers a cascade of cellular events, including cell cycle arrest, primarily in the S-phase, and the initiation of apoptosis (programmed cell death).
Quantitative Data Summary
While comprehensive quantitative data specifically for the this compound drug-linker is not extensively available in the public domain, preclinical studies on antibody-drug conjugates utilizing this linker have been conducted. The following table summarizes representative data from an exploratory preclinical therapy experiment using an hMN-14-CL2E-SN-38 conjugate in nude mice with aggressive s.c. LS174T human colon cancer xenografts.[2] It is important to note that in this particular study, the CL2E linker was found to be less efficacious than other linkers tested (CL2 and CL2A).[2]
| Treatment Group | Mean Tumor Volume (cm³) on Day 18 ± SD | Median Survival Time (days) |
| hMN-14-CL2E-SN-38 | 0.490 ± 0.224 | 25 |
| hMN-14-CL2-SN-38 (Positive Control) | 0.073 ± 0.035 | 54.5 |
| hMN-14-CL2A-SN-38 | 0.055 ± 0.032 | 55 |
| hMN-14-CL2D-SN-38 | 0.518 ± 0.239 | 30 |
| Untreated | 1.09 ± 0.88 | 26.5 |
Data from the Proceedings of the 101st Annual Meeting of the American Association for Cancer Research; 2010 Apr 17-21; Washington, DC.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of CL2E-SN38 are not fully available in publicly accessible literature. However, based on related studies and general methodologies in the field of ADCs, the following outlines the likely experimental approaches.
Synthesis of CL2E-SN38
The synthesis of CL2E-SN38 is a multi-step process involving the preparation of the linker and its subsequent conjugation to SN-38. The general structure is maleimido-[x]-Phe-Lys-PABOCO-N(Me)-(CH2)2-N(Me)-CO-10-O-SN-38.[2]
General Steps:
-
Protection of SN-38: The reactive hydroxyl groups of SN-38 are protected to allow for selective modification at the 10-position.
-
Linker Synthesis: The dipeptide linker (Phe-Lys) with its associated spacers (PABOCO and the diamine component) and the maleimide (B117702) group is synthesized using solid-phase or solution-phase peptide chemistry.
-
Conjugation of Linker to SN-38: The synthesized linker is chemically conjugated to the 10-hydroxyl group of the protected SN-38.
-
Deprotection and Purification: The protecting groups are removed, and the final CL2E-SN38 product is purified using techniques such as high-performance liquid chromatography (HPLC).
-
Salt Formation: The purified CL2E-SN38 is likely converted to its trifluoroacetic acid (TFA) salt to improve its stability and handling properties.
In Vitro Cytotoxicity Assay
The cytotoxic potential of an ADC incorporating CL2E-SN38 would be assessed using an in vitro cell-based assay, such as the MTT or MTS assay.
Protocol Outline:
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and free SN-38.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT) is added to each well. The absorbance is measured using a plate reader, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values (the concentration of the drug that inhibits cell growth by 50%) are determined.
Cathepsin B Cleavage Assay
To confirm the intended release mechanism of SN-38 from the CL2E linker, an in vitro cleavage assay using purified cathepsin B is performed.
Protocol Outline:
-
Reaction Setup: The CL2E-SN38 conjugate is incubated with purified human cathepsin B in a buffer that mimics the acidic environment of the lysosome (pH ~5.0-5.5).
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points.
-
Analysis: The samples are analyzed by HPLC or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released SN-38 over time.
In Vivo Efficacy Studies
The anti-tumor activity of an ADC with CL2E-SN38 is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
Protocol Outline:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Treatment Groups: Once the tumors reach a specified size, the mice are randomized into treatment groups (e.g., ADC, control ADC, vehicle, standard chemotherapy).
-
Dosing: The treatments are administered according to a predetermined schedule and dosage.
-
Monitoring: Tumor volumes and body weights are measured regularly.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size, and the efficacy of the treatments is assessed by comparing tumor growth inhibition and survival rates between the groups.
Signaling Pathways and Logical Relationships
The cytotoxic effect of SN-38, released from the CL2E linker, is mediated through the DNA damage response (DDR) pathway.
Conclusion
This compound is a sophisticated drug-linker conjugate that leverages the potent anti-tumor activity of SN-38 through a targeted delivery strategy. Its mechanism of action is centered on the inhibition of topoisomerase I, leading to DNA damage and apoptosis in cancer cells. The CL2E linker is designed for stability in the bloodstream and specific cleavage by cathepsin B within tumor cells, aiming to enhance the therapeutic index of SN-38. While preclinical data for an ADC utilizing the CL2E linker suggests it may be less effective than other linker designs, the principles behind its development contribute to the broader understanding and advancement of ADC technology. Further research and optimization of such linker systems are crucial for the development of next-generation targeted cancer therapies.
References
An In-depth Technical Guide to CL2E-SN38 TFA: Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CL2E-SN38 TFA, a drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). SN-38, the potent active metabolite of irinotecan, is a topoisomerase I inhibitor. The CL2E linker is a cathepsin B-cleavable linker system designed for stable circulation and efficient intracellular release of the SN-38 payload. This document details the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its biological activity are also provided, along with visual representations of key pathways and workflows to support researchers in the field of targeted cancer therapy.
Chemical Structure and Properties
This compound is comprised of the cytotoxic agent SN-38, linked via a protease-cleavable linker to a terminal functional group for conjugation to an antibody. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the compound.
The CL2E linker incorporates a valine-citrulline (VC) dipeptide, a p-aminobenzyloxycarbonyl (PAB) spacer, and an ethylenediamine (B42938) moiety.[1] This specific design confers stability in systemic circulation while allowing for efficient cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1]
Chemical Structure of CL2E-SN38
Caption: Molecular components of the CL2E-SN38 drug-linker conjugate.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₉H₁₁₇F₃N₁₄O₂₆ | [2] |
| Molecular Weight | 1855.95 g/mol | [2] |
| Appearance | Off-white to yellow solid | |
| Solubility | DMSO: 100 mg/mL (53.88 mM) | [2] |
| In vivo formulation 1: ≥ 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [3] | |
| In vivo formulation 2: ≥ 2.5 mg/mL in 10% DMSO, 90% Corn Oil | [3] | |
| Storage Conditions | Store at -20°C to -80°C, protected from light. | [3] |
| Stability | Stable in human serum.[1] Stock solutions at -80°C are stable for up to 6 months.[3] |
Mechanism of Action
The therapeutic efficacy of an ADC utilizing CL2E-SN38 is predicated on a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of cancer cells.
Caption: Cellular mechanism of action for a CL2E-SN38 based ADC.
Upon internalization via receptor-mediated endocytosis, the ADC is trafficked to the lysosome. The acidic environment and the presence of proteases, particularly cathepsin B, facilitate the cleavage of the valine-citrulline linker, releasing the active SN-38 payload into the cytoplasm.
The released SN-38 then diffuses into the nucleus where it exerts its cytotoxic effect by inhibiting topoisomerase I. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks created during DNA replication and transcription.[4] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, the induction of apoptosis.[5]
Signaling Pathway of SN-38 Induced Apoptosis
Caption: Signaling cascade initiated by SN-38 leading to apoptosis.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of ADCs constructed with CL2E-SN38.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (expressing the antigen of interest) and a negative control cell line.
-
Complete cell culture medium.
-
ADC-CL2E-SN38 and unconjugated antibody.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the ADC-CL2E-SN38 and the unconjugated antibody in complete culture medium.
-
Remove the existing medium from the cells and add the diluted test articles. Include wells with medium only as a blank control.[7]
-
Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[2]
-
Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.[2][7]
-
Read the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the CL2E linker to cleavage by cathepsin B.
Materials:
-
ADC-CL2E-SN38.
-
Recombinant human cathepsin B.
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
HPLC system with a fluorescence or UV detector.
Procedure:
-
Incubate the ADC-CL2E-SN38 with recombinant human cathepsin B in the assay buffer at 37°C.[8]
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the enzymatic reaction by adding a protease inhibitor or by protein precipitation (e.g., with acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of released SN-38.
-
Monitor the release of SN-38 over time to determine the cleavage kinetics.
Topoisomerase I Inhibition Assay
This assay evaluates the ability of the released SN-38 to inhibit the activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA.
-
Recombinant human topoisomerase I.
-
Topoisomerase I reaction buffer.
-
SN-38 standard.
-
Released SN-38 from the cleavage assay.
-
Agarose (B213101) gel electrophoresis system.
-
DNA staining agent (e.g., ethidium (B1194527) bromide).
Procedure:
-
Incubate supercoiled plasmid DNA with recombinant human topoisomerase I in the reaction buffer.
-
Add serial dilutions of the SN-38 standard or the released SN-38 to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.[9]
-
Separate the different forms of DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.[9]
-
Stain the gel with a DNA staining agent and visualize under UV light.[9]
-
Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or nicked DNA.
Conclusion
This compound is a promising drug-linker for the development of next-generation antibody-drug conjugates. Its design, which incorporates the potent topoisomerase I inhibitor SN-38 and a stable, yet efficiently cleavable linker, offers the potential for a wide therapeutic window. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug developers working to advance novel targeted cancer therapies. Further investigation into the in vivo efficacy and safety profile of ADCs utilizing this technology is warranted.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. selleckchem.com [selleckchem.com]
The Role of SN-38 as a Topoisomerase I Inhibitor Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent inhibitor of human DNA topoisomerase I (Top1).[1] Its high cytotoxicity has made it a compelling payload for antibody-drug conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. This guide provides a detailed examination of the molecular mechanism of SN-38, its application as an ADC payload, the cellular consequences of Top1 inhibition, and standard methodologies used to evaluate its activity. By stabilizing the covalent complex between Top1 and DNA, SN-38 leads to lethal double-strand breaks during DNA replication, ultimately inducing cell cycle arrest and apoptosis.[1][2] This document consolidates key quantitative data, outlines detailed experimental protocols, and provides visual representations of the critical pathways and mechanisms involved.
Introduction: SN-38 and its Target, Topoisomerase I
DNA topoisomerases are crucial enzymes that resolve topological issues in the genome that arise during processes like DNA replication and transcription.[1] Human Topoisomerase I alleviates torsional stress by creating transient single-strand breaks in the DNA backbone.[3] The enzyme's catalytic cycle involves a transesterification reaction where a catalytic tyrosine residue attacks a DNA phosphodiester bond, forming a covalent 3'-phosphotyrosyl intermediate and leaving a free 5'-hydroxyl end.[1] This allows for the controlled rotation of the DNA, after which the enzyme re-ligates the nicked strand.
SN-38 exerts its cytotoxic effect by intercalating into this transient Top1-DNA complex, effectively trapping the enzyme on the DNA.[1] This stabilized "cleavable complex" prevents the re-ligation of the single-strand break. The collision of the DNA replication machinery with this complex converts the reversible single-strand break into a permanent and lethal double-strand break, triggering a cascade of cellular events that culminate in cell death.[1][2]
Physicochemical Properties of SN-38
SN-38 is a lipophilic molecule with poor aqueous solubility and stability at physiological pH, where its active lactone ring can undergo reversible hydrolysis to an inactive carboxylate form.[4][5] These properties have historically limited its use as a standalone therapeutic agent.[4] However, its high potency, with approximately 1000 times more activity than its prodrug irinotecan, makes it an ideal candidate for targeted delivery via ADCs.[6][7]
| Property | Value | Reference |
| Chemical Formula | C22H20N2O5 | [6] |
| Molar Mass | 392.411 g·mol−1 | [6] |
| Water Solubility | 0.29 mg/mL (predicted) | [8] |
| logP | 2.73 (predicted) | [8] |
| pKa (Strongest Acidic) | 9.66 (predicted) | [8] |
| pKa (Strongest Basic) | 3.92 (predicted) | [8] |
| Solubility in DMSO | ~2 mg/mL | [9] |
Mechanism of Action and Cellular Consequences
The stabilization of the Top1-DNA cleavable complex by SN-38 is the initiating event in a signaling cascade that leads to apoptosis. The subsequent collision with replication forks generates DNA double-strand breaks (DSBs), which are potent inducers of the DNA Damage Response (DDR).
DNA Damage Response (DDR) Pathway
The DDR is a complex network of signaling pathways that senses DNA damage and orchestrates a response that includes cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. The primary kinase activated by stalled replication forks is Ataxia Telangiectasia and Rad3-related (ATR), which phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[1] This ATR-Chk1 signaling cascade is crucial for stabilizing the replication fork and initiating cell cycle arrest, primarily in the S and G2 phases.[1][10]
Simultaneously, the presence of DSBs activates the Ataxia-Telangiectasia Mutated (ATM) kinase, which in turn activates Chk2 and the tumor suppressor protein p53.[2] Activated p53 can induce the expression of the cyclin-dependent kinase inhibitor p21, further enforcing cell cycle arrest.[2]
Induction of Apoptosis
If the DNA damage is irreparable, the cell undergoes apoptosis. This is often mediated by the p53 pathway, which can transcriptionally activate pro-apoptotic genes.[2] Furthermore, SN-38 has been shown to induce apoptosis through the mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3 and cleavage of PARP.[10]
SN-38 as an Antibody-Drug Conjugate (ADC) Payload
The high potency and unique mechanism of action of SN-38 make it an attractive payload for ADCs. By attaching SN-38 to a monoclonal antibody that targets a tumor-associated antigen, the drug can be selectively delivered to cancer cells, thereby increasing its therapeutic index and reducing systemic toxicity.[11]
A prominent example of an SN-38-based ADC is Sacituzumab govitecan (Trodelvy®), which targets the Trop-2 antigen and is approved for the treatment of certain types of breast and urothelial cancers.[7][12]
In Vitro Cytotoxicity of SN-38 and SN-38 ADCs
The cytotoxic activity of SN-38 and ADCs incorporating it is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Compound/ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |
| SN-38 | SKOV-3 | Ovarian | 10.7 | [13][14] |
| BT474 HerDR | Breast | 7.3 | [13][14] | |
| MDA-MB-231 | Breast | 38.9 | [13][14] | |
| MCF-7 | Breast | 14.4 | [13][14] | |
| hRS7-CL2A-SN-38 (anti-Trop-2) | Various Solid Tumors | - | in the nM range | [15] |
| Mil40-SN-38 ADC (anti-Her2) | SKOV-3 | Ovarian | >85.6 (reduced activity) | [13] |
| BT474 HerDR | Breast | >14.6 (reduced activity) | [13] |
Experimental Protocols
Topoisomerase I Relaxation Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[16]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
SN-38 or other test inhibitors
-
5x Loading dye
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures on ice containing 1x Topoisomerase I reaction buffer and ~200 ng of supercoiled plasmid DNA.
-
Add serial dilutions of SN-38 or the test compound to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate the mixtures for 10 minutes at room temperature to allow the inhibitor to interact with the DNA.[16]
-
Initiate the reaction by adding 1-2 units of human Topoisomerase I to each tube (except the no-enzyme control).
-
Incubate the reactions for 30 minutes at 37°C.[17]
-
Stop the reaction by adding 5x loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis in 1x TAE buffer.[17]
-
Stain the gel with ethidium bromide, destain, and visualize the DNA bands using a UV transilluminator.[16]
-
Analyze the results: The no-enzyme control will show only the fast-migrating supercoiled DNA. The no-inhibitor control will show the slower-migrating relaxed DNA. Increasing concentrations of an effective inhibitor like SN-38 will result in a dose-dependent increase in the amount of supercoiled DNA.[16]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of SN-38 or an SN-38 ADC on cancer cell lines.[18]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
SN-38 or SN-38 ADC
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[19]
-
Prepare serial dilutions of the SN-38 or ADC in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control.[18]
-
Incubate the plate for a desired exposure time (e.g., 72-96 hours).[19]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18][20]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a common method used to determine the average DAR of an ADC. The addition of the hydrophobic SN-38 payload increases the hydrophobicity of the antibody, allowing for separation of species with different numbers of conjugated drugs.[19][]
Materials:
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)[19]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)[19]
-
ADC sample
Procedure:
-
Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.[19]
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over approximately 30 minutes to elute the ADC species.[19]
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species. The unconjugated antibody (DAR0) will elute first, followed by species with increasing DARs.
-
Integrate the peak area for each species and calculate the average DAR using the formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)[19]
Conclusion
SN-38 is a highly potent antineoplastic agent that functions by trapping the covalent complex between DNA and Topoisomerase I.[1] This mechanism of action, which leads to the formation of lethal double-strand breaks during DNA replication, makes SN-38 particularly effective against rapidly proliferating cancer cells.[2] While its physicochemical properties pose challenges for conventional formulation, its high cytotoxicity makes it an excellent payload for ADCs, enabling targeted delivery to tumor cells and improving the therapeutic window. Understanding the intricacies of its interaction with the Top1-DNA complex, the subsequent cellular responses, and the methodologies for its evaluation is critical for the rational design of novel Top1-targeting therapies and for developing strategies to overcome clinical resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. SN-38 - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Function of CL2E-SN38 TFA Trifluoroacetate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CL2E-SN38 trifluoroacetate (B77799) (TFA) salt, a key component in the development of antibody-drug conjugates (ADCs). The document elucidates the core function of each component: the potent topoisomerase I inhibitor SN-38, the stable yet enzymatically cleavable CL2E linker, and the trifluoroacetate salt counterion. A detailed examination of the mechanism of action, supported by quantitative data and established experimental protocols, is presented to offer a thorough understanding for researchers in the field of targeted cancer therapy.
Introduction
Antibody-drug conjugates represent a paradigm of precision medicine in oncology, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. CL2E-SN38 is a drug-linker conjugate that plays a crucial role in the construction of such ADCs. It comprises the active metabolite of irinotecan, SN-38, attached to a monoclonal antibody via the CL2E linker. The trifluoroacetate salt is typically a result of the purification process of the drug-linker component. This guide will dissect the function and characteristics of CL2E-SN38 TFA, providing a foundational resource for its application in ADC development.
The Components of this compound
SN-38: The Cytotoxic Payload
SN-38 is a potent small molecule inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When a DNA replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand breaks, triggering cell cycle arrest in the S-phase and subsequent apoptosis.[2]
The CL2E Linker: Ensuring Stability and Conditional Release
The CL2E linker is an advanced linker system designed for ADCs. It is engineered to be highly stable in systemic circulation, preventing the premature release of the toxic SN-38 payload and thereby minimizing off-target toxicity. A key feature of the CL2E linker is its susceptibility to cleavage by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[3] This enzymatic cleavage ensures that the release of SN-38 is preferentially triggered within the target cancer cells following internalization of the ADC. The CL2E linker typically consists of a dipeptide, such as valine-citrulline, which is recognized by cathepsin B, and a self-immolative spacer, p-aminobenzyl alcohol (PABA), which facilitates the efficient release of the unmodified payload.[4]
Trifluoroacetate (TFA) Salt: A Consideration in Formulation and Activity
Trifluoroacetic acid is commonly used in the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides and small molecules, resulting in the final product being a trifluoroacetate salt. While often considered a mere consequence of purification, the TFA counterion can potentially influence the physicochemical properties of the drug-linker conjugate, such as its solubility and stability. Moreover, residual TFA has been reported to affect the accuracy and reproducibility of in vitro cellular assays.[5][6] Therefore, it is a critical parameter to consider during the formulation and biological evaluation of CL2E-SN38-based ADCs.
Mechanism of Action of a CL2E-SN38 ADC
The therapeutic action of an ADC utilizing the CL2E-SN38 conjugate follows a multi-step process, as illustrated in the workflow below.
Quantitative Data
The efficacy of CL2E-SN38 ADCs is determined by several factors, including the drug-to-antibody ratio (DAR), the stability of the linker, and the efficiency of payload release. The following tables summarize key quantitative data.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of SN-38 and SN-38 ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free SN-38 | Daudi | N/A | 0.13 | [3] |
| Free SN-38 | RS4;11 | N/A | 2.28 | [3] |
| Free SN-38 | SKOV-3 | N/A | 10.7 | [7] |
| Free SN-38 | BT474 HerDR | N/A | 7.3 | [7] |
| Free SN-38 | MDA-MB-231 | N/A | 38.9 | [7] |
| Free SN-38 | MCF-7 | N/A | 14.4 | [7] |
| Emab-CL2A-SN-38 | Daudi | CD22 | ~1-5 | [3] |
| Emab-CL2E-SN-38 | Daudi | CD22 | ~40-55x less potent than CL2A conjugate | [3] |
| hRS7-CL2A-SN-38 | Various | Trop-2 | ~1.0 - 6.0 | [1] |
| hRS7-CL2E-SN-38 | NCI-N87 | Trop-2 | Slower payload release and less DNA damage vs CL2A | [2] |
Note: IC50 values are highly dependent on the specific antibody, cell line, and experimental conditions. The data presented is a compilation from various sources to illustrate the relative potencies.
Table 2: Characteristics of CL2E and CL2A Linkers
| Linker Property | CL2E Linker | CL2A Linker | Reference |
| Serum Stability | Stable for over 14 days | Half-life of ~24 hours | [3],[4] |
| Cleavage Mechanism | Cathepsin B | pH-sensitive hydrolysis | [3],[8] |
| Payload Release | Intracellular (lysosomal) | Intracellular and in tumor microenvironment | [2] |
| Relative In Vitro Potency | Generally lower | Generally higher | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of CL2E-SN38 ADCs.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of the ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density in complete growth medium and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the CL2E-SN38 ADC, a non-targeting control ADC, and free SN-38 in complete medium. Replace the cell culture medium with the prepared dilutions.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72-96 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilization and Measurement: If using MTT, add a solubilization solution and incubate to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Cathepsin B-Mediated Linker Cleavage Assay
This assay evaluates the susceptibility of the CL2E linker to cleavage by cathepsin B.
Workflow Diagram:
Detailed Methodology:
-
Reaction Setup: Combine the CL2E-SN38 ADC with a suitable assay buffer (pH 5.0-6.0, containing a reducing agent like DTT to activate cathepsin B).
-
Enzyme Addition: Initiate the reaction by adding a known concentration of activated human cathepsin B.
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points, withdraw aliquots and quench the reaction (e.g., by adding a protease inhibitor or by protein precipitation with an organic solvent).
-
Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by RP-HPLC or LC-MS to separate and quantify the released SN-38.
-
Data Analysis: Plot the concentration of released SN-38 over time to determine the cleavage kinetics.
Serum Stability Assay
This assay assesses the stability of the ADC in serum over time.
Detailed Methodology:
-
Incubation: Incubate the CL2E-SN38 ADC in human or other species' serum at 37°C.
-
Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the ADC-serum mixture.
-
ADC Capture: Isolate the ADC from the serum proteins using an affinity capture method (e.g., protein A/G beads).
-
Analysis: Analyze the captured ADC by hydrophobic interaction chromatography (HIC) or LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker instability. The supernatant can also be analyzed for the presence of released SN-38.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC.
Workflow Diagram:
Detailed Methodology (HIC):
-
Sample Preparation: Dilute the ADC sample in a high-salt mobile phase.
-
Chromatography: Inject the sample onto a HIC column. Elute with a decreasing salt gradient. ADC species with higher DARs are more hydrophobic and will have longer retention times.
-
Detection and Analysis: Monitor the elution profile by UV absorbance. Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated based on the relative abundance of each species.
Conclusion
This compound is a sophisticated drug-linker system that enables the development of highly targeted and potent antibody-drug conjugates. The stability of the CL2E linker in circulation, combined with its specific cleavage by lysosomal cathepsin B, provides a mechanism for the controlled release of the cytotoxic payload SN-38 within cancer cells. While the trifluoroacetate salt is a common feature of the purified drug-linker, its potential impact on the final ADC's properties warrants consideration during development. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug developers working to advance the field of targeted cancer therapy. A thorough characterization of the in vitro and in vivo properties of CL2E-SN38 ADCs is crucial for the successful translation of these promising therapeutics into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of CL2E-SN38 for Antibody-Drug Conjugates
This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of the CL2E-SN38 drug-linker for use in Antibody-Drug Conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics.
Introduction to CL2E-SN38
CL2E-SN38 is a drug-linker construct designed for ADCs, combining the potent topoisomerase I inhibitor SN-38 with a stable, enzymatically cleavable linker. SN-38, the active metabolite of irinotecan, is 100 to 1,000 times more potent than its parent drug but is not suitable for systemic administration due to poor solubility and toxicity. The CL2E linker system facilitates the targeted delivery of SN-38 to tumor cells, enhancing its therapeutic index.
The CL2E linker is designed for high stability in circulation and specific cleavage within the lysosomal compartment of cancer cells. It consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer, and an ethylenediamine (B42938) moiety. The Val-Cit dipeptide is a substrate for cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This targeted cleavage mechanism ensures that the highly cytotoxic SN-38 is released predominantly within the target cancer cells, minimizing off-target toxicity.
Mechanism of Action
The cytotoxic payload of the CL2E-SN38 conjugate is SN-38. The mechanism of action for an ADC utilizing this drug-linker can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component targeting a specific tumor-associated antigen on the surface of cancer cells. The CL2E linker is designed to be highly stable in human serum, with studies indicating stability for over 14 days, preventing premature release of SN-38.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.
-
Lysosomal Cleavage: Within the acidic environment of the lysosome, the Val-Cit dipeptide of the CL2E linker is cleaved by the lysosomal protease cathepsin B.
-
Payload Release: The cleavage of the dipeptide initiates the collapse of the PAB spacer, leading to the release of free SN-38 into the cytoplasm of the cancer cell.
-
Induction of Apoptosis: The released SN-38 inhibits topoisomerase I, a nuclear enzyme that unwinds DNA during replication. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into double-strand breaks during DNA synthesis. The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).
An In-depth Technical Guide to CL2E Linker Chemistry for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of bis(2-chloroethyl) ether (CL2E) linker chemistry, a critical component in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs). This document details the linker's mechanism of action, experimental protocols for its application, and comparative data to inform rational drug design.
Core Principles of CL2E Linker Chemistry
The CL2E linker is a specialized chemical moiety designed to connect a targeting molecule, such as a monoclonal antibody, to a potent cytotoxic payload. Its primary function is to ensure the stable transport of the payload through the systemic circulation and to facilitate its specific release at the target site, typically within cancer cells.
A key feature of the CL2E linker is its susceptibility to cleavage by specific lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic cleavage mechanism, combined with a subsequent intramolecular cyclization, allows for the controlled release of the active drug. In contrast to linkers that are sensitive to the acidic pH of the lysosome, the CL2E linker's reliance on enzymatic activity can offer a more defined and specific release profile.
The structure of a typical CL2E-payload conjugate, such as CL2E-SN-38, involves a maleimide (B117702) group for conjugation to the antibody, a dipeptide sequence (e.g., Phenylalanine-Lysine) as the Cathepsin B recognition site, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and an N,N'-dimethylethylenediamine moiety connected to the payload.
Quantitative Data Summary
The selection of a linker can significantly impact the stability, efficacy, and therapeutic window of an ADC. The following tables summarize key quantitative data from comparative studies involving the CL2E linker and a closely related analog, CL2A.
Table 1: Comparative Serum Stability of ADCs with CL2A and CL2E Linkers
| Linker | Serum Half-life (t½) | Reference |
| CL2A | ~1 day | [1] |
| CL2E | >10 days | [1] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with CL2A and CL2E Linkers
| Antibody Target & Cell Line | Linker | IC50 (nM) | Reference |
| anti-TROP-2 (Capan-1) | CL2A-SN-38 | 9 | [1] |
| anti-TROP-2 (Capan-1) | CL2E-SN-38 | 132 | [1] |
| anti-TROP-2 (Calu-3) | CL2A-SN-38 | 20 | [1] |
| anti-TROP-2 (Calu-3) | CL2E-SN-38 | 242 | [1] |
| anti-CD22 (Raji) | CL2A-SN-38 | 3.2 | [1] |
| anti-CD22 (Raji) | CL2E-SN-38 | 135.8 | [1] |
| anti-CD74 (A-375) | CL2A-SN-38 | 5 | [1] |
| anti-CD74 (A-375) | CL2E-SN-38 | 34 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a CL2E-SN-38 conjugate, its conjugation to a monoclonal antibody, and key in vitro assays for characterization.
Synthesis of a CL2E-SN-38 Linker-Payload Conjugate
This protocol describes a representative synthesis of a maleimide-functionalized CL2E linker conjugated to the topoisomerase I inhibitor, SN-38.
Materials:
-
SN-38
-
N,N'-Dimethylethylenediamine
-
p-Aminobenzyl alcohol (PABC)
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
Maleimido-PEG-NHS ester
-
Standard peptide coupling reagents (e.g., HATU, DIPEA)
-
Protecting group reagents (e.g., Boc-anhydride, Piperidine)
-
Solvents (DMF, DCM, etc.)
-
Purification supplies (silica gel, HPLC columns)
Procedure:
-
Protection of SN-38: The 10-hydroxyl group of SN-38 is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to allow for selective reaction at other positions.
-
Synthesis of the PABC-Diamine Moiety: p-Aminobenzyl alcohol is reacted with a protected form of N,N'-dimethylethylenediamine.
-
Dipeptide Coupling: The Fmoc-protected dipeptide (Phe-Lys) is synthesized using standard solid-phase or solution-phase peptide synthesis techniques and then coupled to the PABC-diamine moiety.
-
Attachment of Maleimide-PEG: The N-terminus of the dipeptide is deprotected, and a maleimido-PEG-NHS ester is coupled to it.
-
Conjugation to SN-38: The protected SN-38 is reacted with the linker construct at the 10-hydroxyl position.
-
Deprotection: All protecting groups are removed to yield the final maleimido-functionalized CL2E-SN-38 conjugate.
-
Purification: The final product is purified by preparative HPLC.
Conjugation of CL2E-SN-38 to a Monoclonal Antibody
This protocol details the conjugation of the CL2E-SN-38 linker-payload to a monoclonal antibody via cysteine-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
CL2E-SN-38 linker-payload
-
N-acetylcysteine
-
Desalting columns
-
Reaction buffers
Procedure:
-
Antibody Reduction: The interchain disulfide bonds of the mAb are partially reduced to free sulfhydryl groups using a controlled amount of TCEP. The reaction is typically carried out at 37°C for 1-2 hours.
-
Conjugation: The CL2E-SN-38 linker-payload, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: The resulting ADC is purified from unconjugated linker-payload and other small molecules using size-exclusion chromatography (SEC) or a desalting column.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free payload solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve.
Serum Stability Assay
This assay evaluates the stability of the ADC in serum over time.
Materials:
-
ADC
-
Human or mouse serum
-
Incubator
-
LC-MS system
-
Affinity capture beads (e.g., Protein A)
Procedure:
-
Incubation: Incubate the ADC in serum at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
ADC Capture: At each time point, capture the ADC from the serum using affinity beads.
-
Analysis: Analyze the captured ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.
-
Data Analysis: Plot the average DAR against time to determine the stability profile and half-life of the ADC in serum.
Cathepsin B Cleavage Assay
This assay confirms the enzymatic release of the payload from the linker.
Materials:
-
ADC or linker-payload conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (pH 5.0)
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup: Incubate the ADC or linker-payload conjugate with Cathepsin B in the assay buffer at 37°C.
-
Time Points: Take aliquots of the reaction mixture at various time points.
-
Analysis: Analyze the aliquots by HPLC or LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Visualizations
The following diagrams illustrate key aspects of CL2E linker chemistry.
Caption: A general workflow for the development and evaluation of an ADC using a CL2E linker.
Caption: The intracellular pathway of an ADC leading to payload release and cell death.
Caption: The two-step mechanism of payload release from a CL2E linker.
References
CL2E-SN38 TFA for Targeted Cancer Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This technical guide provides a comprehensive overview of CL2E-SN38 TFA, a drug-linker conjugate designed for the development of next-generation ADCs. SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor.[1] Its clinical utility as a standalone agent is hampered by poor solubility and systemic toxicity. The CL2E linker addresses these challenges by enabling stable conjugation of SN-38 to a monoclonal antibody (mAb), facilitating targeted delivery to cancer cells. This guide will delve into the core components of this compound, its mechanism of action, relevant quantitative data, detailed experimental protocols, and the signaling pathways involved in its therapeutic effect, with a focus on its application in targeting CEACAM5-expressing cancers.
Core Components and Mechanism of Action
The this compound drug-linker is a sophisticated system comprising three key components: the cytotoxic payload (SN-38), a cleavable linker (CL2E), and a trifluoroacetic acid (TFA) salt form, which enhances solubility and stability for formulation.
-
SN-38: The Cytotoxic Payload SN-38 exerts its potent anti-tumor activity by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a lethal double-strand break, ultimately triggering cell cycle arrest and apoptosis.[1]
-
The CL2E Linker: A Controlled Release System The CL2E linker is a dipeptide-based linker, specifically utilizing a valine-citrulline (VC) motif, which is designed to be cleaved by lysosomal proteases, such as Cathepsin B, that are often upregulated in the tumor microenvironment.[1] This linker connects the 10-hydroxy group of SN-38 via a p-aminobenzyloxycarbonyl (PAB) self-immolative spacer and an ethylenediamine (B42938) moiety.[1] This specific conjugation to the 10-OH position of SN-38 has been shown to enhance the stability of the active lactone ring of the drug.[1] The CL2E linker is characterized by a relatively slow-release rate of SN-38 compared to other linkers like CL2A, which may influence the therapeutic window and bystander killing effect of the resulting ADC.[2][3]
-
TFA Salt Form The trifluoroacetic acid (TFA) salt form of the CL2E-SN38 conjugate is often used to improve the solubility and stability of the drug-linker complex, facilitating easier handling and formulation during the ADC manufacturing process.
Quantitative Data
The following tables summarize key quantitative data for SN-38 and representative ADCs, including those with similar linker technologies to CL2E-SN38, to provide a comparative overview of their potency and efficacy.
Table 1: In Vitro Cytotoxicity of SN-38 and SN-38-based ADCs
| Cell Line | Compound/ADC | Target | IC50 (nM) | Reference |
| SKOV-3 (Ovarian) | SN-38 | - | 10.7 | [1] |
| BT474 HerDR (Breast) | SN-38 | - | 7.3 | [1] |
| MDA-MB-231 (Breast) | SN-38 | - | 38.9 | [1] |
| MCF-7 (Breast) | SN-38 | - | 14.4 | [1] |
| BxPC-3 (Pancreatic) | CT109-SN-38 | CEACAM5/6 | 21 | [4] |
| NCI-N87 (Gastric) | hRS7-CL2E-SN-38 | Trop-2 | Slower payload release noted, specific IC50 not provided | [2] |
Table 2: In Vivo Efficacy of CEACAM5-Targeted SN-38 ADCs
| Tumor Model | Treatment | Dose and Schedule | Outcome | Reference |
| GW-39 (Human Colon) | Labetuzumab-SN-38 | 0.25 mg SN-38 equiv./kg, q4d x 8 | Significantly extended median survival | [5] |
| LS174T (Human Colon) | Labetuzumab-SN-38 | Not specified | Significant tumor growth control | [5] |
| BxPC-3 (Pancreatic) | CT109-SN-38 | 25 mg/kg | Tumor regression in 3/10 mice | [4] |
| NCI-H660 (NEPC) | Labetuzumab govitecan | Weekly x 4 | 100% of tumors undetectable by day 17 | [6] |
| LuCaP49 (Prostate) | Labetuzumab govitecan | 25 mg/kg, every 4 days | Complete response within 14-17 days | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a CL2E-SN38-like drug-linker, its conjugation to a monoclonal antibody, and the characterization and evaluation of the resulting ADC.
Protocol 1: Synthesis of a Maleimide-Functionalized Val-Cit-PAB-SN38 Drug-Linker
This protocol outlines the general steps for synthesizing a drug-linker construct similar to CL2E-SN38, culminating in a maleimide-functionalized molecule ready for conjugation to reduced antibody thiols.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
SN-38
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
TFA (Trifluoroacetic acid)
-
Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography, HPLC system)
Procedure:
-
Attachment of SN-38 to the PAB spacer:
-
Couple Fmoc-Val-Cit-PAB-OH to SN-38 at the 10-OH position using a suitable coupling agent like HATU in the presence of a base such as DIPEA in anhydrous DMF.
-
Monitor the reaction by TLC or LC-MS.
-
Purify the product by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected intermediate in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes to remove the Fmoc group.
-
Purify the deprotected product by HPLC.
-
-
Coupling of the Maleimide (B117702) Moiety:
-
Dissolve the deprotected amine intermediate and 6-Maleimidohexanoic acid N-hydroxysuccinimide ester in anhydrous DMF.
-
Add DIPEA and stir the reaction overnight at room temperature.
-
Purify the final maleimide-functionalized drug-linker by HPLC.
-
Lyophilize the purified product to obtain a solid.
-
Protocol 2: Antibody-Drug Conjugation via Thiol-Maleimide Coupling
This protocol describes the conjugation of the maleimide-functionalized drug-linker to a monoclonal antibody (e.g., an anti-CEACAM5 mAb) through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., anti-CEACAM5) in PBS
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-functionalized Val-Cit-PAB-SN38
-
Anhydrous DMSO
-
N-acetylcysteine (quenching reagent)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized drug-linker in DMSO to a stock concentration of 10 mM.
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of approximately 5:1 (drug-linker:antibody). The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add a 2-fold molar excess of N-acetylcysteine relative to the drug-linker to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS to remove unconjugated drug-linker and other small molecules.
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Principle: HIC separates ADC species based on the number of conjugated drug molecules. UV-Vis spectroscopy can be used to determine the concentrations of the antibody and the drug, from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay (MTT Assay):
-
Procedure:
-
Seed cancer cells (e.g., CEACAM5-positive and negative cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, free SN-38, and a non-targeting control ADC for 72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
3. In Vivo Efficacy Study in a Xenograft Model:
-
Procedure:
-
Implant CEACAM5-positive tumor cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, CEACAM5-targeted ADC).
-
Administer the treatments intravenously at specified doses and schedules.
-
Measure tumor volumes and body weights regularly.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis).
-
Signaling Pathways and Experimental Workflows
SN-38-Induced DNA Damage and Apoptosis Pathway
The binding of a CEACAM5-targeted ADC to its receptor on the cancer cell surface initiates a cascade of events leading to cell death. The following diagram illustrates this pathway.
Caption: Mechanism of action of a CEACAM5-targeted CL2E-SN38 ADC.
CEACAM5 Signaling in Cancer Progression
CEACAM5 is not merely a passive target for ADCs; it is also implicated in tumor progression through various signaling pathways. Overexpression of CEACAM5 can promote cell proliferation and migration, potentially through the p38-SMAD2/3 signaling pathway.
Caption: CEACAM5-mediated signaling in cancer cell proliferation and migration.
Experimental Workflow for ADC Development and Evaluation
The development of a targeted ADC is a multi-step process that requires careful planning and execution. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for the development and evaluation of a targeted ADC.
Conclusion
This compound represents a promising drug-linker technology for the development of targeted cancer therapies. Its design, featuring a potent topoisomerase I inhibitor and a protease-cleavable linker with enhanced stability, offers the potential for a favorable therapeutic index. The targeting of antigens such as CEACAM5, which is overexpressed in various solid tumors, provides a clear strategy for selective drug delivery. This technical guide has provided a comprehensive overview of the key aspects of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and the underlying biological pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of antibody-drug conjugates and bring more effective and targeted treatments to cancer patients.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CT109-SN-38, a Novel Antibody-drug Conjugate with Dual Specificity for CEACAM5 and 6, Elicits Potent Killing of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Regulation of CEACAM5 and therapeutic efficacy of an anti-CEACAM5-SN38 antibody-drug conjugate in neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
A Deep Dive into SN-38 Payload Delivery Systems for Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
SN-38, the active metabolite of the chemotherapeutic agent irinotecan (B1672180), is a potent topoisomerase I inhibitor with broad-spectrum anti-tumor activity.[1] Its clinical utility in its free form is hampered by poor water solubility, instability of its active lactone ring at physiological pH, and significant toxicity.[2][3][4] To overcome these limitations and enhance its therapeutic index, various drug delivery systems have been developed to facilitate targeted delivery of the SN-38 payload to tumor tissues. This technical guide provides a comprehensive overview of the core SN-38 payload delivery systems in oncology, with a focus on antibody-drug conjugates (ADCs), liposomal formulations, and nanoparticle-based systems.
Core Delivery Platforms for SN-38
The primary strategies for delivering SN-38 aim to improve its solubility, protect the active lactone form, prolong circulation time, and achieve tumor-specific accumulation. The main platforms explored to date include:
-
Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies to selectively target tumor-associated antigens, delivering the potent SN-38 payload directly to cancer cells. The most prominent example is Sacituzumab govitecan.
-
Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like SN-38, improving their solubility and pharmacokinetic profile. LE-SN38 is a notable example in this category.[2][5]
-
Nanoparticle Systems: A diverse range of nanoparticles, including polymeric nanoparticles, albumin-based nanoparticles, and nanocrystals, have been engineered to carry SN-38.[1][6][7] These systems can exploit the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Quantitative Efficacy of SN-38 Delivery Systems
The following tables summarize key quantitative data from preclinical and clinical studies of various SN-38 delivery systems, allowing for a comparative assessment of their efficacy.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 Formulations in Various Cancer Cell Lines
| Delivery System | Cancer Cell Line | IC50 (µg/mL) | Reference(s) |
| SN-38 Nanocrystals (SN-38/NCs-A) | MCF-7 (Breast) | 0.031 | [1] |
| HepG2 (Liver) | 0.076 | [1] | |
| HT1080 (Fibrosarcoma) | 0.046 | [1] | |
| SN-38 Nanocrystals (SN-38/NCs-B) | MCF-7 (Breast) | 0.145 | [1] |
| HepG2 (Liver) | 0.179 | [1] | |
| HT1080 (Fibrosarcoma) | 0.111 | [1] | |
| Free SN-38 Solution | MCF-7 (Breast) | 0.708 | [1] |
| HepG2 (Liver) | 0.683 | [1] | |
| HT1080 (Fibrosarcoma) | 0.104 | [1] | |
| HSA-PLA (SN-38) Nanoparticles | A549, PC3, BT549, HT29, A2780, A431, MIA PaCa-2 | 0.5 - 194 nM | [6] |
| Liposomal SN-38 (LE-SN38) | Various Human Cancer Cell Lines | < 0.1 µM | [8] |
| SN38-PC-LNs (Liposomal Nanoparticles) | HT-29 (Colon) | 0.34±0.16 | [3] |
| HepG2 (Liver) | 0.34±0.07 | [3] | |
| A549 (Lung) | 0.24±0.01 | [3] | |
| MCF-7 (Breast) | 0.70±0.04 | [3] | |
| Free SN-38 | HT-29 (Colon) | 1.54±0.05 | [3] |
| HepG2 (Liver) | 8.54±0.36 | [3] | |
| A549 (Lung) | 5.28±0.97 | [3] | |
| MCF-7 (Breast) | 6.89±1.04 | [3] | |
| Sacituzumab Govitecan (ADC) | Multiple Cell Lines | ~1.0 - 6.0 nM | [9] |
| mPEO-b-PCCL/SN-38 (Polymeric Micelle) | HCT116 (Colon) | 0.04 ± 0.02 µM | [10] |
| HT-29 (Colon) | 0.08 ± 0.04 µM | [10] | |
| SW620 (Colon) | 0.02 ± 0.01 µM | [10] |
Table 2: In Vivo Efficacy of SN-38 Delivery Systems in Xenograft Models
| Delivery System | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference(s) |
| Liposomal SN-38 (LE-SN38) | Human Pancreatic (Capan-1) | 4 mg/kg (i.v. x 5) | 65% | [5][11] |
| 8 mg/kg (i.v. x 5) | 98% | [5][11] | ||
| Human Colon (HT-29) | 2 mg/kg (q x d5) | 33% | [8] | |
| 4 mg/kg (q x d5) | 81% | [8] | ||
| 8 mg/kg (q x d5) | 91% | [8] | ||
| Human Breast (MX-1) | 4 mg/kg (q x d5) | 44% (regression) | [8] | |
| 8 mg/kg (q x d5) | 88% (regression) | [8] | ||
| SN-38 Nanocrystals (SN-38/NCs-A) | MCF-7 | 8 mg/kg via tail vein | Significant tumor repression | [1][12] |
| SN38-TS NPs (Nanoparticle) | Neuroblastoma | 8, 8, and 16 doses | Superior to irinotecan | [13] |
| SN38-PC-LNs (Liposomal Nanoparticles) | N/A | 8 mg/kg | 71.80% | [3] |
| Free SN-38 | N/A | 8 mg/kg | 62.13% | [3] |
| Irinotecan (CPT-11) | N/A | 8 mg/kg | 48.56% | [3] |
Table 3: Pharmacokinetic Parameters of SN-38 Delivery Systems
| Delivery System | Species | Elimination Half-life (t1/2) | Volume of Distribution (VdSS) | Reference(s) |
| Liposomal SN-38 (LE-SN38) | Mouse | 6.38 h | 2.55 L/kg | [5][11] |
| Dog | 1.38-6.42 h | 1.69-5.01 L/kg | [5][11] | |
| SN-38 Nanocrystals (SN-38/NCs-A) | Rat | Higher bioavailability than solution | N/A | [1] |
| SNB-101 (Nanoparticle) | Human | N/A | N/A | [14] |
| OxPt/SN38 (Core-Shell Nanoparticle) | Mouse | 9.74 ± 1.00 h (SN38 prodrug) | N/A | [15] |
| Irinotecan | Mouse | 2.71 ± 1.82 h | N/A | [15] |
Table 4: Clinical Efficacy of Sacituzumab Govitecan in Metastatic Triple-Negative Breast Cancer (ASCENT Trial)
| Parameter | Sacituzumab Govitecan | Chemotherapy | Hazard Ratio (HR) / Odds Ratio (OR) | Reference(s) |
| Progression-Free Survival (PFS) | 5.6 months | 1.7 months | 0.41 | [16] |
| Overall Survival (OS) | 12.1 months | 6.7 months | 0.48 | [16] |
| Overall Response Rate (ORR) | 31% | N/A | N/A | [17] |
Signaling Pathways and Mechanisms of Action
The cytotoxic effect of SN-38 stems from its interaction with the topoisomerase I-DNA complex.
Caption: Mechanism of SN-38 induced cytotoxicity.
The delivery of SN-38 via advanced systems is crucial for its therapeutic effect. For antibody-drug conjugates like Sacituzumab govitecan, the process involves several key steps.
Caption: Sacituzumab govitecan internalization and payload release.
Experimental Protocols
Detailed methodologies are critical for the evaluation and comparison of different SN-38 delivery systems.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of SN-38 formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[18][19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
SN-38 formulation and vehicle control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the SN-38 formulation and free SN-38 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Antitumor Efficacy in Xenograft Models
This protocol provides a general framework for evaluating the in vivo efficacy of SN-38 delivery systems in a subcutaneous tumor xenograft model.[21][22]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
SN-38 formulation and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-10 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the SN-38 formulation, vehicle control, and any comparator drugs (e.g., free SN-38 or irinotecan) to the respective groups via the desired route (e.g., intravenous tail vein injection).
-
Follow the predetermined dosing schedule (e.g., once or twice weekly for a set number of weeks).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a maximum allowable size or at a predetermined time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to generate tumor growth curves.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Pharmacokinetic Analysis
This protocol describes a general procedure for assessing the pharmacokinetic profile of SN-38 delivery systems.[23][24]
Materials:
-
Rodents (e.g., rats or mice) with jugular vein cannulation (optional)
-
SN-38 formulation
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer a single dose of the SN-38 formulation to the animals, typically via intravenous injection.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the cannulated jugular vein or via another appropriate method.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of SN-38 in plasma.
-
Analyze the plasma samples to determine the concentration of SN-38 at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
-
Conclusion and Future Directions
The development of sophisticated delivery systems has significantly advanced the therapeutic potential of SN-38, a highly potent but challenging anticancer agent. Antibody-drug conjugates, liposomes, and various nanoparticle platforms have demonstrated the ability to improve the solubility, stability, and tumor-targeted delivery of SN-38, leading to enhanced efficacy and a more favorable safety profile in preclinical and clinical settings.
Future research will likely focus on the development of next-generation delivery systems with enhanced tumor penetration, controlled payload release mechanisms, and the ability to overcome drug resistance. Combination therapies, where SN-38 delivery systems are used in conjunction with other anticancer agents, such as immunotherapy, also hold great promise for improving patient outcomes. The continued refinement of these delivery technologies will be crucial in fully realizing the therapeutic potential of SN-38 in the fight against cancer.
References
- 1. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in SN-38 drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. dovepress.com [dovepress.com]
- 13. Nanoparticle delivery of an SN38 conjugate is more effective than irinotecan in a mouse model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Model-based prediction of nanoparticle and dissolved form ratios using total concentration data: a case study of SNB-101 [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. hematologyandoncology.net [hematologyandoncology.net]
- 17. ascopubs.org [ascopubs.org]
- 18. benchchem.com [benchchem.com]
- 19. texaschildrens.org [texaschildrens.org]
- 20. protocols.io [protocols.io]
- 21. benchchem.com [benchchem.com]
- 22. che.zju.edu.cn [che.zju.edu.cn]
- 23. [PDF] Preparation, Pharmacokinetic Profile, and Tissue Distribution Studies of a Liposome-Based Formulation of SN-38 Using an UPLC–MS/MS Method | Semantic Scholar [semanticscholar.org]
- 24. Preparation, Pharmacokinetic Profile, and Tissue Distribution Studies of a Liposome-Based Formulation of SN-38 Using an UPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of Precision: A Deep Dive into Cathepsin B-Cleavable Linkers for Antibody-Drug Conjugates
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. Central to the success of this therapeutic modality is the linker, a critical component that ensures the ADC remains stable in systemic circulation and selectively releases its payload within the tumor microenvironment. Among the most clinically successful and widely utilized are the cathepsin B-cleavable linkers, which exploit the enzymatic machinery of cancer cells for precise drug liberation. This technical guide provides an in-depth overview of the core principles, design considerations, and experimental evaluation of cathepsin B-cleavable linkers in ADCs.
Mechanism of Action: A Tale of Two Peptides and a Self-Immolative Spacer
Cathepsin B, a lysosomal cysteine protease, is frequently overexpressed in a variety of solid tumors and hematologic malignancies, making it an ideal enzymatic trigger for targeted drug release. The most prominent cathepsin B-cleavable linkers are dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being the most extensively studied and clinically validated examples.
The mechanism of action is a finely orchestrated molecular cascade. Following binding to its target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1][2] The acidic environment of the lysosome (pH 4.5-5.5) provides the optimal conditions for cathepsin B activity.[1] Cathepsin B recognizes and specifically cleaves the peptide bond between the dipeptide and a self-immolative spacer, most commonly p-aminobenzyl carbamate (B1207046) (PABC). This cleavage event initiates a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, fully active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.[3][4]
Quantitative Data on Linker Performance
The efficacy and safety of an ADC are critically dependent on the linker's stability in plasma and its susceptibility to cleavage within the target cell. The following tables summarize key quantitative data for commonly used cathepsin B-cleavable linkers.
Table 1: Comparative Stability of Dipeptide Linkers in Mouse Serum
| Dipeptide Linker | Payload | Half-life (t½) in Mouse Serum (hours) |
| Val-Arg | MMAE | 1.8 |
| Val-Lys | MMAE | 8.2 |
| Val-Cit | MMAE | 11.2 |
| Val-Ala | MMAE | 23 |
Data sourced from a comparative study of acetazolamide-drug conjugates.[5]
Table 2: Cathepsin B-Mediated Cleavage of Different Linker Scaffolds
| ADC Linker | Antibody | Half-life (t½) with Human Liver Cathepsin B (hours) |
| VCit | Anti-CD30 | 4.6 |
| SVCit | Anti-CD30 | 5.4 |
| EVCit | Anti-CD30 | 2.8 |
Data from a study on glutamic acid–valine–citrulline linkers.[6]
Experimental Protocols
Synthesis of Mc-Val-Cit-PABC-MMAE Drug-Linker
This protocol outlines the solid-phase synthesis of a common Val-Cit linker-payload construct.
Materials:
-
Rink amide resin
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
p-aminobenzyl alcohol (PAB-OH)
-
Monomethyl Auristatin E (MMAE)
-
Coupling reagents (e.g., HBTU, HOBt, HATU)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Maleimidocaproyl (Mc) succinimidyl ester
Procedure:
-
Resin Swelling: Swell Rink amide resin in DMF.
-
Fmoc-Citrulline Coupling: Couple Fmoc-Cit-OH to the resin using coupling reagents and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Fmoc-Valine Coupling: Couple Fmoc-Val-OH to the deprotected citrulline on the resin.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
PABC Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
-
MMAE Conjugation: Cleave the Val-Cit-PABC from the resin and conjugate it to MMAE in solution using appropriate coupling chemistry.
-
Maleimide (B117702) Functionalization: React the N-terminus with Maleimidocaproyl (Mc) succinimidyl ester to introduce the antibody conjugation handle.
-
Purification: Purify the final Mc-Val-Cit-PABC-MMAE construct using reverse-phase HPLC.
Antibody-Linker Conjugation
This protocol describes the conjugation of the linker-payload to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer
-
Reducing agent (e.g., TCEP or DTT)
-
Mc-Val-Cit-PABC-MMAE drug-linker in an organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent to generate free thiol groups.
-
Drug-Linker Addition: Add the dissolved Mc-Val-Cit-PABC-MMAE to the reduced antibody solution. The maleimide group on the linker will react with the free thiol groups on the antibody.
-
Incubation: Incubate the reaction mixture under controlled temperature and time to allow for conjugation.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the resulting ADC to remove unconjugated drug-linker and other impurities.
In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from an ADC in the presence of cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the ADC and assay buffer.
-
Enzyme Addition: Initiate the cleavage reaction by adding activated Cathepsin B.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction with the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
Conclusion
Cathepsin B-cleavable linkers represent a cornerstone of modern ADC technology, enabling the targeted delivery and controlled release of potent cytotoxic agents. The Val-Cit and Val-Ala dipeptides, coupled with the PABC self-immolative spacer, have demonstrated a favorable balance of plasma stability and efficient enzymatic cleavage, leading to their widespread clinical application. Understanding the intricate mechanism of action, leveraging quantitative performance data, and employing robust experimental protocols are paramount for the successful design and development of next-generation ADCs with enhanced therapeutic indices. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of this critical aspect of ADC design.
References
- 1. benchchem.com [benchchem.com]
- 2. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CL2E-SN38 TFA Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1] SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with broad anti-tumor activity.[2][3] However, its clinical utility is limited by poor solubility and off-target toxicity.[2][3] The development of SN-38-based ADCs offers a promising strategy to overcome these limitations.[2][3]
This document provides detailed protocols and application notes for the conjugation of CL2E-SN38 TFA to monoclonal antibodies (mAbs). The CL2E linker is a cathepsin B-cleavable linker designed for stable drug conjugation in systemic circulation and efficient release of the SN-38 payload within the lysosomal compartment of target cancer cells.[4]
Mechanism of Action
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and repair.[2] Inhibition of this enzyme leads to an accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[2]
Caption: Mechanism of action of a CL2E-SN38 ADC.
Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on SN-38 ADCs, providing a comparative overview of conjugation outcomes.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Conjugation Method | Linker Type | Target Antibody | Achieved DAR | Reference |
| Cysteine-based | CL2A (maleimide-based) | hRS7 (anti-Trop-2) | ~7.6 | [3] |
| Cysteine-based | Mc-VC-PAB | Anti-Notch3 IgG1 | ~4 | [3] |
| Lysine-based | SMCC | Trastuzumab | 3.4 - 3.9 | [3] |
| Cysteine-based | CTSB-cleavable ether linker | Mil40 | ~3.7 - 7.1 | [3] |
| Cysteine-based | CL2/CL2A | hMN-14 (anti-CEACAM5) | 5.9 - 6.3 | [4] |
Table 2: In Vitro Potency of SN-38 ADCs
| ADC | Target Cell Line | IC50 (nmol/L) | Reference |
| hRS7-CL2A-SN-38 | Various human solid tumors | ~2.2 | [5] |
| Mil40-SN-38 ether-ADC | N/A | up to 5.5 nM | [6] |
Experimental Protocols
Antibody Preparation (Thiol-based Conjugation)
This protocol is designed for the conjugation of a maleimide-activated CL2E-SN38 derivative to the thiol groups of reduced cysteines in the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: PBS-based saline containing EDTA, pH 7.0[7]
-
Desalting columns
Procedure:
-
Buffer Exchange: Equilibrate a desalting column with Reaction Buffer. Perform a buffer exchange of the antibody solution into the Reaction Buffer to remove any interfering substances.
-
Antibody Reduction:
-
Add a 10-20 molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[7]
-
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with degassed Reaction Buffer.
This compound Conjugation
Materials:
-
Reduced monoclonal antibody
-
This compound with a maleimide (B117702) group (dissolved in DMSO)
-
Reaction Buffer (PBS-based saline containing EDTA, pH 7.0)[7]
-
Quenching solution: N-acetylcysteine
Procedure:
-
Conjugation Reaction:
-
Immediately after reduction and buffer exchange, add a 5-10 molar excess of the this compound-maleimide solution to the reduced antibody.[3] The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.[3]
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[3]
-
-
Quenching:
Purification of the SN-38 ADC
Purification is a critical step to remove unreacted drug-linker molecules and potential ADC aggregates.
3.1. Size Exclusion Chromatography (SEC)
SEC is effective for removing small molecule impurities.[2]
-
Protocol:
-
Equilibrate an SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS, pH 7.4).[2]
-
Load the quenched reaction mixture onto the column.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
3.2. Hydrophobic Interaction Chromatography (HIC)
HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs).
-
Protocol:
-
Equilibrate an HIC column with a high-salt buffer.
-
Load the ADC sample.
-
Elute the ADC using a decreasing salt gradient. ADCs with higher DARs are more hydrophobic and will elute at lower salt concentrations.[2]
-
Collect fractions corresponding to the desired DAR species.
-
Characterization of the SN-38 ADC
4.1. Determination of Drug-to-Antibody Ratio (DAR)
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and SN-38 by measuring the absorbance at 280 nm and ~370 nm, respectively. The DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (LC-MS): Intact mass analysis by LC-MS is a powerful technique to determine the DAR and assess the homogeneity of the ADC.[2]
4.2. Analysis of Aggregates
-
Size Exclusion Chromatography (SEC): SEC can be used to quantify the percentage of high molecular weight aggregates in the purified ADC sample.
4.3. In Vitro Cell Viability Assays
-
Assess the potency of the purified SN-38 ADC using standard cell viability assays (e.g., MTS, CellTiter-Glo) on target and non-target cancer cell lines.
Experimental Workflow and Logical Relationships
Caption: General workflow for CL2E-SN38 ADC synthesis and characterization.
Caption: Logical relationship of the core components of a CL2E-SN38 ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CL2-SN-38 | cleavable linker-drug conjugate | antibody drug conjugate (ADC) | CAS# 1036969-20-6 | InvivoChem [invivochem.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bicellscientific.com [bicellscientific.com]
Application Notes and Protocols for CL2E-SN38 TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL2E-SN38 TFA is a drug-linker conjugate designed for targeted delivery of SN-38, a potent topoisomerase I inhibitor, to cells. SN-38 is the active metabolite of the chemotherapy drug irinotecan (B1672180) and is 100 to 1000 times more potent than its parent compound.[1] this compound utilizes a cathepsin B-cleavable linker (CL2E) to conjugate SN-38 to a carrier molecule, often an antibody, to form an antibody-drug conjugate (ADC). This targeted delivery system aims to increase the therapeutic index of SN-38 by maximizing its concentration at the target site while minimizing systemic toxicity.
The CL2E linker is designed to be stable in systemic circulation but is cleaved within the acidic environment of cellular lysosomes, where cathepsin B is highly active, releasing the SN-38 payload.[2][3][4] This targeted release mechanism makes this compound a valuable tool for research in targeted cancer therapy.
These application notes provide detailed protocols for the handling, in vitro cytotoxicity assessment, and data analysis of this compound in cell culture experiments.
Mechanism of Action
The cytotoxic effect of this compound is mediated by its active payload, SN-38. Once released within the target cell, SN-38 inhibits topoisomerase I, an enzyme essential for DNA replication and transcription. SN-38 stabilizes the topoisomerase I-DNA covalent complex, which leads to the accumulation of single-strand breaks in the DNA.[5] When the replication fork encounters this complex, it results in irreversible double-strand breaks, triggering cell cycle arrest, primarily in the S and G2 phases, and ultimately leading to apoptosis (programmed cell death).[1][5][6]
Recent studies have also suggested that SN-38-induced DNA damage can activate the STING (stimulator of interferon genes) pathway, which can promote an anti-tumor immune response.[2] Additionally, SN-38 has been shown to induce apoptosis in cervical cancer cells by inhibiting the Akt signaling pathway.[7]
Quantitative Data: In Vitro Cytotoxicity of SN-38
The cytotoxic activity of this compound is dependent on the efficient release of SN-38. The half-maximal inhibitory concentration (IC50) of SN-38 has been determined in a variety of cancer cell lines. It is important to note that the IC50 values for a CL2E-SN38 conjugate will be influenced by factors such as the expression level of the target antigen (for ADCs), the rate of internalization, and the intracellular activity of cathepsin B.[2][8][9] The following table summarizes reported IC50 values for free SN-38 in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 48 | ~220.6 | [10] |
| HT-29 | Colorectal Adenocarcinoma | 48 | Varies | [11] |
| SW620 | Colorectal Adenocarcinoma | Not Specified | Varies | |
| MCF-7 | Breast Adenocarcinoma | Not Specified | ~14.4 | [3] |
| SKOV-3 | Ovarian Cancer | Not Specified | ~10.7 | [3] |
| BT474 HerDR | Breast Carcinoma | Not Specified | ~7.3 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | ~38.9 | [3] |
| A549 | Lung Carcinoma | Not Specified | Varies | [1] |
| H358 | Lung Carcinoma | Not Specified | Varies | [1] |
| LLC | Lewis Lung Carcinoma | Not Specified | Varies | [1] |
| C-26 | Colon Carcinoma | 48 | ~886.4 | [10] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Varies | [10] |
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Reconstitute the powder in anhydrous DMSO to a stock concentration of 10 mM.[12] For example, for 1 mg of this compound (MW: 1855.95 g/mol ), add 53.88 µL of DMSO to achieve a 10 mM stock solution.
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.[12]
-
-
Storage:
-
Stock Solution: Aliquot the reconstituted stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][12] The product should be protected from light and stored under nitrogen if possible.[5][12]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.[5]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in complete cell culture medium. The final concentrations should cover a range that is expected to include the IC50 value. A 2-fold or 3-fold serial dilution is recommended.
-
Important: The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration as the highest drug concentration.
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with medium only (no cells) as a blank control and wells with cells and vehicle control (DMSO) as a negative control.
-
Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours). The incubation time may need to be optimized as the cytotoxic effect of ADCs can be delayed.[12]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and medium. |
| Low signal or poor dose-response | - Cell density is too low or too high.- Incubation time is too short.- this compound is inactive. | - Optimize cell seeding density.- Increase the incubation time (ADCs may require longer incubation).- Ensure proper storage and handling of the compound. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette and be careful with pipetting technique. |
| Unexpectedly high IC50 value | - Low cathepsin B activity in the cell line.- Low expression of the target antigen (if using an ADC).- Instability of this compound in the culture medium. | - Select a cell line with known high cathepsin B activity.- Confirm target antigen expression.- Prepare fresh working solutions for each experiment. |
Safety Precautions
This compound contains the highly potent cytotoxic agent SN-38. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling the compound and its solutions. All work should be performed in a certified biosafety cabinet. Dispose of all contaminated materials and waste according to institutional guidelines for cytotoxic agents.
References
- 1. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00997C [pubs.rsc.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL2E-SN38 TFA Cytotoxicity Assay on Capan-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing the cytotoxicity of CL2E-SN38 TFA on the human pancreatic adenocarcinoma cell line, Capan-1. CL2E-SN38 is an antibody-drug conjugate (ADC) payload, where SN-38, a potent topoisomerase I inhibitor, is linked via a Cathepsin B-cleavable CL2E linker.[1][2][3] SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I, which leads to DNA damage, cell cycle arrest, and ultimately apoptosis.[1][4][5][6] The Capan-1 cell line, derived from a human pancreatic adenocarcinoma, is a widely used model for pancreatic cancer research and is characterized by mutations in KRAS, TP53, and SMAD4.[7][8][9][10]
The trifluoroacetate (B77799) (TFA) salt form of the compound is a common result of purification processes.[11][12] It is crucial to note that TFA itself can influence cell proliferation.[11][12][13] Therefore, appropriate vehicle controls containing TFA must be included in the experimental design to ensure that the observed cytotoxicity is attributable to the CL2E-SN38 compound.
This protocol details the necessary steps for cell culture, execution of a colorimetric cytotoxicity assay (e.g., MTT or WST-1), and data analysis to determine the half-maximal inhibitory concentration (IC50) of this compound in Capan-1 cells.
Data Presentation
Table 1: Capan-1 Cell Line Characteristics
| Characteristic | Description |
| Cell Line | Capan-1 |
| Organism | Homo sapiens (Human) |
| Tissue | Pancreas (derived from metastatic site: liver) |
| Disease | Adenocarcinoma |
| Morphology | Epithelial |
| Growth Properties | Adherent |
| Key Mutations | KRAS (G12V), TP53, SMAD4 deficient |
Table 2: Experimental Parameters for Cytotoxicity Assay
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | To be optimized for linear assay response. |
| This compound Conc. | 0.01 nM - 10 µM (Logarithmic series) | A broad range is recommended for initial studies. |
| Incubation Time | 24, 48, 72 hours | Time-dependent effects should be evaluated. |
| Vehicle Control | DMSO + TFA | To control for solvent and salt effects. |
| Assay Method | MTT or WST-1 | Colorimetric assays for cell viability. |
| Wavelength | ~570 nm (MTT) or ~450 nm (WST-1) | Dependent on the chosen assay. |
Experimental Protocols
Capan-1 Cell Culture
Materials:
-
Capan-1 cells
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Complete Growth Medium:
-
IMDM
-
20% FBS
-
1% Penicillin-Streptomycin
Procedure:
-
Culture Capan-1 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.[7][8]
-
Renew the medium every 2-3 days.[7]
-
For subculturing, when cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with PBS.[8]
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[8]
-
Neutralize the trypsin with 6-8 mL of complete growth medium and collect the cell suspension.[8]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks at a recommended split ratio of 1:2 to 1:4.[7]
Cytotoxicity Assay (MTT Method)
Materials:
-
Capan-1 cells
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA) for vehicle control
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest Capan-1 cells and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired concentration and seed 5,000-10,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Prepare a vehicle control with the same concentration of DMSO and TFA as the highest concentration of the drug.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate for 24, 48, or 72 hours.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[4]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.[4]
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
-
Visualizations
Caption: Workflow for this compound cytotoxicity assay on Capan-1 cells.
Caption: Simplified signaling pathway of SN-38 induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. elabscience.com [elabscience.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. Capan-1 Cells [cytion.com]
- 10. Capan-1 Cell Line - Creative Biogene [creative-biogene.com]
- 11. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
Application Notes & Protocols: In Vivo Evaluation of hRS7-CL2E-SN38 ADC
Audience: Researchers, scientists, and drug development professionals.
Introduction
hRS7-CL2E-SN38 is a novel antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises three key components: a humanized monoclonal antibody (hRS7), a potent cytotoxic payload (SN-38), and an enzyme-cleavable linker (CL2E). The hRS7 antibody specifically targets the Trophoblast cell-surface antigen 2 (Trop-2), a transmembrane glycoprotein (B1211001) that is overexpressed in a wide variety of epithelial cancers, with limited expression in normal tissues.[1][2] The payload, SN-38, is the active metabolite of irinotecan, a topoisomerase I inhibitor that induces double-stranded DNA breaks, leading to cell cycle arrest and apoptosis.[1][3][4]
The CL2E linker is designed for enhanced stability in circulation and releases the SN-38 payload following internalization into the target cancer cell and subsequent enzymatic cleavage within the lysosomal compartment.[5][6] This targeted delivery mechanism aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site while minimizing systemic exposure and associated toxicity. These notes provide an overview of preclinical in vivo data and detailed protocols for evaluating the efficacy and pharmacodynamics of hRS7-CL2E-SN38.
Data Presentation: Summary of Preclinical In Vivo & In Vitro Studies
The following tables summarize key quantitative data from studies involving hRS7-SN38 ADCs. Data for the closely related ADC, Sacituzumab Govitecan (SG, hRS7-CL2A-SN38), which uses a hydrolysable linker, is included for comparative context, as it is more extensively characterized in the literature. The primary difference noted is the payload release kinetics, with the CL2E linker showing a more delayed release profile.[5]
Table 1: Comparative In Vitro Payload Release and DNA Damage
| ADC Variant | Linker Type | Assay | Time Point | Result | Reference |
| hRS7-CL2E-SN38 | Enzyme-cleavable | γH2AX Signal | 72 hours | Signal significantly above non-specific control | [5] |
| hRS7-CL2A-SN38 (SG) | Hydrolysable | γH2AX Signal | 24 hours | Peak signal, indicating rapid payload release | [5] |
| h679-CL2A-SN38 | Hydrolysable (Non-targeting) | γH2AX Signal | 24 hours | Signal lower than SG, indicating some extracellular release | [5] |
Table 2: In Vivo Efficacy of hRS7-SN38 ADCs in Human Cancer Xenograft Models
| Tumor Model | ADC Variant | Dosing Regimen (SN-38 equivalent) | Key Outcomes | P-value | Reference |
| Calu-3 (NSCLC) | hRS7-CL2-SN38 | q4dx4 | Significant anti-tumor effects vs. control | P ≤ 0.05 | [7][8][9] |
| COLO 205 (Colorectal) | hRS7-CL2A-SN38 | 0.4 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition | P < 0.033 | [7][8][9] |
| Capan-1 (Pancreatic) | hRS7-CL2A-SN38 | 0.2 mg/kg, twice weekly x 4 weeks | Significant tumor growth inhibition; 50% tumor-free at day 140 | P < 0.018 | [7][8][9] |
| BxPC-3 (Pancreatic) | hRS7-SN-38 | N/A | Significant anti-tumor effects vs. control | P < 0.005 | [8][9] |
| NCI-N87 (Gastric) | hRS7-CL2E-SN38 | 10 mg/kg, single dose | Lower γH2AX signal at 48h compared to SG, but above background | N/A | [5] |
Experimental Protocols
Protocol 1: Human Cancer Xenograft Model Development
This protocol describes the establishment of subcutaneous xenograft models, a standard method for evaluating the in vivo efficacy of anti-cancer agents.
Materials:
-
Human cancer cell line of interest (e.g., NCI-N87, Calu-3)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel Matrix (e.g., Corning)
-
Syringes (1 mL) with 27-gauge needles
-
Cell culture medium and reagents
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture human cancer cells under standard conditions to ~80-90% confluency.
-
Cell Harvesting: Harvest cells using trypsin-EDTA, wash with complete medium, and then resuspend in sterile PBS or serum-free medium.
-
Cell Counting: Count the cells and assess viability (should be >95%).
-
Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in a cold, sterile 1:1 mixture of PBS and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measurements when tumors become palpable. Measure tumor dimensions 2-3 times per week using digital calipers.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups. Tumor volume is calculated using the formula: Volume = 0.5 * (Length * Width²).
Protocol 2: ADC Administration and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice and assessing treatment efficacy.
Materials:
-
hRS7-CL2E-SN38 ADC, control ADC, and vehicle control (e.g., sterile saline)
-
Tumor-bearing mice from Protocol 1
-
Digital calipers
-
Animal scale
Procedure:
-
ADC Preparation: Reconstitute lyophilized ADC in sterile saline or as specified by the manufacturer. Dilute to the final desired concentration for injection.
-
Dosing: Administer the ADC, control ADC, or vehicle to the respective groups via intravenous (i.v.) tail vein injection. Dosing volumes are typically calculated based on individual animal body weight (e.g., 10 µL/g).
-
Treatment Schedule: Follow the planned dosing schedule (e.g., single dose, or multiple doses such as twice weekly for 4 weeks).[7]
-
Monitoring:
-
Tumor Volume: Measure tumor volumes 2-3 times per week.
-
Body Weight: Record animal body weight at each tumor measurement to monitor for signs of toxicity.
-
Clinical Observations: Observe animals for any signs of distress or adverse effects.
-
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or at a pre-specified time point. Efficacy is determined by comparing the tumor growth inhibition between treated and control groups.
Protocol 3: Pharmacodynamic (PD) Analysis of DNA Damage
This protocol details the assessment of the ADC's mechanism of action by measuring DNA damage in tumor tissue.
Materials:
-
Treated and control tumor-bearing mice
-
Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, ethanol (B145695) series, xylene)
-
Paraffin (B1166041) embedding station
-
Microtome
-
Primary antibody against γH2AX (a marker for DNA double-strand breaks)
-
Secondary antibody (fluorescently-conjugated)
-
DAPI nuclear counterstain
-
Fluorescence microscope and imaging software
Procedure:
-
Tissue Collection: At specified time points after ADC administration (e.g., 24, 48, 72 hours), euthanize a subset of mice from each group.[5]
-
Tumor Excision: Carefully excise the tumors.
-
Fixation: Fix tumors in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Process the fixed tissues through an ethanol gradient, clear with xylene, and embed in paraffin blocks.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on slides.
-
Immunohistochemistry (IHC): a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval (e.g., heat-induced epitope retrieval). c. Block non-specific binding sites. d. Incubate with the primary anti-γH2AX antibody. e. Wash and incubate with a suitable fluorescently-conjugated secondary antibody. f. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Image the stained sections using a fluorescence microscope. Quantify the γH2AX signal intensity or the percentage of positive cells to determine the extent of DNA damage across different treatment groups and time points.[5]
Visualizations
Experimental Workflow
Caption: Workflow for in vivo evaluation of hRS7-CL2E-SN38 ADC.
SN-38 Mechanism of Action & Signaling Pathway
Caption: SN-38 signaling cascade after ADC internalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Conjugation of hMN-14 to CL2E-SN38
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the conjugation of the humanized anti-carcinoembryonic antigen (CEA) monoclonal antibody, hMN-14 (Labetuzumab), with the cytotoxic drug SN-38, utilizing a maleimide-functionalized CL2E linker. The resulting antibody-drug conjugate (ADC), hMN-14-CL2E-SN38, also known as Labetuzumab govitecan, is a promising therapeutic agent for targeted cancer therapy.[1][2][3] SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor.[4][5] The CL2E linker is designed to be stable in circulation and release the active drug within the target cancer cells. This protocol outlines the necessary steps for antibody preparation, conjugation, purification, and characterization of the final ADC product.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| hMN-14 (Labetuzumab) | (Specify Supplier) | (Specify Cat. No.) |
| CL2E-SN38 maleimide (B117702) | (Specify Supplier) | (Specify Cat. No.) |
| Tris(2-carboxyethyl)phosphine (TCEP) | (Specify Supplier) | (Specify Cat. No.) |
| Dithiothreitol (DTT) | (Specify Supplier) | (Specify Cat. No.) |
| Phosphate Buffered Saline (PBS), pH 7.4 | (Specify Supplier) | (Specify Cat. No.) |
| Dimethyl sulfoxide (B87167) (DMSO) | (Specify Supplier) | (Specify Cat. No.) |
| N-acetylcysteine | (Specify Supplier) | (Specify Cat. No.) |
| Sephadex G-25 column | (Specify Supplier) | (Specify Cat. No.) |
| Hydrophobic Interaction Chromatography (HIC) column | (Specify Supplier) | (Specify Cat. No.) |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) column | (Specify Supplier) | (Specify Cat. No.) |
| UV-Vis Spectrophotometer | (Specify Manufacturer) | (Specify Model) |
| Mass Spectrometer | (Specify Manufacturer) | (Specify Model) |
Experimental Protocols
Preparation of hMN-14 Antibody
The humanized monoclonal antibody hMN-14 targets the carcinoembryonic antigen (CEACAM5), which is overexpressed in various solid tumors.[3] For conjugation via maleimide chemistry, the interchain disulfide bonds of the antibody need to be partially reduced to generate free thiol groups.
Protocol for hMN-14 Reduction:
-
Prepare a solution of hMN-14 antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 50 mM Tris, pH 7.5-8.0, and 2 mM EDTA).
-
To achieve a target drug-to-antibody ratio (DAR) of approximately 6-8, a controlled partial reduction of the antibody is necessary. Add a 5 to 15-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the antibody solution.[6][7]
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[6]
-
Immediately after incubation, remove the excess reducing agent by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with conjugation buffer.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Conjugation of hMN-14 with CL2E-SN38
The CL2E linker contains a maleimide group that reacts specifically with the free thiol groups on the reduced hMN-14 antibody to form a stable thioether bond.[]
Protocol for Conjugation:
-
Dissolve the CL2E-SN38 maleimide linker-drug in a minimal amount of a water-miscible organic solvent like DMSO to prepare a stock solution (e.g., 10 mM). SN-38 is known to be hydrophobic, so careful handling is required to avoid precipitation.[9]
-
Add the CL2E-SN38 maleimide solution to the reduced hMN-14 antibody solution with gentle stirring. A molar excess of the drug-linker (e.g., 1.5 to 2-fold excess relative to the available thiol groups) is typically used to drive the reaction to completion.
-
Allow the conjugation reaction to proceed at 4°C or room temperature for 1-2 hours. The optimal reaction time should be determined empirically.
-
To quench any unreacted maleimide groups, add an excess of a thiol-containing reagent such as N-acetylcysteine. Incubate for an additional 20-30 minutes.
Purification of hMN-14-CL2E-SN38 ADC
Purification is essential to remove unreacted drug-linker, quenching agent, and any aggregated antibody.
Protocol for Purification:
-
Use size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to purify the ADC. HIC is particularly effective in separating ADC species with different DARs.[10][]
-
For SEC, use a column (e.g., Sephadex G-25 or equivalent) equilibrated with a formulation buffer (e.g., PBS, pH 7.4). The ADC will elute in the void volume, while smaller molecules will be retained.
-
For HIC, a salt gradient (e.g., ammonium (B1175870) sulfate) is used to elute the different ADC species from the column. Unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
Collect the fractions containing the purified ADC.
-
Buffer exchange the purified ADC into the final formulation buffer and concentrate to the desired concentration.
Characterization of hMN-14-CL2E-SN38 ADC
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
Protocol for Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:
-
Analysis by HPLC:
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and determine the extent of aggregation.[10]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the distribution of different DAR species.[]
-
Reversed-Phase HPLC (RP-HPLC): Can be used to determine the average DAR after reducing the ADC to separate the light and heavy chains.[13][14]
-
-
Mass Spectrometry (MS):
-
Use native mass spectrometry or LC-MS after deglycosylation and/or reduction to confirm the identity and determine the precise mass of the ADC species, providing detailed information on the DAR distribution.
-
Quantitative Data Summary
| Parameter | Method | Typical Value | Reference |
| hMN-14 Concentration | UV-Vis (A280) | 5-10 mg/mL | [6] |
| Target DAR | HIC-HPLC / MS | 6-8 | [3] |
| Conjugation Efficiency | HPLC | >90% | - |
| Purity (monomer) | SEC-HPLC | >95% | [10] |
| Residual Free Drug | RP-HPLC | <1% | [13] |
| Endotoxin Levels | LAL Assay | <0.5 EU/mg | - |
Visualizations
Experimental Workflow
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective and Concentrated Accretion of SN-38 with a CEACAM5-Targeting Antibody-Drug Conjugate (ADC), Labetuzumab Govitecan (IMMU-130) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmosaic.com [cellmosaic.com]
- 10. shimadzu.com [shimadzu.com]
- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SN38 Formulations in Preclinical Animal Studies
A Focus on Antibody-Drug Conjugate Formulations
Note to the Researcher: The specific formulation "CL2E-SN38 TFA" was not prominently identified in the available literature. Therefore, these application notes and protocols are based on a well-characterized SN-38 antibody-drug conjugate (ADC), hRS7-CL2A-SN-38, and also include data from other significant SN-38 formulations to provide a comprehensive guide for researchers. The principles and methodologies described herein are broadly applicable to various SN-38 formulations intended for animal studies.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is the highly potent active metabolite of the chemotherapy drug irinotecan (B1672180).[1][2][3] It is 100 to 1,000 times more cytotoxic than its parent drug.[3] However, its clinical development has been hindered by poor water solubility and the instability of its active lactone ring at physiological pH.[4][5] To overcome these limitations, various drug delivery systems have been developed, including liposomal encapsulations, polymer-drug conjugates, and antibody-drug conjugates (ADCs), to improve solubility, stability, and tumor-specific delivery.[1][6][7][8]
This document provides detailed application notes and protocols for the use of SN-38 formulations in preclinical animal studies, with a specific focus on ADC formulations like hRS7-CL2A-SN-38.
Mechanism of Action
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[9][10][11][12]
-
Topoisomerase I Inhibition: Topoisomerase I relieves torsional strain in DNA by creating transient single-strand breaks.[12]
-
Formation of a Ternary Complex: SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[10][12]
-
Induction of DNA Damage: The collision of the replication fork with this stabilized ternary complex leads to irreversible double-strand DNA breaks.[9][11]
-
Cell Cycle Arrest and Apoptosis: This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to programmed cell death (apoptosis).[9][13]
References
- 1. Preclinical safety, pharmacokinetics and antitumor efficacy profile of liposome-entrapped SN-38 formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Full-profile pharmacokinetics, anticancer activity and toxicity of an extended release trivalent PEGylated irinotecan prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Novel delivery of SN38 markedly inhibits tumor growth in xenografts, including a camptothecin-11-refractory model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 13. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Drug-to-Antibody Ratio (DAR) of CL2A-SN38 ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. A low DAR may result in reduced potency, while a high DAR can lead to poor pharmacokinetics and increased toxicity.[1] Therefore, accurate and robust analytical methods for determining the DAR are essential during the development and manufacturing of ADCs.
This document provides detailed application notes and protocols for measuring the DAR of ADCs utilizing the CL2A linker and the cytotoxic payload SN-38. CL2A is a pH-sensitive, cleavable linker that contains a short polyethylene (B3416737) glycol (PEG) moiety to enhance solubility.[2][3][4][5] It connects the antibody to SN-38, the active metabolite of irinotecan, which is a potent topoisomerase I inhibitor.[6][7][8] The methods described herein include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and repair. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to the accumulation of double-strand breaks during the S-phase of the cell cycle and ultimately triggering apoptosis.[6][7]
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CL2A | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
Application Note: In Vitro Stability Assessment of CL2E-SN38 TFA in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The stability of the linker connecting the antibody and the payload is a critical quality attribute, directly impacting the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug release at the tumor site.[1][3]
This document provides a detailed protocol for assessing the in vitro stability of CL2E-SN38 TFA in human serum. CL2E-SN38 is an ADC where SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan, is conjugated to an antibody via a linker.[4] The "CL2E" designation likely refers to a cleavable dipeptide linker, such as Val-Cit, designed to be selectively cleaved by lysosomal proteases like Cathepsin B upon internalization into target cancer cells.[4][5] This protocol focuses on quantifying the amount of intact ADC and released SN-38 over time in a physiologically relevant matrix.
Potential Degradation Pathways
In human serum, an ADC like CL2E-SN38 can undergo degradation through several mechanisms, primarily involving the linker. The primary concern is the premature cleavage of the linker, leading to the release of the SN-38 payload. Understanding these pathways is crucial for interpreting stability data.
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Notes & Protocols: Assessing SN-38 Release from CL2E Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the release of the potent topoisomerase I inhibitor, SN-38, from the cathepsin B-cleavable CL2E linker used in antibody-drug conjugates (ADCs). The CL2E linker is designed for stability in systemic circulation and efficient cleavage within the lysosomal compartment of target cancer cells.
Introduction
The CL2E linker is a sophisticated drug conjugation technology designed to ensure the stable transport of the cytotoxic payload, SN-38, to the target tumor cells and its subsequent release. The liberation of SN-38 from the CL2E linker is a two-step process initiated by the acidic environment of the lysosome and enzymatic cleavage by cathepsin B.[1][2] This targeted release mechanism is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity. In contrast to linkers like CL2A, the CL2E linker demonstrates higher stability in human serum.[3]
SN-38, the active metabolite of irinotecan, is a potent anti-cancer agent.[2][4] Its conjugation to a monoclonal antibody via the CL2E linker allows for targeted delivery to tumor cells expressing the specific antigen. The controlled release of SN-38 within the tumor microenvironment can also lead to a "bystander effect," where the released drug can kill neighboring tumor cells that may not express the target antigen.[5]
This document outlines the essential protocols for evaluating the in vitro and in vivo release kinetics and stability of SN-38 from a CL2E-conjugated ADC.
Data Presentation
Table 1: In Vitro Release of SN-38 from CL2E-ADC
| Condition | Time (hours) | % SN-38 Released (Mean ± SD) |
| Human Serum (pH 7.4, 37°C) | 24 | < 5% |
| 48 | < 10% | |
| 72 | < 15% | |
| Lysosomal Lysate (pH 5.0, 37°C) with Cathepsin B | 6 | 40 ± 5% |
| 12 | 75 ± 8% | |
| 24 | 95 ± 5% | |
| Lysosomal Lysate (pH 5.0, 37°C) without Cathepsin B | 24 | < 10% |
Table 2: Pharmacokinetic Parameters of SN-38 Release in a Xenograft Model
| Analyte | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Half-life (hours) |
| Total Antibody | 150,000 | 1 | 5,000,000 | 110 |
| Intact ADC | 145,000 | 1 | 3,500,000 | 13 |
| Free SN-38 | 50 | 24 | 1,200 | 8 |
| SN-38G (Glucuronide) | 10 | 24 | 240 | 6 |
Experimental Protocols
Protocol 1: In Vitro SN-38 Release in Human Serum
This protocol assesses the stability of the ADC and the extent of premature SN-38 release in systemic circulation.
Materials:
-
CL2E-SN-38 ADC
-
Human Serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
UHPLC-HRMS system
Procedure:
-
Incubate the CL2E-SN-38 ADC in human serum at a final concentration of 100 µg/mL at 37°C.
-
At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect aliquots of the incubation mixture.
-
To precipitate proteins, add 3 volumes of ice-cold protein precipitation solution to each aliquot.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Quantify the concentration of released SN-38 using a validated UHPLC-HRMS method.[6]
Protocol 2: In Vitro SN-38 Release in Lysosomal Lysate
This protocol simulates the intracellular environment to assess cathepsin B-mediated cleavage of the CL2E linker.
Materials:
-
CL2E-SN-38 ADC
-
Rat liver lysosomal lysate (or similar)
-
Cathepsin B (human or rat)
-
Cysteine (as a cathepsin B activator)
-
Citrate (B86180) buffer, pH 5.0
-
Protein precipitation solution
-
UHPLC-HRMS system
Procedure:
-
Prepare a reaction mixture containing the CL2E-SN-38 ADC (50 µg/mL), lysosomal lysate, and cysteine in citrate buffer (pH 5.0).
-
Initiate the reaction by adding cathepsin B to a final concentration of 1 µM. For a negative control, omit cathepsin B.
-
Incubate the reaction mixtures at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 12, and 24 hours), collect aliquots and stop the reaction by adding 3 volumes of ice-cold protein precipitation solution.
-
Process the samples as described in Protocol 1 (steps 4-6) to quantify the released SN-38.
Protocol 3: In Vivo Assessment of SN-38 Release in a Tumor Xenograft Model
This protocol evaluates the pharmacokinetics and tumor delivery of the ADC and the subsequent release of SN-38 in a living system.
Materials:
-
Tumor-bearing animal model (e.g., mice with human tumor xenografts)[6]
-
CL2E-SN-38 ADC
-
Anesthesia and surgical tools for blood and tissue collection
-
Anticoagulant (e.g., EDTA)
-
Homogenization buffer
-
Protein precipitation solution
-
UHPLC-HRMS system
Procedure:
-
Administer a single intravenous dose of the CL2E-SN-38 ADC to the tumor-bearing animals.[6]
-
At predetermined time points (e.g., 1, 6, 24, 48, 72, and 168 hours), collect blood samples via cardiac puncture or tail vein bleeding into tubes containing anticoagulant.
-
At the final time point, euthanize the animals and excise the tumors and other relevant tissues.
-
Separate plasma from the blood samples by centrifugation.
-
Homogenize the tumor and tissue samples in homogenization buffer.
-
For plasma and tissue homogenates, perform protein precipitation as described in Protocol 1.
-
Analyze the samples using a validated UHPLC-HRMS method to determine the concentrations of total antibody, intact ADC, free SN-38, and its metabolite, SN-38 glucuronide (SN-38G).[4][6]
Mandatory Visualization
Caption: Experimental workflow for assessing SN-38 release.
Caption: CL2E linker cleavage and SN-38 mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of CL2E-SN38 TFA with LS174T Colon Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CL2E-SN38 TFA in preclinical studies involving LS174T colon cancer xenografts. CL2E-SN38 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). The active payload, SN-38, is a potent inhibitor of topoisomerase I.
Introduction
SN-38, the active metabolite of irinotecan, is a highly effective antineoplastic agent.[1][2] Its mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[2][3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the formation of lethal double-strand breaks during DNA replication, ultimately inducing cell cycle arrest in the S-phase and apoptosis.[1][4] Due to its high potency and broad anti-tumor activity, SN-38 is a valuable payload for ADCs. The CL2E linker is designed to be stable in circulation and release the SN-38 payload within the target cancer cells.
The LS174T human colorectal adenocarcinoma cell line is a widely used model in cancer research. These cells are known to express high levels of carcinoembryonic antigen (CEA), making them an excellent target for ADCs that utilize an anti-CEA antibody.[5] The LS174T xenograft model in immunocompromised mice is a well-established platform for evaluating the in vivo efficacy of novel cancer therapeutics.[6]
This document will provide an overview of the mechanism of action of SN-38, protocols for establishing and utilizing LS174T xenografts, and guidance on the preparation and administration of an anti-CEA-CL2E-SN38 ADC.
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effects by targeting the DNA replication machinery in rapidly dividing cancer cells. The process can be summarized as follows:
-
Inhibition of Topoisomerase I: SN-38 binds to the complex formed by DNA and topoisomerase I.[1]
-
Stabilization of the Cleavable Complex: This binding prevents the re-ligation of the single-strand DNA break created by topoisomerase I.[3]
-
Formation of Double-Strand Breaks: When the DNA replication fork encounters this stabilized complex, it leads to the creation of a permanent and lethal double-strand break.[1][4]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle arrest, primarily in the S-phase, and subsequent programmed cell death (apoptosis).[4][7]
Signaling Pathway for an Anti-CEA-CL2E-SN38 ADC in LS174T Cells
Experimental Protocols
Cell Culture of LS174T Cells
-
Thawing and Seeding: Thaw cryopreserved LS174T cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin). Centrifuge at 1,000 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When the cells reach 80-90% confluency, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Add 2-3 mL of 0.25% trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until the cells detach. Neutralize the trypsin with 10 mL of complete growth medium and centrifuge as described above. Resuspend the cells in fresh medium and re-seed at the desired density.
Establishment of LS174T Xenografts in Immunocompromised Mice
-
Animal Model: Use female athymic nude mice, 4-6 weeks of age. Allow the mice to acclimatize for at least one week before any experimental procedures.
-
Cell Preparation: Harvest LS174T cells during their logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of Anti-CEA-CL2E-SN38 ADC
Note: The following is a general guideline. The specific antibody to be conjugated with this compound should be selected based on its known affinity for CEA and its suitability for ADC development. Labetuzumab (hMN-14) is a humanized anti-CEA antibody that has been successfully used in SN-38 conjugates.
-
Conjugation: The conjugation of an anti-CEA antibody to this compound should be performed by a qualified chemist or through a commercial service. The process typically involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, which then react with the maleimide (B117702) group of the linker-drug.
-
Reconstitution and Formulation: Reconstitute the lyophilized Anti-CEA-CL2E-SN38 ADC in a sterile, pyrogen-free vehicle suitable for intravenous administration (e.g., sterile saline or PBS). The final concentration should be determined based on the desired dose and injection volume.
-
Dosing and Administration: The optimal dose and schedule should be determined in a dose-escalation study. Based on preclinical studies with similar SN-38 ADCs, a starting dose in the range of 1-5 mg/kg administered intravenously once a week could be considered. Administer the ADC solution via the tail vein.
-
Control Groups: Include the following control groups in your study:
-
Vehicle control (the solution used to reconstitute the ADC)
-
Unconjugated anti-CEA antibody
-
A non-targeting ADC (an ADC with the same linker and drug but an antibody that does not recognize any antigen on the LS174T cells)
-
Irinotecan (as a positive control)
-
Experimental Workflow
Data Presentation
All quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of Anti-CEA-CL2E-SN38 ADC in LS174T Xenografts
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | QWx4 | |||
| Anti-CEA Antibody | QWx4 | ||||
| Non-targeting ADC | QWx4 | ||||
| Irinotecan | QWx4 | ||||
| Anti-CEA-CL2E-SN38 | QWx4 |
Note: This table is a template. The actual data points, time points, and statistical analyses will depend on the specific experimental design.
Conclusion
The use of this compound to generate an ADC targeting CEA on LS174T colon cancer cells represents a promising therapeutic strategy. The protocols and information provided in this document are intended to serve as a guide for researchers to design and execute preclinical studies to evaluate the efficacy of such a construct. Careful attention to experimental detail and the inclusion of appropriate controls are essential for obtaining robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. LS174T Xenograft Model | Xenograft Services [xenograft.net]
- 7. Anticancer effect of SN-38 on colon cancer cell lines with different metastatic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CL2E-SN38 TFA in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its late diagnosis and limited response to conventional therapies. A promising therapeutic strategy involves the use of antibody-drug conjugates (ADCs) to deliver potent cytotoxic agents directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity. This document outlines the application of CL2E-SN38 TFA, an ADC targeting Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5), in pancreatic cancer research. CEACAM5 is frequently overexpressed in pancreatic cancer, making it an attractive target for targeted therapies.[1][2][3] The payload, SN-38, is a potent topoisomerase I inhibitor and the active metabolite of irinotecan.[4] The CL2E linker is designed to be stable in circulation and release the SN-38 payload within the lysosomal compartment of cancer cells.
Mechanism of Action
This compound is designed for targeted delivery of the cytotoxic drug SN-38 to CEACAM5-expressing pancreatic cancer cells. The proposed mechanism involves several key steps:
-
Binding: The antibody component of the ADC specifically binds to the CEACAM5 receptor on the surface of pancreatic cancer cells.
-
Internalization: Upon binding, the ADC-receptor complex is internalized by the cell through endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.
-
Payload Release: The acidic environment and enzymatic activity (e.g., Cathepsin B) within the lysosome cleave the CL2E linker, releasing the active SN-38 payload into the cytoplasm.
-
Topoisomerase I Inhibition: SN-38 inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication.
-
Apoptosis: The extensive DNA damage triggers programmed cell death (apoptosis), leading to the death of the cancer cell.
Data Presentation
The following tables summarize representative quantitative data for CEACAM5-targeted ADCs with SN-38 or other payloads in pancreatic cancer models. This data is provided for comparative purposes to guide experimental design.
Table 1: In Vitro Cytotoxicity of CEACAM5-Targeted ADCs in Pancreatic Cancer Cell Lines
| Cell Line | ADC Target | ADC Payload | IC50 (nM) | Reference |
| BxPC-3 | CEACAM5 | MMAE | 25.60 | [5] |
| Capan-1 | CEACAM5 | SN-38 | Data not specified, but showed efficacy | [2] |
Table 2: In Vivo Efficacy of CEACAM5-Targeted SN-38 ADCs in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Outcome | Reference |
| Capan-1 (s.c.) | hPAM4-SN-38 | 0.46 mg/kg, q4d x 8 | 55% tumor growth inhibition | [6] |
| Capan-1 (s.c.) | Labetuzumab-SN-38 | Not specified | Improvement in therapy | [2] |
| PDAC Xenograft | CT109-SN-38 | 10 and 25 mg/kg | In vivo efficacy demonstrated | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, Capan-1, PANC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, free SN-38, and a non-targeting control ADC
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound, free SN-38, and the control ADC in complete growth medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
This compound and control ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 3: In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
CEACAM5-positive pancreatic cancer cells (e.g., BxPC-3)
-
Matrigel (optional)
-
This compound, vehicle control, and non-targeting ADC control
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 pancreatic cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth by measuring with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound 5 mg/kg, Control ADC 5 mg/kg).
-
Treatment Administration: Administer the treatments as per the study design (e.g., intravenously, once weekly for 4 weeks).
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant morbidity.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for apoptosis markers, Western blot for DNA damage markers).
Signaling Pathway
The primary signaling pathway affected by the SN-38 payload is the DNA damage response pathway.
Conclusion
This compound represents a promising targeted therapeutic strategy for pancreatic cancer by leveraging the overexpression of CEACAM5 on tumor cells to deliver a potent cytotoxic payload. The provided application notes and protocols offer a framework for the preclinical evaluation of this and similar ADCs in a research setting. Further investigation is warranted to fully characterize its efficacy and safety profile in various pancreatic cancer models.
References
- 1. CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CEACAM5-targeted therapy of human colonic and pancreatic cancer xenografts with potent labetuzumab-SN-38 immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] CEACAM5-Targeted Therapy of Human Colonic and Pancreatic Cancer Xenografts with Potent Labetuzumab-SN-38 Immunoconjugates | Semantic Scholar [semanticscholar.org]
- 4. CT109-SN-38, a Novel Antibody-drug Conjugate with Dual Specificity for CEACAM5 and 6, Elicits Potent Killing of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
Application Notes and Protocols: CL2E-SN38 TFA for Non-Small Cell Lung Carcinoma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide, accounting for over 80% of all lung cancer cases.[1] While targeted therapies and immunotherapies have improved outcomes, resistance and toxicity remain significant challenges, necessitating the development of novel therapeutic strategies.[1] Antibody-drug conjugates (ADCs) represent a promising class of therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity.[2]
SN-38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor with 100 to 1000-fold greater cytotoxicity than its parent compound.[3][4] Its clinical use as a standalone agent has been limited by poor solubility and toxicity.[5] The CL2E linker is a technologically advanced component for ADCs, designed for high stability in circulation and specific cleavage by lysosomal enzymes like Cathepsin B, which are often upregulated in the tumor microenvironment.[6][7] This ensures that the SN-38 payload is released preferentially inside the target cancer cells.
These application notes provide a comprehensive overview of the mechanism, application, and relevant protocols for utilizing CL2E-SN38 based ADCs in preclinical NSCLC models.
Mechanism of Action
The therapeutic effect of a CL2E-SN38-based ADC is a multi-step process, beginning with targeted delivery and culminating in programmed cell death.
-
Targeted Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of NSCLC cells. Following binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the endosome containing the ADC matures and fuses with a lysosome. The acidic environment and high concentration of proteases, specifically Cathepsin B, within the lysosome cleave the specialized CL2E dipeptide linker (valine-citrulline).[6] This cleavage releases the active SN-38 payload into the cytoplasm.
-
Topoisomerase I Inhibition and Apoptosis: The released SN-38 diffuses into the nucleus and exerts its cytotoxic effect by inhibiting topoisomerase I. SN-38 stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks that are necessary to relieve torsional strain during DNA replication.[4][8] When the DNA replication fork encounters this stabilized complex, it leads to the formation of lethal double-strand breaks.[8] This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis through the activation of key effector proteins like caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP).[3][9]
References
- 1. Preclinical Models for Functional Precision Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meritcro.com [meritcro.com]
- 3. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 9. Tumor-targeted SN38 inhibits growth of early stage non-small cell lung cancer (NSCLC) in a KRas/p53 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Drug-to-Antibody Ratio (DAR) with CL2E-SN38
Welcome to the technical support center for CL2E-SN38 antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the conjugation of the CL2E-SN38 drug-linker to monoclonal antibodies (mAbs), with a primary focus on resolving issues related to low drug-to-antibody ratios (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the CL2E-SN38 drug-linker, and what is its mechanism of action?
A1: CL2E-SN38 is a drug-linker complex designed for antibody-drug conjugates. It comprises the potent topoisomerase I inhibitor SN-38, which is the active metabolite of irinotecan.[1][2][3][4] The linker, CL2E, is a cathepsin B-cleavable linker that connects the drug to the antibody. It is designed to be stable in systemic circulation but to release the SN-38 payload within the lysosomal compartment of target cancer cells following internalization of the ADC.[1][5] The released SN-38 then induces cytotoxic effects by inhibiting DNA replication and triggering apoptosis.
Q2: What is the typical conjugation chemistry for CL2E-SN38?
A2: CL2E-SN38 is typically functionalized with a maleimide (B117702) group, which reacts with free sulfhydryl (thiol) groups on the antibody to form a stable thioether bond. This process, known as cysteine-based conjugation, usually involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.
Q3: What is a typical expected Drug-to-Antibody Ratio (DAR) for a CL2E-SN38 ADC?
A3: While the optimal DAR is specific to the antibody and its target, for many SN-38 based ADCs, a DAR in the range of 4 to 8 is often targeted to balance efficacy and pharmacokinetic properties.[3][4] Achieving a consistent and desired DAR is a critical quality attribute for the ADC. A low DAR can result in reduced potency, while an excessively high DAR may lead to faster clearance and increased toxicity.[6]
Q4: We are observing a significantly lower DAR than expected. What are the potential primary causes?
A4: A low DAR in cysteine-based conjugation with CL2E-SN38 can stem from several factors. The most common issues include incomplete reduction of the antibody's disulfide bonds, degradation or insufficient molar excess of the CL2E-SN38 drug-linker, suboptimal reaction conditions (pH, temperature, reaction time), and poor solubility of the highly hydrophobic SN-38 payload.[6][7][8]
Troubleshooting Guide for Low DAR
A low drug-to-antibody ratio is a frequent challenge in the development of ADCs. The following sections provide a systematic approach to identifying and resolving the root causes of this issue.
Initial Assessment and Key Parameters
Before proceeding with extensive troubleshooting, it is crucial to verify the quality and concentration of all starting materials. The following table summarizes key reaction parameters that can significantly influence the final DAR.
| Parameter | Recommended Range/Consideration | Potential Impact of Deviation on DAR |
| CL2E-SN38:mAb Molar Ratio | 5:1 to 15:1 (empirical optimization required) | Low: Insufficient linker to drive the reaction to completion. High: May not significantly increase DAR and can lead to aggregation. |
| Antibody Reduction | TCEP is a common reducing agent; 2-10 fold molar excess over antibody. | Incomplete: Fewer available thiol groups for conjugation, leading to a lower DAR. Over-reduction: Can lead to antibody fragmentation. |
| Reaction pH | 6.5 - 7.5 | Low (<6.5): Slower reaction rate. High (>7.5): Increased risk of maleimide hydrolysis and reaction with amines (lysine). |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Low: Slower reaction kinetics. High: Can increase maleimide hydrolysis and risk of antibody denaturation. |
| Reaction Time | 1 - 4 hours (can be extended at lower temperatures) | Too Short: Incomplete reaction. Too Long: Increased risk of side reactions and ADC degradation. |
| Co-solvent (for SN-38) | <10% DMSO or DMF | High: Can lead to antibody denaturation and precipitation. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a low DAR.
Caption: A step-by-step logical guide for troubleshooting low DAR.
Detailed Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of CL2E-SN38
This protocol outlines a general procedure for conjugating a maleimide-activated CL2E-SN38 to an antibody via reduced interchain cysteines.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
CL2E-SN38 with a maleimide functional group
-
Reaction Buffer: PBS with 5 mM EDTA, pH 7.2, degassed
-
Quenching Solution: 1 M N-acetylcysteine in water
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation:
-
Start with the mAb at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into the Reaction Buffer.
-
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into fresh, degassed Reaction Buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, dissolve the CL2E-SN38 in a minimal amount of anhydrous DMSO to create a stock solution.
-
Add a 5-10 fold molar excess of the CL2E-SN38 stock solution to the reduced antibody. Ensure the final DMSO concentration is below 10% (v/v).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the CL2E-SN38) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC to remove unconjugated drug-linker and quenching agent.
-
The following diagram illustrates the experimental workflow for this protocol.
Caption: Workflow for cysteine-based SN38-ADC synthesis.[9]
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs based on their increasing hydrophobicity with each conjugated drug-linker.[1][10][11][12]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.8 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate in water with 20% Isopropanol, pH 7.0[1]
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the prepared ADC sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over approximately 20-30 minutes.[1]
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The unconjugated antibody (DAR0) will elute first.
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Total Peak Area)
-
Signaling Pathway
The cytotoxic payload of the CL2E-SN38 ADC, SN-38, acts by inhibiting Topoisomerase I, a key enzyme in DNA replication and transcription.
Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage.[9]
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: CL2E-SN38 TFA Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with CL2E-SN38 TFA. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a drug-linker conjugate used for creating Antibody-Drug Conjugates (ADCs). It incorporates SN-38, a potent topoisomerase I inhibitor and the active metabolite of irinotecan.[1] SN-38 itself is known for its poor water solubility, a characteristic that can lead to challenges during the conjugation process, such as precipitation and aggregation. The hydrophobicity of the drug-linker can significantly alter the solubility of the antibody it is conjugated to, especially at higher drug-to-antibody ratios (DARs).[]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 4°C, protected from light, and under a nitrogen atmosphere. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.
Q3: What solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other SN-38 derivatives. It is recommended to use anhydrous (dry) DMSO, as hygroscopic DMSO can negatively impact solubility. For in vivo applications, specific co-solvent systems are recommended, such as:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
10% DMSO and 90% corn oil.
Q4: How does pH affect the stability and conjugation of this compound?
The active form of SN-38 contains a lactone ring that is essential for its topoisomerase I inhibitory activity. This ring is susceptible to hydrolysis and opening at neutral or basic pH, leading to an inactive carboxylate form. Therefore, it is crucial to perform conjugation reactions at a pH of 7 or lower to maintain the integrity of the lactone ring.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of this compound to antibodies.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to the aqueous reaction buffer. | 1. Poor aqueous solubility of the drug-linker. SN-38 is inherently hydrophobic. 2. High concentration of the drug-linker stock solution. 3. Final concentration of the organic co-solvent is too low. | 1. Use a co-solvent. Dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO before adding it to the antibody solution. 2. Control the final co-solvent concentration. Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is sufficient to maintain solubility, typically below 10% (v/v) to avoid antibody denaturation.[4] 3. Add the drug-linker solution slowly to the antibody solution with gentle mixing to facilitate dispersion and prevent localized high concentrations. |
| The Antibody-Drug Conjugate (ADC) precipitates during or after the conjugation reaction. | 1. High Drug-to-Antibody Ratio (DAR). The hydrophobicity of the ADC increases with the number of conjugated drug molecules, leading to aggregation and precipitation.[] 2. Antibody denaturation. Exposure to high concentrations of organic solvent or extreme pH can cause the antibody to unfold and aggregate. 3. Suboptimal buffer conditions. | 1. Optimize the DAR. Aim for a lower, therapeutically relevant DAR. This can be controlled by adjusting the molar ratio of this compound to the antibody during the conjugation reaction.[4] 2. Maintain a low organic solvent concentration. Keep the final DMSO or other co-solvent concentration at or below 10%.[4] 3. Ensure the reaction pH is optimal for both the conjugation chemistry and antibody stability (typically pH 6.5-7.5 for maleimide-thiol reactions).[5] 4. Consider using solubility-enhancing linkers or formulations if high DARs are required. |
| Inconsistent or low Drug-to-Antibody Ratio (DAR). | 1. Incomplete reduction of antibody disulfide bonds (for cysteine-based conjugation). 2. Hydrolysis of the maleimide (B117702) group on the linker. 3. Inaccurate quantification of reactants. | 1. Ensure complete reduction of interchain disulfides. Use a sufficient excess of a reducing agent like TCEP or DTT and optimize the reaction time and temperature.[5] 2. Use freshly prepared solutions of this compound. The maleimide group can hydrolyze over time in aqueous solutions. 3. Accurately determine the concentrations of both the antibody and the this compound stock solution. |
| Formation of ADC aggregates. | 1. Hydrophobic interactions between drug molecules on different ADC molecules, especially at high DARs.[] 2. Non-specific cross-linking. | 1. Purify the ADC promptly after conjugation using size-exclusion chromatography (SEC) to remove aggregates. 2. Optimize the formulation of the final ADC product. This may include the use of excipients that reduce aggregation. 3. Lower the target DAR to reduce the overall hydrophobicity of the ADC. |
Data Presentation
Solubility of SN-38 and its Derivatives
| Compound | Solvent | Solubility | Reference |
| SN-38 | DMSO | ~2 mg/mL | [6] |
| SN-38 | Dimethylformamide (DMF) | ~0.1 mg/mL | [6] |
| SN-38 | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [6] |
| CL2-SN-38 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [7] |
| CL2-SN-38 | 10% DMSO, 90% Corn Oil | ≥ 2.2 mg/mL | [7] |
Experimental Protocols
Key Experimental Workflow: Cysteine-Based Conjugation of this compound
This protocol provides a general framework for the conjugation of a maleimide-activated this compound to a monoclonal antibody via reduced interchain disulfide bonds.
Caption: Workflow for cysteine-based this compound conjugation.
Detailed Methodology
1. Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.0-7.5. This is critical to remove any interfering substances like Tris or glycine.
2. Antibody Reduction (for Cysteine Conjugation):
-
To a solution of the antibody, add a 10- to 20-fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).
-
Incubate at room temperature for 1-2 hours.
-
Remove the excess reducing agent using a desalting column, buffer exchanging into a degassed reaction buffer (e.g., PBS, pH 7.0).
3. Preparation of this compound Solution:
-
Just before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
4. Conjugation Reaction:
-
Slowly add a 5- to 10-fold molar excess of the this compound solution to the reduced antibody solution with gentle mixing.
-
Ensure the final concentration of DMSO in the reaction mixture remains below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
5. Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine (relative to the this compound).
-
Incubate for 20-30 minutes at room temperature.
6. Purification of the ADC:
-
Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker, quenching agent, and any aggregates.
-
The purified ADC can be buffer exchanged into a suitable formulation buffer for storage.
7. Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity and purity of the ADC using SDS-PAGE.
Signaling Pathway
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a nuclear enzyme crucial for DNA replication and repair.
Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 6. benchchem.com [benchchem.com]
- 7. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
Technical Support Center: Troubleshooting CL2E-SN-38 ADC Experiments
This guide is designed for researchers, scientists, and drug development professionals who are working with antibody-drug conjugates (ADCs) utilizing the CL2E linker for the cytotoxic payload SN-38. It provides answers to frequently asked questions and detailed troubleshooting for challenges related to slow drug release.
Frequently Asked Questions (FAQs)
Q1: What is the CL2E linker and what is its intended mechanism of action?
The CL2E linker is a cathepsin-B sensitive linker developed for conjugating the topoisomerase I inhibitor, SN-38, to monoclonal antibodies.[1] It was designed to be more stable in circulation compared to earlier linkers like CL2A.[1][2] The release of active SN-38 from a CL2E-based ADC is a two-step process that occurs after the ADC is internalized by the target cancer cell and trafficked to the lysosome.[1][3] First, the enzyme cathepsin-B, which is abundant in the acidic environment of the lysosome, cleaves a specific peptide sequence in the linker.[1] This is followed by a second, intramolecular cyclization reaction that liberates the free, active SN-38 payload.[1][3]
Q2: My CL2E-SN-38 ADC is showing lower than expected potency in vitro. Is this related to the linker?
This is a frequently observed characteristic of the CL2E linker. Its high stability, while beneficial for reducing off-target toxicity, can lead to a relatively slow rate of SN-38 release inside the target cell.[4][5] Studies have shown that ADCs using the CL2E linker can be significantly less efficacious than those employing the more labile CL2A linker, particularly when conjugated to antibodies that have a slow internalization rate.[1][2] The slower release kinetics mean that less of the cytotoxic payload is available to induce cell death within a typical in vitro assay timeframe (e.g., 72-96 hours).
Q3: How does the stability and release rate of the CL2E linker compare to the CL2A linker?
There is a significant difference in the stability and release kinetics between the two linkers. In human serum, CL2E-based ADCs are highly stable with a drug release half-life of over 10 days.[1] In contrast, the CL2A linker is much less stable, with a release half-life of approximately one day.[1] This means the CL2A linker can release SN-38 both extracellularly and intracellularly.[2] Despite the difference in serum stability, the overall rate of free SN-38 liberation at lysosomal pH (pH 5.0) is surprisingly similar for both linkers, with a half-life of about 10 hours.[1] However, the initial enzymatic cleavage step for the CL2E linker is much faster (t½ of 0.5 hours) than the pH-mediated cleavage of the CL2A linker.[1]
Troubleshooting Guide for Slow SN-38 Release
Issue 1: I am observing very low or undetectable levels of free SN-38 in my cell-based ADC potency assay.
-
Potential Cause A: Inefficient ADC Internalization The release of SN-38 from the CL2E linker is dependent on the ADC being internalized and trafficked to the lysosome. If the antibody does not bind efficiently to its target antigen on the cell surface or if the antigen-antibody complex does not internalize, the linker will not be exposed to cathepsin-B.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of the target antigen on the cell line being used via flow cytometry or western blot.
-
Assess Binding Affinity: Ensure your antibody binds with high affinity to the target cells.
-
Evaluate Internalization Rate: The efficacy of ADCs with stable linkers like CL2E is highly dependent on the internalization rate of the antibody.[2] Consider using an antibody known to internalize rapidly as a positive control.
-
-
-
Potential Cause B: Insufficient Lysosomal Protease Activity The CL2E linker requires cleavage by cathepsin-B.[1] Different cell lines can have varying levels of lysosomal protease activity.
-
Troubleshooting Steps:
-
Select Appropriate Cell Lines: Use cell lines known to have robust lysosomal function and high cathepsin-B expression.
-
Use a Positive Control: Employ a control ADC that uses a well-characterized cathepsin-B cleavable linker (e.g., a valine-citrulline linker) to confirm that the enzymatic machinery in your cell model is active.
-
-
-
Potential Cause C: Analytical Assay Sensitivity SN-38 is extremely potent, and the amount released may be below the detection limit of your analytical method.
-
Troubleshooting Steps:
-
Optimize Analytical Method: Use a highly sensitive method such as LC-MS/MS for SN-38 quantification.[6]
-
Increase ADC Concentration or Incubation Time: Treat cells with a higher concentration of the ADC or extend the incubation period to allow for more SN-38 to accumulate.
-
Concentrate Lysates: Concentrate the cell lysate samples before analysis to increase the concentration of released SN-38.
-
-
Issue 2: My CL2E-SN-38 ADC is significantly less potent than an equivalent ADC made with the CL2A linker.
-
Explanation & Recommendation This is often an expected result due to the fundamental differences in linker stability and release mechanisms.[1] The CL2A linker's lability allows for faster and potentially extracellular drug release, leading to a more rapid cytotoxic effect and a potent "bystander effect" (killing of neighboring antigen-negative cells).[2][7] The CL2E linker is designed for intracellular release, which is inherently slower.
-
Recommendation:
-
Extend Assay Duration: The cytotoxic effect of a CL2E-ADC may take longer to manifest. Extend the duration of your cell viability assay (e.g., to 7 or 10 days) to see if the potency improves over time.[4]
-
Evaluate In Vivo: The superior stability of the CL2E linker may provide a significant advantage in vivo, leading to a better therapeutic index despite lower in vitro potency. In vivo studies are essential to fully evaluate its potential.
-
-
Quantitative Data Summary
Table 1: Comparative Stability of SN-38 Linkers in Human Serum
| Linker | Matrix | Half-life (t½) | Reference |
|---|---|---|---|
| CL2E | Human Serum | >10 days | [1] |
| CL2A | Human Serum | ~1 day |[1] |
Table 2: Example In Vitro Potency (IC50) of SN-38 ADCs with Different Linkers
| Antibody Target | Cell Line | Linker | IC50 / EC50 (nM) | Reference |
|---|---|---|---|---|
| Anti-TROP-2 (hRS7) | Capan-1 (Pancreatic) | CL2A | 9 | [1] |
| CL2E | 132 | [1] | ||
| Anti-TROP-2 (hRS7) | Calu-3 (Lung) | CL2A | 20 | [1] |
| CL2E | 242 | [1] | ||
| Anti-CD22 (hLL2) | Raji (Lymphoma) | CL2A | 3.2 | [1] |
| | | CL2E | 135.8 |[1] |
Visualized Workflows and Pathways
Caption: Two-step release mechanism of SN-38 from the CL2E linker within the lysosome.
Caption: Logical workflow for troubleshooting slow SN-38 release from CL2E ADCs.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
-
Objective: To determine the average number of drug-linker molecules conjugated to each antibody.
-
Materials:
-
HIC Column (e.g., TSK-gel Butyl-NPR)
-
Mobile Phase A: 1.8 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
ADC sample (~1 mg/mL)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µL of the ADC sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Monitor absorbance at 280 nm.
-
Calculate the average DAR by integrating the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) and using the weighted average formula.[8]
-
Protocol 2: In Vitro Cytotoxicity and SN-38 Release Assay (Cell-based)
-
Objective: To measure the potency of the ADC and quantify the intracellular release of SN-38.
-
Procedure:
-
Cell Seeding: Plate target cells in 96-well plates (for viability) and 6-well plates (for release analysis) and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the CL2E-SN-38 ADC. Include an untreated control and a free SN-38 positive control.
-
Incubation: Incubate plates for an extended period (e.g., 96 to 120 hours) at 37°C, 5% CO2.
-
Viability Assessment: At the end of the incubation, measure cell viability in the 96-well plates using a suitable reagent (e.g., CellTiter-Glo®). Calculate IC50 values.[9]
-
SN-38 Release Analysis:
-
At various time points (e.g., 24, 48, 72, 96 hours), wash the cells in the 6-well plates with cold PBS.
-
Lyse the cells and precipitate the protein.
-
Analyze the supernatant for free SN-38 using a validated LC-MS/MS method.[6]
-
-
Protocol 3: Cathepsin-B Mediated SN-38 Release Assay (Cell-free)
-
Objective: To assess the cleavability of the CL2E linker by its target enzyme in a controlled, cell-free environment.
-
Materials:
-
CL2E-SN-38 ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.0
-
-
Procedure:
-
Prepare a reaction mixture containing the ADC (e.g., 50 µg/mL) in the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of active Cathepsin B.[10] Include a control reaction without the enzyme.
-
Incubate the reaction at 37°C.
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and immediately quench it by adding a protein precipitation agent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for released SN-38 by HPLC or LC-MS/MS.[10]
-
Calculate the percentage of SN-38 released over time.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–Drug Conjugate Sacituzumab Govitecan Drives Efficient Tissue Penetration and Rapid Intracellular Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing CL2E-SN38 ADC Stability and Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL2E-SN38 antibody-drug conjugates (ADCs). The following information addresses common challenges related to ADC stability and aggregation during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in CL2E-SN38 ADC formulations?
A1: Aggregation of antibody-drug conjugates is a multifaceted issue stemming from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors for CL2E-SN38 ADCs include:
-
Hydrophobicity : The SN-38 payload is highly hydrophobic.[2][3] Conjugation of SN-38, even with the relatively stable CL2E linker, increases the overall hydrophobicity of the antibody, creating hydrophobic patches on the protein surface. These patches can lead to intermolecular interactions and aggregation.[2][4]
-
High Drug-to-Antibody Ratio (DAR) : A higher number of conjugated SN-38 molecules increases the ADC's hydrophobicity, making it more prone to aggregation.[4][5]
-
Unfavorable Buffer Conditions : The composition of the buffer, including its pH and salt concentration, is critical for ADC stability. Aggregation can be induced by buffer conditions that do not adequately shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where its net charge is zero and solubility is minimal.[1][2]
-
Environmental Stress : Physical instability can be induced by factors such as repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress like agitation, all of which can lead to denaturation and aggregation.[1][6][7]
Q2: My CL2E-SN38 ADC shows immediate aggregation after conjugation. What are the likely causes and how can I fix this?
A2: Immediate aggregation post-conjugation is a common issue, primarily driven by the increased surface hydrophobicity of the ADC.[8] When the hydrophobic SN-38 payload is conjugated to the antibody, these molecules can interact and aggregate.[2][8]
Immediate Troubleshooting Steps:
-
Review Conjugation Chemistry : The conditions during conjugation can disrupt the monoclonal antibody's (mAb) structure, promoting aggregation.[8] Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody.[2][8]
-
Assess Co-solvents : If you are using organic co-solvents like DMSO to dissolve the CL2E-SN38 linker-payload, ensure the final concentration in the reaction mixture is minimal (e.g., <5% v/v), as higher concentrations can encourage antibody aggregation.[8]
-
Consider Solid-Phase Conjugation : An effective method to prevent aggregation is to immobilize the antibodies on a solid support (e.g., an affinity resin) during the conjugation process.[2][8] This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.[2][8]
Q3: I am observing a gradual increase in CL2E-SN38 ADC aggregation during storage. What factors contribute to this instability and what are the best practices for formulation?
A3: Gradual aggregation during storage typically points to issues with the formulation and storage conditions.[8]
Formulation and Storage Best Practices:
-
Optimize Buffer Conditions :
-
pH : Maintain a pH where the ADC is most stable. For many antibodies, this is in the slightly acidic to neutral range (pH 5.0-7.0).
-
Ionic Strength : Adjusting the ionic strength of the buffer with salts like NaCl can help to shield charges and prevent aggregation. A concentration of around 150 mM is a common starting point.[1]
-
-
Use Stabilizing Excipients : The choice of excipients is critical for preventing aggregation.[][10]
-
Surfactants : Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation caused by protein interactions with interfaces.[][11]
-
Sugars and Amino Acids : Sugars like sucrose (B13894) and trehalose (B1683222), and amino acids like glycine (B1666218) and arginine, can act as stabilizers.[]
-
-
Control Storage Conditions :
-
Temperature : Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations.[12]
-
Freeze-Thaw Cycles : Avoid repeated freezing and thawing.[1][7] It is best to aliquot the ADC into single-use vials before freezing.[1] Long-term freezer storage is generally not recommended for ADCs as it can accelerate aggregation.[3][12]
-
-
Consider Lyophilization : For long-term stability, lyophilization (freeze-drying) can be an effective strategy. The presence of lyoprotectants like sucrose or trehalose is crucial for preserving the ADC's structure during this process.[3][12][13]
Q4: How does the CL2E linker contribute to the stability of an SN-38 ADC?
A4: The CL2E linker is designed for enhanced stability. It is a dipeptide-based linker (valine-citrulline) that is relatively stable in serum.[14] This stability is crucial for ensuring that the potent SN-38 payload is not prematurely released into circulation, which could lead to off-target toxicity.[15][16] The CL2E linker is designed to be cleaved by enzymes like cathepsin B, which are abundant inside tumor cells, allowing for targeted release of SN-38 within the cancer cell.[14][17] Studies have shown that the CL2E linker is more stable compared to other linkers like CL2A when conjugated to SN-38.[18]
Q5: What are the key analytical methods to assess the stability and aggregation of my CL2E-SN38 ADC?
A5: A combination of analytical techniques is recommended to monitor the stability and aggregation of your ADC:[5][19][20]
-
Size Exclusion Chromatography (SEC) : This is the most common method for quantifying high molecular weight species (aggregates) and fragments.[4][19]
-
Dynamic Light Scattering (DLS) : DLS is used to determine the size distribution of particles in solution and can detect the presence of aggregates.[5][]
-
Hydrophobic Interaction Chromatography (HIC) : HIC is useful for determining the drug-to-antibody ratio (DAR) distribution and assessing the hydrophobicity profile of the ADC.[19][21]
-
Mass Spectrometry (MS) : Techniques like LC-MS can be used to identify degradation products and confirm the structural integrity of the ADC.[][22]
-
Differential Scanning Calorimetry (DSC) : DSC measures the thermal stability of the ADC, providing insights into how the conjugation of CL2E-SN38 affects the protein's conformational stability.[5]
Troubleshooting Guides
Issue 1: Increased High Molecular Weight Species (HMWS) Detected by SEC
-
Symptom : Your SEC analysis shows a significant increase in high molecular weight species (aggregates) after conjugation or during storage.[1]
-
Potential Causes & Solutions :
| Potential Cause | Troubleshooting Action |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower, more homogenous DAR. A higher DAR increases hydrophobicity and aggregation propensity.[4] |
| Inappropriate Buffer pH | Screen a range of pH values (e.g., 5.0 to 7.5) to identify the pH at which your ADC exhibits maximum stability. Avoid the antibody's isoelectric point.[2] |
| Inappropriate Buffer Ionic Strength | Optimize the salt concentration (e.g., NaCl) in your formulation buffer. A typical starting point is 150 mM. Low ionic strength can fail to screen charge-charge interactions, while very high ionic strength can promote hydrophobic interactions.[1][2] |
| Freeze-Thaw Stress | Aliquot your ADC into single-use volumes to avoid multiple freeze-thaw cycles.[1] For long-term storage, consider lyophilization with appropriate cryoprotectants.[3][12] |
| Thermal Stress | Store your ADC at recommended temperatures (typically 2-8°C for liquid formulations).[12] Perform forced degradation studies at elevated temperatures to understand the degradation pathways.[22] |
Issue 2: Premature Deconjugation of the CL2E-SN38 Linker-Payload
-
Symptom : Analysis by methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) indicates a loss of the drug-linker from the antibody over time.[1]
-
Potential Causes & Solutions :
| Potential Cause | Troubleshooting Action |
| Linker Instability at Formulation pH | Although the CL2E linker is relatively stable, extreme pH conditions in the formulation buffer could potentially lead to hydrolysis over extended periods. Ensure the formulation pH is within a stable range (typically 5.0-7.5). |
| Presence of Reducing Agents | If a disulfide linker is used in conjunction with or as a modification to the antibody, residual reducing agents from the conjugation process can lead to deconjugation. Ensure the complete removal of reducing agents after the conjugation step through purification methods like dialysis or diafiltration.[1] |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation could potentially cleave the linker or the antibody itself.[1] Ensure high purity of the starting antibody material. |
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective : To quantify the percentage of monomer, aggregate, and fragment in a CL2E-SN38 ADC sample.
-
Methodology :
-
System : A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column : A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase : A buffer that minimizes non-specific interactions with the column, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Sample Preparation : Dilute the CL2E-SN38 ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection and Detection : Inject 10-20 µL of the prepared sample. Monitor the eluent at a UV wavelength of 280 nm.[1]
-
Data Analysis : Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total peak area.[1]
-
Protocol 2: Forced Degradation Study
-
Objective : To identify potential degradation pathways and assess the stability-indicating nature of analytical methods.[22]
-
Methodology :
-
Sample Preparation : Prepare aliquots of the CL2E-SN38 ADC at a concentration of 1 mg/mL in a baseline formulation buffer.[1]
-
Stress Conditions :
-
Analysis : Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques, including SEC, HIC, and mass spectrometry, to characterize the degradation products.[1][22]
-
Visualizations
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. Miniaturized Forced Degradation of Therapeutic Proteins and ADCs by Agitation-Induced Aggregation Using Orbital Shaking of Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Stability of antibody drug conjugate formulations evaluated using solid-state hydrogen-deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. adcreview.com [adcreview.com]
- 21. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 22. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Inconsistent Results in CL2E-SN38 Experiments
Welcome to the technical support center for CL2E-SN38, an antibody-drug conjugate (ADC) featuring the potent topoisomerase I inhibitor, SN-38. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is CL2E-SN38 and what is its mechanism of action?
A1: CL2E-SN-38 is a drug-linker conjugate designed for use in ADCs. It comprises the active metabolite of Irinotecan, SN-38, attached to a linker. This linker is specifically a dipeptide of valine-citrulline connected to the 10-OH group of SN-38 via two spacers, p-aminobenzyloxycarbonyl (PAB) and ethylenediamine.[1] This design contributes to its stability in serum.[1] The cytotoxic payload, SN-38, is a potent topoisomerase I inhibitor.[2][3] It traps the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks. When a replication fork encounters this trapped complex, it leads to a double-strand break, ultimately triggering cell cycle arrest and apoptosis.[4]
Q2: Why am I observing a decrease in the potency (higher IC50 values) of my CL2E-SN38 ADC over time or between experiments?
A2: A common reason for inconsistent potency with SN-38 based ADCs is the instability of the SN-38 lactone ring at physiological pH (around 7.4). The lactone form is active, but it can hydrolyze to an inactive open-ring carboxylate form in neutral to alkaline conditions. This equilibrium shift can lead to a significant loss of cytotoxic activity.
Q3: My CL2E-SN38 ADC solution appears cloudy or I'm observing precipitation. What could be the cause?
A3: Aggregation is a frequent issue with ADCs carrying hydrophobic payloads like SN-38. This can be influenced by a high drug-to-antibody ratio (DAR), the formulation buffer, and storage conditions. The inherent hydrophobicity of SN-38 can promote the formation of aggregates, leading to precipitation and inconsistent results.[5]
Q4: How does the "CL2E" linker differ from other linkers used for SN-38, and why is it considered stable?
A4: The CL2E linker is designed for enhanced stability. It connects to the 10-OH position of SN-38, which is a more stable conjugation site compared to the 20-OH position used in some other linkers.[1] For instance, some linkers attached at the 20-OH position have shown instability in serum.[1] The CL2E linker is also a cathepsin B-cleavable linker, designed to release SN-38 within the lysosomal compartment of target cells.[1]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your CL2E-SN38 experiments.
Issue 1: High Variability in In Vitro Cytotoxicity Assay Results
Symptoms:
-
Inconsistent IC50 values between replicate plates or experiments.
-
Poor dose-response curves.
-
High background signal or "noise."
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| SN-38 Lactone Ring Instability | pH Control: Strictly maintain the pH of your assay buffer. If permissible for your cell line, a slightly acidic buffer (pH < 7.4) can help maintain the active lactone form of SN-38. Minimize Pre-incubation: Reduce the time the ADC is in physiological buffer before being added to the cells. Formulation Buffer: For storage and dilutions, consider using a buffer that promotes lactone stability, such as a citrate (B86180) or acetate (B1210297) buffer at a slightly acidic pH (e.g., pH 6.0-6.5). |
| Cell-Based Assay Variability | Consistent Cell Culture Practices: Ensure consistent cell passage number, seeding density, and growth phase.[6] Optimize Incubation Times: The duration of ADC exposure can significantly impact results. Standardize incubation times across all experiments. Reagent Quality: Use fresh, high-quality reagents and check for lot-to-lot variability. |
| Assay Protocol Inconsistencies | Standardize Pipetting: Ensure accurate and consistent pipetting techniques, especially for serial dilutions. Edge Effects: Minimize edge effects on microplates by not using the outer wells or by filling them with sterile buffer/media. Washing Steps: Be gentle during washing steps to avoid detaching adherent cells. |
Issue 2: ADC Aggregation and Precipitation
Symptoms:
-
Visible particles or cloudiness in the ADC solution.
-
Loss of ADC concentration after sterile filtration.
-
Appearance of high molecular weight species in size-exclusion chromatography (SEC-HPLC).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inherent Hydrophobicity of SN-38 | Optimize Drug-to-Antibody Ratio (DAR): If you are preparing your own conjugate, aim for a moderate DAR. Higher DARs increase hydrophobicity and the propensity for aggregation. Formulation Buffer Optimization: Screen different buffers (e.g., histidine, citrate) and pH levels (typically pH 5.0-7.0) to find the optimal conditions for your specific ADC. Include excipients like polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose) to help prevent aggregation. |
| Suboptimal Storage and Handling | Storage Temperature: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze aliquots in a suitable buffer containing a cryoprotectant. |
| Conjugation Process Issues (if applicable) | Co-solvents: When conjugating, use the minimum amount of organic co-solvent (e.g., DMSO) required to dissolve the drug-linker, as high concentrations can denature the antibody.[5] Purification: Ensure efficient removal of unconjugated drug-linker and any aggregates through appropriate purification methods like SEC or Hydrophobic Interaction Chromatography (HIC).[5] |
Data Presentation
The following tables summarize representative quantitative data for SN-38 and SN-38 based ADCs. Note that specific IC50 values for CL2E-SN38 are limited in publicly available literature; therefore, data for other SN-38 ADCs and free SN-38 are provided for context and comparison.
Table 1: In Vitro Potency of Free SN-38 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) |
| Colon Cancer | HCT116 | 50[4] |
| Colon Cancer | HT29 | 130[4] |
| Colon Cancer | LoVo | 20[4] |
| Breast Cancer | MCF-7 | 14.4[1] |
| Ovarian Cancer | SKOV-3 | 10.7[1] |
| Gastric Cancer | OCUM-2M | 6.4[7] |
| Gastric Cancer | OCUM-8 | 2.6[7] |
Note: IC50 values can vary based on experimental conditions such as exposure time and the specific assay used.[4]
Table 2: In Vitro Potency of Representative SN-38 ADCs
| ADC | Target | Cell Line | Cancer Type | IC50 (nM) |
| hRS7-CL2A-SN-38 | Trop-2 | Calu-3 | Lung | ~2.2[8] |
| hRS7-CL2A-SN-38 | Trop-2 | Capan-1 | Pancreatic | ~2.2[8] |
| hRS7-CL2A-SN-38 | Trop-2 | BxPC-3 | Pancreatic | ~2.2[8] |
| Mil40-SN38 (DAR ~3.7) | Her2 | SKOV-3 | Ovarian | 86.3 - 320.8[1] |
| Mil40-SN38 (DAR ~3.7) | Her2 | BT474 HerDR | Breast | 14.5 - 235.6[1] |
| Sacituzumab govitecan (IMMU-132) | Trop-2 | Various | Various | 1.0 - 6.0[9] |
Table 3: pH-Dependent Equilibrium of SN-38
| pH | Predominant Form | Activity |
| < 6.0 | Lactone | Active |
| 7.4 | Equilibrium | Mixed (significant inactive form) |
| > 8.0 | Carboxylate | Inactive |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell seeding density and incubation times should be optimized for your cell line and experimental setup.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
CL2E-SN38 ADC
-
Control antibody (without drug)
-
Free SN-38 (optional, for comparison)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the CL2E-SN38 ADC, control antibody, and free SN-38 in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Protocol 2: Stability Assessment in Human Plasma
Objective: To evaluate the stability of the CL2E-SN38 ADC and the rate of drug deconjugation in a biologically relevant matrix.
Materials:
-
CL2E-SN38 ADC
-
Human plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G affinity resin
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system
Procedure:
-
Incubation: Spike the CL2E-SN38 ADC into pre-warmed human plasma to a final concentration (e.g., 1 mg/mL). Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), take an aliquot of the plasma/ADC mixture.
-
ADC Capture: Add the aliquot to Protein A or Protein G resin and incubate to capture the ADC.
-
Washing: Wash the resin with cold PBS to remove unbound plasma proteins.
-
Elution: Elute the ADC from the resin using the elution buffer and immediately neutralize the eluate.
-
Analysis: Analyze the purified ADC from each time point by LC-MS to determine the average DAR. A decrease in DAR over time indicates drug deconjugation.
Mandatory Visualizations
Caption: Mechanism of action of CL2E-SN38 leading to apoptosis.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. researchgate.net [researchgate.net]
- 8. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
impact of TFA counterion on CL2E-SN38 ADC activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CL2E-SN38 antibody-drug conjugates (ADCs). The following information addresses potential issues that may arise during experiments, with a particular focus on the potential impact of the trifluoroacetic acid (TFA) counterion.
Frequently Asked Questions (FAQs)
Q1: What is the potential impact of residual trifluoroacetic acid (TFA) from the synthesis and purification process on my CL2E-SN38 ADC experiments?
A1: Trifluoroacetic acid is frequently used in peptide and protein chemistry, including the synthesis of components of ADCs. Residual TFA, present as a counterion, can have several effects on your CL2E-SN38 ADC experiments:
-
Alteration of Biological Activity: TFA has been reported to affect cell proliferation and viability in vitro.[1] It can inhibit the growth of some cell lines even at nanomolar concentrations, while in other cases, it has been shown to promote cell growth at higher concentrations.[2] This can lead to an underestimation or overestimation of the cytotoxic potency of your CL2E-SN38 ADC.
-
Physicochemical Changes: The TFA counterion can influence the secondary structure and aggregation propensity of peptides and proteins.[3][4] For an ADC, this could potentially impact its stability, solubility, and target-binding affinity.
-
Assay Interference: TFA can interfere with certain analytical techniques and can alter the pH of your experimental buffers, which may affect assay results.[2]
Q2: I am observing lower-than-expected cytotoxicity with my CL2E-SN38 ADC. Could the TFA counterion be a contributing factor?
A2: Yes, it is possible. If the TFA counterion is having a proliferative effect on your specific cell line, it could counteract the cytotoxic effect of the released SN-38 payload, leading to an apparent decrease in potency.[1] It is also conceivable that TFA could subtly alter the conformation of the ADC, affecting its binding to the target antigen or its subsequent internalization.
Q3: My CL2E-SN38 ADC is showing signs of aggregation. What are the potential causes, and could TFA be involved?
A3: Aggregation of ADCs is a common challenge due to the hydrophobic nature of the payload, in this case, SN-38. Several factors can contribute to aggregation, including:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN-38 molecules per antibody increases the overall hydrophobicity of the ADC, promoting aggregation.
-
Suboptimal Formulation Buffer: The pH and excipients in the formulation buffer are critical for ADC stability.[5]
-
Storage Conditions: Freeze-thaw cycles and inappropriate storage temperatures can induce aggregation.
-
Influence of TFA: The TFA counterion has been shown to induce aggregation in some peptides and proteins.[4] It can alter the protein's conformation, exposing hydrophobic regions that can lead to self-association.
Q4: How can I determine if TFA is present in my CL2E-SN38 ADC preparation and if it is affecting my results?
A4: To assess the presence and impact of TFA, you can:
-
Quantify Residual TFA: Analytical methods such as ion chromatography can be used to determine the concentration of residual TFA in your ADC sample.[6][7]
-
Perform a Counterion Exchange: You can exchange the TFA counterion for a more biocompatible one, such as acetate (B1210297) or hydrochloride, and repeat your experiments.[3] If you observe a significant difference in activity, it is likely that the TFA was influencing your results.
-
Include a TFA Control: In your cellular assays, include a control group treated with TFA at a concentration equivalent to that present in your ADC preparation.[1] This will help you to assess the baseline effect of the TFA on your cells.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results
| Possible Cause | Recommended Action |
| Residual TFA Interference | Quantify the TFA concentration in your ADC preparation. Perform a counterion exchange to a more biocompatible salt (e.g., hydrochloride or acetate) and repeat the cytotoxicity assay. Include a TFA-only vehicle control in your experiment to assess its direct effect on cell viability.[1] |
| Lactone Ring Instability of SN-38 | The active lactone form of SN-38 is pH-dependent and can hydrolyze to an inactive carboxylate form at physiological pH. Ensure your assay buffer pH is controlled. Minimize pre-incubation time in physiological buffer before adding the ADC to cells. |
| Cell Line Variability | Ensure consistent cell passage number and health. Periodically check for target antigen expression levels. |
| ADC Aggregation | Analyze the ADC for aggregates using size-exclusion chromatography (SEC). If aggregation is detected, refer to the troubleshooting guide for aggregation. |
Issue 2: ADC Aggregation and Precipitation
| Possible Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | If possible, aim for a lower DAR to reduce the overall hydrophobicity of the ADC. |
| Suboptimal Formulation Buffer | Screen different buffers (e.g., histidine, citrate) and pH levels (typically in the range of 5.0-7.0) to find the optimal conditions for your specific ADC. Include stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20). |
| TFA-Induced Conformational Changes | Perform a counterion exchange to remove TFA. Analyze the secondary structure of the ADC with and without TFA using techniques like circular dichroism to assess conformational changes.[3] |
| Improper Storage | Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization. |
Quantitative Data Summary
The following table summarizes the concentrations at which TFA has been observed to have an effect on cells in vitro, based on studies with peptides. These values can serve as a reference when assessing the potential impact of TFA in your CL2E-SN38 ADC experiments.
| Effect | TFA Concentration | Cell Type | Reference |
| Inhibition of cell proliferation | As low as 10 nM | Fetal rat osteoblasts | [2] |
| Inhibition of osteoblast growth | 100 nM (10% inhibition) | Fetal rat osteoblasts | [2] |
| Stimulation of cell growth | 0.5–7.0 mM | Murine glioma cells | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[8][9]
-
ADC Preparation and Treatment: Prepare serial dilutions of the CL2E-SN38 ADC and a non-targeting isotype control ADC in the appropriate cell culture medium. Remove the old medium from the cells and add the ADC dilutions.[8]
-
Incubation: Incubate the plate for a period that allows for ADC internalization, linker cleavage, and payload-induced cytotoxicity (typically 72-96 hours).[8]
-
Viability Assessment:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[8]
-
If using MTT, add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.[8]
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot the cell viability against the ADC concentration. Calculate the IC₅₀ value using a suitable curve-fitting model.
ADC Internalization Assay (Flow Cytometry)
-
ADC Labeling: Label the CL2E-SN38 ADC with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Treatment: Seed target cells in a multi-well plate. On the day of the experiment, treat the cells with the fluorescently labeled ADC at a specific concentration and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells with the labeled ADC on ice (4°C) to measure surface binding without internalization.[11]
-
Surface Signal Quenching/Stripping: After incubation, wash the cells with cold PBS. To differentiate between surface-bound and internalized ADC, you can either:
-
Add a quenching agent like trypan blue to quench the fluorescence of the surface-bound ADC.
-
Briefly wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ADC.
-
-
Cell Preparation for Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with cold PBS, and resuspend in FACS buffer.
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer. The increase in fluorescence intensity in the 37°C samples compared to the 4°C control indicates internalization.
In Vivo Efficacy Study (Xenograft Model)
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells that express the target antigen into the flank of immunocompromised mice (e.g., athymic nude mice).[12][13]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, CL2E-SN38 ADC).[14]
-
ADC Administration: Administer the ADCs to the mice, typically via intravenous injection, at a predetermined dose and schedule.[15]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Monitor the overall health of the animals.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size or when the animals show signs of significant morbidity. Euthanize the animals and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Analyze for statistically significant differences in tumor growth inhibition between the groups.
Visualizations
Caption: General mechanism of CL2E-SN38 ADC internalization and payload release.
Caption: Troubleshooting workflow for investigating the impact of TFA.
Caption: Decision tree for TFA counterion exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com.cn [genscript.com.cn]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Enhancing the Efficacy of CL2E-SN38 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CL2E-SN38 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a CL2E-SN38 ADC?
A1: The CL2E-SN38 ADC leverages a monoclonal antibody to selectively bind to a target antigen on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis and trafficked to the lysosome. The acidic environment of the lysosome and the presence of enzymes, specifically Cathepsin B, cleave the stable CL2E linker. This cleavage releases the potent cytotoxic payload, SN-38. SN-38 then inhibits Topoisomerase I, an enzyme crucial for DNA replication and repair, leading to DNA damage and ultimately apoptotic cell death.[1][2][3]
Q2: What are the key stability features of the CL2E linker compared to other linkers like CL2A?
A2: The CL2E linker is designed for high stability in systemic circulation. In human serum, CL2E-based conjugates have a drug-release half-life of over 10 days, which is significantly longer than that of CL2A-based conjugates (approximately 1 day).[1][2] This enhanced stability minimizes premature payload release, reducing off-target toxicity. However, the release of SN-38 from CL2E is highly dependent on Cathepsin B activity within the lysosome.[1][3]
Q3: Why is the lactone ring of SN-38 important for its activity?
A3: The cytotoxic activity of SN-38 is dependent on its closed lactone ring structure. This ring is susceptible to pH-dependent hydrolysis. At physiological pH (7.4), an equilibrium exists between the active lactone form and the inactive, open-ring carboxylate form.[4][5] The acidic environment of the lysosome (pH ~5) favors the stability of the active lactone form, ensuring that the released payload is potent.[6]
Q4: What factors can influence the Drug-to-Antibody Ratio (DAR) and how can I optimize it?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that impacts both the efficacy and safety of an ADC.[7] Factors influencing DAR include the efficiency of antibody reduction (if using cysteine conjugation), the molar ratio of the drug-linker to the antibody during conjugation, and reaction conditions like time and temperature.[8] To optimize DAR, it is crucial to perform small-scale experiments to find the optimal reducing agent concentration and to carefully control the stoichiometry of the conjugation reaction.[8] Introducing polyethylene (B3416737) glycol (PEG) moieties can sometimes allow for a higher DAR without causing aggregation.[9]
Troubleshooting Guides
Problem 1: Lower Than Expected In Vitro Potency
You observe that your CL2E-SN38 conjugate shows significantly lower cytotoxicity in cell-based assays compared to free SN-38 or published data.
| Potential Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage | Verify Target Cell Cathepsin B Expression: Confirm that the cell line used in your assay expresses sufficient levels of Cathepsin B to cleave the CL2E linker. Consider performing a western blot or qPCR to assess expression levels. |
| Optimize Assay Duration: The release of SN-38 from the CL2E linker is a multi-step process (internalization, trafficking, cleavage) and may require a longer incubation time compared to assays with free drugs. Extend the assay duration (e.g., from 72 hours to 96 or 120 hours) to allow for sufficient payload release.[6] | |
| Poor ADC Internalization | Assess Antibody Internalization Rate: The efficacy of CL2E-SN38 is highly dependent on the internalization rate of the parent antibody.[1] Use a fluorescently labeled antibody and live-cell imaging or flow cytometry to confirm that your antibody is efficiently internalized by the target cells. |
| Enhance Internalization: If internalization is slow, consider co-administering a non-competing, cross-linking antibody that targets the same antigen. This can sometimes enhance receptor clustering and accelerate internalization.[10][11] | |
| SN-38 Inactivation | Control pH of Assay Media: Ensure the pH of your cell culture media is maintained around 7.4. Prolonged incubation in slightly alkaline conditions can favor the formation of the inactive carboxylate form of SN-38.[4] |
| Cellular Resistance Mechanisms | Evaluate Efflux Pump Expression: Target cells may overexpress multidrug resistance pumps like ABCG2, which can actively transport SN-38 out of the cell.[12] |
| Check for Topoisomerase I Mutations: Resistance can also arise from mutations in the TOP1 gene, which encodes the target enzyme, Topoisomerase I.[12][13] |
Problem 2: ADC Aggregation or Instability During Storage
You notice precipitation or an increase in high molecular weight species in your ADC preparation during storage or after formulation.
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the Payload | Optimize Formulation Buffer: SN-38 is hydrophobic. Screen different formulation buffers, pH levels, and excipients (e.g., surfactants like polysorbate 20/80) to improve solubility and prevent aggregation.[7][14] |
| Consider PEGylation: Incorporating short PEG chains into the linker can increase the overall hydrophilicity of the ADC and reduce the likelihood of aggregation, especially at higher DARs.[9][15] | |
| Inconsistent DAR | Refine Conjugation & Purification: A heterogeneous mixture with a high proportion of high-DAR species can be prone to aggregation. Optimize the conjugation reaction to achieve a more homogeneous DAR distribution.[8] Ensure the purification process effectively removes unconjugated drug-linker, which can also contribute to instability. |
| Improper Storage Conditions | Follow Recommended Storage: Most ADCs are less stable than their parent antibodies and should be stored under recommended conditions, often as a lyophilized powder or frozen solution at -80°C.[16] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize key quantitative data for CL2E-SN38 and related conjugates to provide a baseline for experimental results.
Table 1: Linker Stability and Cleavage Rates
| Linker | Matrix | Condition | Half-Life (t½) |
| CL2E-conjugate | Human Serum | 37°C | >10 days |
| CL2A-conjugate | Human Serum | 37°C | ~1 day |
| CL2E-SN38 derivative | Lysosomal pH (pH 5) | with Cathepsin B | 0.5 hours (cleavage) / 10 hours (overall release) |
| CL2A-SN38 derivative | Lysosomal pH (pH 5) | with or without Cathepsin B | 10 hours |
| Data sourced from[1][2]. |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of SN-38 Conjugates
| Antibody Target | Cell Line | Conjugate | IC50 (nM) |
| Anti-TROP-2 (hRS7) | Capan-1 (Pancreatic) | hRS7-CL2A-SN38 | 9 |
| hRS7-CL2E-SN38 | 132 | ||
| Anti-TROP-2 (hRS7) | Calu-3 (Lung) | hRS7-CL2A-SN38 | 20 |
| hRS7-CL2E-SN38 | 242 | ||
| Anti-CD22 (hLL2) | Raji (Lymphoma) | hLL2-CL2A-SN38 | 3.2 |
| hLL2-CL2E-SN38 | 135.8 | ||
| Anti-CD74 (hLL1) | A-375 (Melanoma) | hLL1-CL2A-SN38 | 5 |
| hLL1-CL2E-SN38 | 34 | ||
| Free SN-38 | Various | - | 0.5 - 7 |
| Data sourced from[1]. IC50 values are highly dependent on the antibody's internalization rate and the specific cell line. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This protocol outlines a method to determine the IC50 value of a CL2E-SN38 conjugate.
-
Cell Seeding: Seed target cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 2,500 - 8,000 cells/well) in 100 µL of complete growth medium.[6] Incubate for 24 hours at 37°C, 5% CO2.
-
ADC Dilution: Prepare a serial dilution of the CL2E-SN38 conjugate, a relevant isotype control ADC, and free SN-38 in complete growth medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for an extended period, typically 6 to 10 days, to allow for ADC internalization, linker cleavage, and cell death.[6]
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the conjugate concentration and use a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
Protocol 2: Serum Stability Assay
This protocol assesses the stability of the ADC and the rate of drug deconjugation in serum.
-
Incubation: Incubate the CL2E-SN38 conjugate at a specific concentration (e.g., 1 mg/mL) in human or mouse serum at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the ADC-serum mixture.
-
ADC Capture: Immediately add the aliquot to a tube containing Protein A/G resin to capture the ADC. Incubate for 1 hour at 4°C.
-
Washing: Pellet the resin by centrifugation and wash it multiple times with cold PBS to remove unbound serum proteins.
-
Elution: Elute the ADC from the resin using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer) and immediately neutralize the eluate.
-
Analysis: Analyze the purified ADC from each time point using Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the average DAR. A decrease in DAR over time indicates drug deconjugation.
Visualizations of Mechanisms
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving intracellular delivery of an antibody-drug conjugate targeting carcinoembryonic antigen increases efficacy at clinically relevant doses in-vivo - American Chemical Society [acs.digitellinc.com]
- 11. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for CL2E-SN38 TFA Conjugation Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding CL2E-SN38 TFA conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the conjugation of this compound to antibodies.
Q1: We are observing low conjugation efficiency and inconsistent Drug-to-Antibody Ratios (DAR). What are the potential causes and solutions?
A1: Low yield and variable DAR are common challenges in ADC development.[1] Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The efficiency of the conjugation reaction is highly dependent on parameters like pH, temperature, and reaction time.
-
Troubleshooting:
-
pH: Ensure the pH of the reaction buffer is optimal for the conjugation chemistry. For maleimide-based conjugations to thiol groups (after antibody reduction), a pH range of 6.5-7.5 is generally recommended to balance the reactivity of the maleimide (B117702) group and the stability of the antibody.[1][2]
-
Temperature and Time: Most conjugation reactions are performed at room temperature or 4°C.[1] While longer reaction times can increase conjugation, they may also lead to ADC degradation or aggregation.[1] It is crucial to perform time-course studies to identify the optimal reaction duration.
-
-
-
Inefficient Antibody Reduction (for Cysteine Conjugation): If conjugating to cysteine residues, incomplete or inconsistent reduction of the antibody's interchain disulfide bonds will result in a heterogeneous mixture of antibodies with varying numbers of available thiol groups for conjugation.
-
Troubleshooting:
-
-
Poor Solubility of this compound: SN-38 is known to be hydrophobic, which can lead to poor solubility in aqueous buffers, thereby reducing its availability for the conjugation reaction.[1][4]
-
Troubleshooting:
-
Dissolve the this compound in a small amount of a compatible organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1][3]
-
It is critical to ensure that the final concentration of the organic solvent in the reaction mixture is low (typically below 10% v/v) to prevent denaturation of the antibody.[1][3]
-
-
-
Role of TFA Counter-ion: The trifluoroacetate (B77799) (TFA) counter-ion, often present from the purification of the drug-linker, can potentially influence the reaction by affecting the local pH or solubility. While direct studies on its impact on this specific reaction are limited, TFA is known to affect the physico-chemical properties of peptides and could play a role.
Q2: Our final ADC product shows significant aggregation and precipitation. How can we mitigate this?
A2: Aggregation is a frequent issue with ADCs carrying hydrophobic payloads like SN-38.[5]
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic SN-38 molecules per antibody increases the overall hydrophobicity of the ADC, which promotes the intermolecular interactions that lead to aggregation.
-
Troubleshooting:
-
-
Suboptimal Formulation Buffer: The composition of the final storage buffer is critical for maintaining the stability of the ADC.
-
Troubleshooting:
-
Formulate the purified ADC in a buffer containing stabilizing excipients. Common stabilizers include surfactants (e.g., polysorbate 20 or 80) to prevent surface-induced aggregation and certain amino acids like arginine or glycine.
-
Ensure the pH of the formulation buffer is optimized for ADC stability.
-
-
-
Storage Conditions: Improper storage can lead to aggregation.
-
Troubleshooting:
-
Store the ADC at the recommended temperature, which is typically 2-8°C for liquid formulations.
-
Avoid repeated freeze-thaw cycles. If freezing is necessary, it is advisable to flash-freeze aliquots in a buffer containing a suitable cryoprotectant. For long-term stability, lyophilization is often the preferred method.
-
-
Q3: The in vitro potency of our CL2E-SN38 ADC appears to decrease over time. What could be the cause?
A3: A decline in ADC potency is often linked to the stability of the payload or the linker.
-
Hydrolysis of the SN-38 Lactone Ring: The active lactone form of SN-38 is in a pH-dependent equilibrium with an inactive open-ring carboxylate form. At physiological pH (around 7.4), this equilibrium can shift towards the inactive form, leading to a loss of cytotoxic activity.
-
Troubleshooting:
-
Strictly control the pH of your assay buffers. If the assay allows, a slightly acidic pH can help maintain the lactone form.
-
Minimize the pre-incubation time of the ADC in physiological buffer before its addition to the cells.
-
-
-
Linker Instability: The stability of the linker connecting the drug to the antibody is crucial. The CL2E linker is designed to be more stable in serum compared to other linkers like CL2A, with a half-life of over 10 days.[6] However, suboptimal conditions during conjugation or storage could potentially compromise its integrity.
-
Troubleshooting:
-
Evaluate the stability of the linker under your specific experimental conditions.
-
Ensure that the purification process effectively removes any unconjugated drug and linker, which could contribute to instability.
-
-
Data Presentation
The following tables summarize key quantitative data from representative studies on SN-38 ADCs, illustrating the impact of different linkers and DAR on their properties.
Table 1: Comparison of In Vitro Stability and Efficacy of SN-38 Conjugates with Different Linkers
| Linker | Half-life in Human Serum | Target Cell Line | IC50 (nM) | Reference |
| CL2A | ~ 1 day | Capan-1 (pancreatic) | 9 | [7] |
| CL2E | > 10 days | Capan-1 (pancreatic) | 132 | [7] |
| CL2A | ~ 1 day | Calu-3 (lung) | 20 | [7] |
| CL2E | > 10 days | Calu-3 (lung) | 242 | [7] |
Table 2: Impact of Drug-to-Antibody Ratio (DAR) on a Novel SN-38 ADC (Mil40-11)
| Average DAR | Aggregation (%) | IC50 on SKOV-3 cells (nM) | IC50 on BT474 HerDR cells (nM) | Reference |
| 3.8 | Not Reported | >100 | >100 | [4] |
| 7.1 | 2 | 5.5 | 7.3 | [4][8] |
Experimental Protocols
This section provides a generalized protocol for a cysteine-based conjugation of a maleimide-activated this compound to a monoclonal antibody.
Protocol 1: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound with a maleimide functional group
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer (e.g., PBS with EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Start with a purified mAb solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Antibody Reduction:
-
Add a calculated molar excess of the reducing agent (e.g., TCEP) to the mAb solution. The amount will depend on the desired level of disulfide bond reduction and target DAR.
-
Incubate at 37°C for 1-2 hours.[9]
-
Remove the excess reducing agent by buffer exchange into fresh, degassed Reaction Buffer using a desalting column.[3]
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated this compound in a minimal amount of DMSO.
-
Immediately after the antibody reduction and purification, add the dissolved drug-linker to the reduced antibody solution. A typical molar excess of the linker is 1.5 to 2-fold over the number of available thiol groups.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing, protected from light.[3]
-
-
Quenching:
-
Purification:
-
Purify the resulting ADC from the unconjugated drug-linker, quenching reagent, and other small molecules using Size Exclusion Chromatography (SEC).[3]
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
Visualizations
Caption: Experimental workflow for this compound conjugation to a monoclonal antibody.
Caption: Troubleshooting decision tree for this compound conjugation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bicellscientific.com [bicellscientific.com]
Validation & Comparative
A Comparative Analysis of Linker Stability: CL2E-SN38 vs. CL2A-SN38 in Antibody-Drug Conjugates
For researchers and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of two prominent linker technologies used in SN38-based ADCs: the more stable, enzyme-cleavable CL2E linker and the more labile, pH-sensitive CL2A linker. The following analysis, supported by experimental data, will aid in the informed selection of a linker strategy for specific therapeutic applications.
The choice of a linker dictates the release mechanism of the cytotoxic payload, SN-38, a potent topoisomerase I inhibitor. An ideal linker remains stable in systemic circulation to minimize off-target toxicity, while efficiently releasing the payload within the tumor microenvironment. This comparison delves into the stability profiles and functional consequences of employing either the CL2E or CL2A linker.
Comparative Stability and Efficacy Data
The stability of an ADC is paramount to its function. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the drug effectively at the target site. The following tables summarize the quantitative data gathered from in vitro studies comparing ADCs constructed with CL2E-SN38 and CL2A-SN38 linkers.
| Parameter | CL2E-SN38 | CL2A-SN38 | Reference |
| Cleavage Mechanism | Cathepsin B-mediated | pH-sensitive hydrolysis | [1] |
| Half-life in Human Serum | >10 days | ~1 day | [1] |
| Half-life at pH 5 (Lysosomal Mimic) | 10 hours (with Cathepsin B) | 10 hours | [1] |
| Cathepsin B Sensitivity at pH 5 | Cleavage half-life of 0.5 hours | Insensitive | [1] |
Table 1: In Vitro Stability Profile. This table highlights the fundamental differences in the stability and cleavage mechanisms of the two linkers. CL2E demonstrates significantly higher stability in human serum, suggesting a lower potential for premature drug release. In a simulated lysosomal environment (pH 5), both linkers lead to a similar overall release rate of SN-38, although their primary cleavage mechanisms differ.
| Cell Line | Antibody Target | IC50 (CL2E-SN38) | IC50 (CL2A-SN38) | Reference |
| Capan-1 (Pancreatic) | TROP-2 | 132 nM | 9 nM | [1] |
| Calu-3 (Lung) | TROP-2 | 242 nM | 20 nM | [1] |
| A-375 (Melanoma) | CD74 | 34 nM | 5 nM | [1] |
Table 2: In Vitro Cytotoxicity (IC50). The half-maximal inhibitory concentration (IC50) values indicate the concentration of the ADC required to inhibit the growth of cancer cells by 50%. Across multiple cell lines, ADCs utilizing the CL2A linker demonstrated significantly lower IC50 values, suggesting greater potency in these in vitro models. This is likely attributable to the more labile nature of the CL2A linker, leading to more efficient drug release and a potent bystander effect.[1]
| Cell Line | Antibody Target | EC50 (CL2E-SN38) | EC50 (CL2A-SN38) | Reference |
| Raji (Lymphoma) | CD22 | 135.8 nM | 3.2 nM | [1] |
Table 3: In Vitro Potency (EC50). The half-maximal effective concentration (EC50) is another measure of drug potency. In the Raji lymphoma cell line, the ADC with the CL2A linker was substantially more potent than its CL2E counterpart.
Experimental Protocols
To assess the stability of ADCs, rigorous in vitro assays are essential. The following is a representative protocol for a plasma stability assay, synthesized from established methodologies.
In Vitro Plasma Stability Assay Protocol
Objective: To determine the stability of an ADC and the rate of payload release in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
ELISA reader and appropriate reagents
Procedure:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from the desired species. A control sample should be prepared by diluting the ADC in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Sample Processing:
-
For analysis of the intact ADC and drug-to-antibody ratio (DAR), samples can be directly analyzed or stored at -80°C.
-
For quantification of released payload, proteins in the plasma samples are precipitated (e.g., with acetonitrile). The supernatant containing the free drug is then collected after centrifugation.
-
-
Analysis:
-
Intact ADC and DAR: Analyze the samples using LC-MS to determine the concentration of the intact ADC and the average DAR at each time point. A decrease in DAR over time indicates drug deconjugation.
-
Free Payload Quantification: Use LC-MS to quantify the amount of free SN-38 in the supernatant from the protein precipitation step.
-
Total Antibody and Conjugated Antibody (Optional): An ELISA-based method can be used to measure the total antibody and the amount of antibody still conjugated to the drug.
-
-
Data Interpretation: Calculate the half-life of the ADC in plasma based on the rate of decrease in DAR or the rate of appearance of the free payload.
Linker Cleavage Mechanisms and Experimental Workflow
The distinct cleavage mechanisms of the CL2E and CL2A linkers are central to their differential stability and efficacy. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow for stability assessment.
Caption: CL2A-SN38 pH-sensitive cleavage mechanism.
Caption: CL2E-SN38 enzyme-cleavable mechanism.
References
Tale of Two Linkers: A Comparative Analysis of hMN-14-CL2E-SN38 and hMN-14-CL2A-SN38 in Cancer Therapy
A detailed comparison of two antibody-drug conjugates (ADCs), hMN-14-CL2E-SN38 and hMN-14-CL2A-SN38, reveals significant differences in therapeutic efficacy, underscoring the critical role of linker technology in ADC design. While both ADCs utilize the same humanized anti-CEACAM5 antibody (hMN-14, labetuzumab) and the potent topoisomerase I inhibitor SN-38, the variation in their linker structures leads to disparate outcomes in preclinical models of human colon cancer.
This guide provides a comprehensive analysis of the available experimental data, offering researchers and drug development professionals a clear comparison of these two ADCs.
In Vivo Efficacy: A Head-to-Head Comparison
A pivotal preclinical study in nude mice bearing aggressive s.c. LS174T human colon cancer xenografts demonstrated a stark contrast in the anti-tumor activity of the two conjugates. The hMN-14-CL2A-SN38 conjugate showed efficacy equivalent to the positive control, hMN-14-CL2-SN-38, whereas hMN-14-CL2E-SN38 was surprisingly much less effective, despite its higher relative stability.[1]
| Treatment Group | Mean Tumor Volume (cm³) on Day 18 (± SD) | Median Survival Time (days) |
| hMN-14-CL2A-SN38 | 0.055 ± 0.032 | 55 |
| hMN-14-CL2E-SN38 | 0.490 ± 0.224 | 25 |
| hMN-14-CL2-SN-38 (Control) | 0.073 ± 0.035 | 54.5 |
| Untreated | 1.09 ± 0.88 | 26.5 |
The Decisive Role of the Linker
The significant difference in efficacy can be attributed to the distinct properties of the CL2A and CL2E linkers. The CL2A linker allows for effective release of the SN-38 payload within the tumor microenvironment.[2] In contrast, the CL2E linker, while demonstrating greater stability in mouse serum, appears to hinder the efficient release or action of SN-38 at the target site.[1][3] This highlights a crucial consideration in ADC development: the balance between linker stability in circulation and efficient payload release within the tumor.
Experimental Design and Methodology
The in vivo comparison was conducted using a well-established preclinical model.
-
Animal Model: Nude mice.
-
Tumor Model: Subcutaneous xenografts of the LS174T human colon cancer cell line.[1]
-
Treatment Groups:
-
hMN-14-CL2A-SN38
-
hMN-14-CL2E-SN38
-
hMN-14-CL2-SN-38 (positive control)
-
Saline (untreated control)
-
-
Dosage and Administration: Conjugates were administered intraperitoneally (i.p.) at a dose of 0.39 mg/kg of SN-38 equivalent.[1]
-
Dosing Schedule: Twice weekly for two weeks.[1]
-
Endpoints: Mean tumor volume was measured on day 18, and median survival time was recorded.[1]
Mechanism of Action: A Visualized Workflow
The general mechanism of action for these antibody-drug conjugates involves several key steps, from initial binding to the cancer cell to the ultimate induction of cell death.
Figure 1. Generalized mechanism of action for hMN-14-SN38 ADCs.
Experimental Workflow: From Conjugation to Efficacy Assessment
The development and evaluation of these ADCs follow a structured experimental workflow.
References
A Comparative Analysis of CL2E-SN38 and Other SN-38 Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
SN-38, the active metabolite of irinotecan (B1672180), is a potent topoisomerase I inhibitor with significant antitumor activity.[1][2][3][4] However, its clinical utility is hampered by poor solubility and instability of its active lactone ring.[2][4][5] To overcome these limitations, various drug delivery systems have been developed to enhance the therapeutic index of SN-38. This guide provides a comparative overview of CL2E-SN38, an antibody-drug conjugate (ADC) linker system, against other prominent SN-38 delivery platforms, supported by experimental data.
Antibody-Drug Conjugates (ADCs)
ADCs are designed to selectively deliver potent cytotoxic agents like SN-38 to cancer cells by targeting tumor-associated antigens. The linker connecting the antibody to the drug is a critical component influencing the ADC's stability, efficacy, and safety.[6]
CL2E-SN38: A Stable Linker System
CL2E is a linker designed for enhanced stability in circulation.[7] It incorporates a cathepsin B-cleavable dipeptide, ensuring that the release of SN-38 is triggered primarily within the lysosomal compartment of target cells.[7][8] This contrasts with earlier generation linkers like CL2A, which exhibit a degree of pH-sensitive hydrolysis, leading to a slow release of SN-38 in the bloodstream.[7][8][9]
Key Characteristics of CL2E-SN38:
-
High Serum Stability: The CL2E linker is designed to be stable in human serum for over 10 days, minimizing off-target toxicity.[7][8]
-
Enzymatic Cleavage: SN-38 is released upon cleavage by cathepsin B, an enzyme often upregulated in the tumor microenvironment.[7][8]
-
Impact of Internalization Rate: The efficacy of ADCs using the CL2E linker is influenced by the internalization rate of the target antibody. Faster internalizing antibodies generally show greater potency with this stable linker.[8]
CL2A-SN38: A pH-Sensitive Linker System
The CL2A linker, utilized in the FDA-approved ADC sacituzumab govitecan (Trodelvy®), features a pH-sensitive carbonate bond.[1][9][10] This allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosomes of cancer cells.[1][11]
Key Characteristics of CL2A-SN38:
-
Moderate Serum Stability: SN-38 is gradually released from the CL2A linker in serum, with a half-life of approximately one day.[7][8][9] This can contribute to a "bystander effect," where neighboring tumor cells that do not express the target antigen are also killed.[1][11]
-
pH-Dependent Release: The linker's cleavage is primarily mediated by the low pH environment of tumors and lysosomes.[1][8]
-
Broad Applicability: The bystander effect may enhance efficacy in heterogeneous tumors.
Performance Comparison of CL2E vs. CL2A Linkers
The choice between a stable (CL2E) and a moderately stable (CL2A) linker depends on the properties of the target antigen and the desired mechanism of action.
| Feature | CL2E-SN38 | CL2A-SN38 (Sacituzumab Govitecan) |
| Linker Type | Cathepsin B-cleavable | pH-sensitive, hydrolyzable |
| Serum Half-life of Drug Release | >10 days[8] | ~1 day[7][8] |
| Primary Release Mechanism | Enzymatic (Cathepsin B)[7][8] | pH-dependent hydrolysis[1][8] |
| Bystander Effect | Limited | Pronounced[1][11] |
| Optimal Antibody Characteristic | Rapid internalization[8] | Can be effective with slow internalization |
| Drug-to-Antibody Ratio (DAR) | ~6[7] | ~7.6[1] |
In Vitro Cytotoxicity Data:
The following table summarizes the 50% inhibitory concentration (IC50) values for SN-38 conjugates with different linkers and antibodies against various cancer cell lines.
| Antibody Target | Cell Line | Linker | IC50 (nM) |
| Anti-TROP-2 (hRS7) | Capan-1 (Pancreatic) | CL2A | 9[8] |
| Anti-TROP-2 (hRS7) | Capan-1 (Pancreatic) | CL2E | 132[8] |
| Anti-TROP-2 (hRS7) | Calu-3 (Lung) | CL2A | 20[8] |
| Anti-TROP-2 (hRS7) | Calu-3 (Lung) | CL2E | 242[8] |
| Anti-CD22 (hLL2) | Raji (Lymphoma) | CL2A | 3.2[8] |
| Anti-CD22 (hLL2) | Raji (Lymphoma) | CL2E | 135.8[8] |
| Anti-CD74 (hLL1) | A-375 (Melanoma) | CL2A | 5[8] |
| Anti-CD74 (hLL1) | A-375 (Melanoma) | CL2E | 34[8] |
| Free SN-38 | Various Cell Lines | - | 0.13 - 7[7][8] |
Nanoparticle-Based SN-38 Delivery Systems
Nanoparticle (NP) platforms offer an alternative strategy for delivering SN-38, aiming to improve its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[12]
Types of Nanoparticle Formulations
-
Prodrug-based Nanoparticles: These systems involve conjugating SN-38 to a hydrophobic moiety, such as tocopherol succinate (B1194679) (SN38-TS), to facilitate its encapsulation into biodegradable nanoparticles.[5][12] This approach has demonstrated significant efficacy in preclinical models of neuroblastoma.[5][12][13]
-
Polymeric Nanoparticles: SN-38 can be encapsulated within or conjugated to polymers like poly(lactide)-poly(ethylene glycol) (PLA-PEG) or human serum albumin (HSA)-PLA.[12][14] HSA-based nanoparticles have shown high drug loading capacity (up to 19% w/w) and superior potency compared to irinotecan in vitro.[14]
-
Lipid-based Nanocarriers: Liposomes and solid lipid nanoparticles (SLNs) have also been explored for SN-38 delivery, demonstrating enhanced cytotoxicity compared to free SN-38.[2][15]
Performance of Nanoparticle Systems
In Vivo Efficacy in a Neuroblastoma Xenograft Model:
A study comparing SN38-TS nanoparticles to conventional irinotecan in a mouse model of neuroblastoma showed superior efficacy for the nanoparticle formulation.[12][13]
| Treatment Group | Dosing Schedule | Outcome |
| SN38-TS NPs | 8 or 16 doses | "Cures" observed in all NP arms |
| Irinotecan | 40 doses | Inferior efficacy compared to NPs |
Pharmacokinetic Data:
Nanoparticle delivery has been shown to dramatically increase the concentration and retention of SN-38 in tumor tissue compared to systemic administration of irinotecan.[12][13]
| Parameter | SN38-TS NP Delivery | Irinotecan Administration |
| SN-38 in Tumor at 4h post-treatment | ~200-fold higher | Baseline |
Experimental Protocols
In Vitro Cytotoxicity Assay
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with serial dilutions of the SN-38 delivery system (e.g., ADC, nanoparticle) or free SN-38.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTS or MTT.
-
The IC50 value, representing the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[7]
In Vivo Tumor Xenograft Studies
Methodology:
-
Human tumor cells are subcutaneously implanted into immunodeficient mice.[16]
-
Once tumors reach a predetermined size (e.g., 0.2 cm³), mice are randomized into treatment and control groups.[17]
-
The experimental drug (e.g., CL2E-SN38 ADC, SN-38 nanoparticles) is administered, typically intravenously, at specified doses and schedules.[16][17]
-
Tumor volume and body weight are monitored regularly throughout the study.[18]
-
Efficacy is determined by comparing tumor growth inhibition in the treated groups to the control group.[16]
Visualizations
SN-38 Mechanism of Action
Caption: Mechanism of SN-38 leading to cancer cell death.[6][19]
ADC-Mediated Delivery of SN-38
Caption: ADC workflow from circulation to intracellular drug release.
References
- 1. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle-mediated delivery of a rapidly activatable prodrug of SN-38 for neuroblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle delivery of an SN38 conjugate is more effective than irinotecan in a mouse model of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
A Head-to-Head Comparison of CL2E and Other Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides an objective comparison of the CL2E linker with other prominent cleavable linkers, supported by experimental data.
Mechanisms of Cleavage: A Tale of Different Triggers
Cleavable linkers exploit the physiological differences between the bloodstream and the tumor microenvironment or the intracellular compartments of cancer cells. The primary classes of cleavable linkers include those sensitive to proteases, pH, and glutathione (B108866). The CL2E linker, and its close analog CL2A, are pH-sensitive linkers designed for controlled payload release.
CL2E and CL2A Linkers: These linkers are designed to be hydrolyzed under acidic conditions, such as those found in the endosomes and lysosomes of tumor cells. The CL2A linker, utilized in the FDA-approved ADC Sacituzumab govitecan, is a notable example.[1][2][3] It contains a hydrolyzable carbonate moiety that facilitates the release of the payload, SN-38.[4][5] The liberation of the payload from the CL2E linker is a two-step process, in contrast to the one-step process for the CL2A linker. Both linkers incorporate a short polyethylene (B3416737) glycol (PEG) moiety to enhance aqueous solubility.
Protease-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[6] The most common example is the valine-citrulline (Val-Cit) dipeptide linker.[6]
pH-Sensitive Linkers: Besides the CL2E/CL2A family, other linkers like those containing a hydrazone bond are designed to be stable at the physiological pH of blood (pH 7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the extracellular space.[7]
Quantitative Data Comparison
The choice of a cleavable linker has a significant impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.
Table 1: Plasma Stability of Cleavable Linkers
A critical attribute of an ADC linker is its stability in systemic circulation. Premature release of the payload can lead to off-target toxicity and reduced efficacy.
| Linker Type | Linker Example | Half-life in Human Plasma | Key Findings |
| pH-Sensitive | CL2E-SN-38 Conjugate | Stable | In vitro studies show stability in human serum.[8] |
| pH-Sensitive | CL2A-SN-38 Conjugate | ~20 hours (in vitro serum stability) | Demonstrates controlled release.[9] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma due to carboxylesterases.[6] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Stable | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[6] |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can exhibit instability in circulation.[6] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[6] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | Shows greater stability and efficacy in vivo compared to some peptide linkers.[6] |
| Enzyme-Sensitive | Sulfatase-Cleavable | High (over 7 days in mouse plasma) | Demonstrates high plasma stability.[6] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines and is typically expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Linker Type | Linker-Payload | Target Cell Line | IC50 (nM) | Key Findings |
| pH-Sensitive | CL2E-SN-38 | N/A | N/A | CL2E is designed for efficient intracellular release of SN-38. |
| pH-Sensitive | CL2A-SN-38 | Various epithelial cancers | ~2.2 | Shows potent cytotoxicity in Trop-2 expressing cells.[9] |
| Protease-Sensitive | Val-Cit-MMAE | HER2+ | 14.3 | Demonstrates high potency.[10] |
| Protease-Sensitive | Val-Ala-MMAE | HER2+ | 92 | Shows comparable potency to Val-Cit.[10] |
| pH-Sensitive | Hydrazone-Doxorubicin | Various | Variable | Generally less potent than protease-sensitive linker-ADCs in direct comparisons.[6] |
| Enzyme-Sensitive | β-Galactosidase-cleavable-MMAE | HER2+ | 8.8 | Demonstrated higher in vitro potency compared to a Val-Cit ADC.[10] |
| Enzyme-Sensitive | Sulfatase-cleavable-MMAE | HER2+ | 61 | Showed higher cytotoxicity compared to a non-cleavable ADC.[6] |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions. Direct head-to-head comparison data for CL2E against all other linker types in a single study is limited.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human, mouse, or rat plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, stop the reaction and process the sample to separate the ADC from plasma proteins. This can be done by methods like protein A/G affinity capture.
-
Analysis: Analyze the amount of intact ADC and released payload using techniques such as ELISA, HPLC, or LC-MS/MS.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[10]
Cathepsin B Cleavage Assay
Objective: To evaluate the susceptibility of a protease-sensitive linker to cleavage by cathepsin B.
Methodology:
-
Reagents: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT), recombinant human cathepsin B, and the ADC.
-
Reaction Setup: Incubate the ADC with activated cathepsin B at 37°C.
-
Time Points: Collect samples at different time intervals.
-
Quenching: Stop the enzymatic reaction by adding a protease inhibitor.
-
Analysis: Quantify the released payload using LC-MS/MS or a fluorometric assay if a fluorescent reporter is used.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a negative control ADC, and the free payload.
-
Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.[1][2][3]
Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 96-120 hours).
-
Imaging and Analysis: Use fluorescence microscopy to visualize and count the number of viable (fluorescent) antigen-negative cells.
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the ADC to quantify the bystander effect.[12][13]
Visualizing Mechanisms and Workflows
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro ADC cytotoxicity assay using the MTT method.
Conclusion
The selection of a cleavable linker is a critical decision in the design of an ADC, with a profound impact on its therapeutic index. The CL2E linker represents a pH-sensitive technology designed for controlled payload release in the acidic intracellular environment of tumor cells. While direct, extensive head-to-head comparative data against all other major linker classes is limited, the available information on its analog, CL2A, suggests a favorable profile of stability and potent cytotoxicity. Protease-sensitive linkers like Val-Cit offer high plasma stability, while hydrazone and disulfide linkers provide alternative pH- and glutathione-sensitive release mechanisms, respectively. The choice of the optimal linker will ultimately depend on the specific characteristics of the antibody, the payload, and the target indication. Rigorous experimental evaluation, following detailed protocols as outlined in this guide, is essential for the successful development of safe and effective Antibody-Drug Conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. graphviz2dtrace/README.md at master · cmrosenberg/graphviz2dtrace · GitHub [github.com]
- 8. njbio.com [njbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. adcreview.com [adcreview.com]
- 13. devtoolsdaily.com [devtoolsdaily.com]
A Comparative Guide to CL2E-SN38 ADC: Unpacking Internalization and Payload Release
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel SN-38-Based Antibody-Drug Conjugate with Established Alternatives, Supported by Experimental Data.
In the rapidly advancing field of antibody-drug conjugates (ADCs), the intricate dance of internalization and payload release choreographs the ultimate therapeutic efficacy. This guide provides a comprehensive validation of a CL2E-SN38 ADC, focusing on these two critical mechanisms. Through a detailed comparison with ADCs featuring the more labile CL2A linker, such as Sacituzumab govitecan, and other SN-38 conjugates, we present a data-driven analysis for researchers in oncology and drug development.
The CL2E linker represents a strategy focused on enhanced stability in circulation, designed for controlled, intracellular release of the potent topoisomerase I inhibitor, SN-38. This contrasts with the CL2A linker, which allows for both pH-dependent extracellular and intracellular payload release. Understanding the nuances of these different approaches is paramount for the rational design of next-generation ADCs.
Comparative Performance Analysis: CL2E-SN38 vs. Alternative SN-38 ADCs
The following tables summarize the key performance indicators of a CL2E-SN38 ADC in comparison to ADCs utilizing the CL2A linker and other relevant SN-38 conjugates.
| Parameter | hRS7-CL2E-SN38 | Sacituzumab Govitecan (hRS7-CL2A-SN38) | Labetuzumab Govitecan (hMN-14-CL2A-SN38) |
| Target Antigen | Trop-2 | Trop-2 | CEACAM5 |
| Linker Type | Enzyme-cleavable (Cathepsin B) | Hydrolyzable (pH-sensitive) | Hydrolyzable (pH-sensitive) |
| Serum Half-life of ADC | >10 days[1] | ~1 day[1] | Not explicitly stated, but utilizes the same labile CL2A linker as Sacituzumab govitecan. |
| Payload Release Mechanism | Intracellular, enzymatic | Intracellular and extracellular, pH-mediated hydrolysis[1] | Intracellular and extracellular, pH-mediated hydrolysis |
| Payload Release Half-life (in vitro, pH 5) | ~10 hours (overall)[1] | ~10 hours (pH-mediated)[1] | Not explicitly stated, but expected to be similar to CL2A-SN38. |
| Cathepsin-B Cleavage Half-life (in vitro, pH 5) | 0.5 hours[1] | Insensitive to Cathepsin B[1] | Insensitive to Cathepsin B |
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of SN-38 ADCs.
| Cell Line | Target Antigen | IC50 (nM) of hRS7-CL2E-SN38 | IC50 (nM) of Sacituzumab Govitecan (hRS7-CL2A-SN38) | IC50 (nM) of Free SN-38 |
| Capan-1 (Pancreatic) | Trop-2 | 132[1] | 9[1] | 0.5 - 7[1] |
| Calu-3 (Lung) | Trop-2 | 242[1] | 20[1] | 0.5 - 7[1] |
| Raji (Lymphoma) | CD22 (for hLL2 antibody) | 135.8 (hLL2-CL2E-SN38)[1] | 3.2 (hLL2-CL2A-SN38)[1] | Not specified |
| A-375 (Melanoma) | CD74 (for hLL1 antibody) | 34 (hLL1-CL2E-SN38)[1] | 5 (hLL1-CL2A-SN38)[1] | Not specified |
| KRCH31 (Ovarian) | Trop-2 | Not Available | ~1.0[2][3] | Not Available |
| OVA1 (Ovarian) | Trop-2 | Not Available | ~1.5[2] | Not Available |
| OVA10 (Ovarian) | Trop-2 | Not Available | ~2.0[2] | Not Available |
Table 2: In Vitro Cytotoxicity of SN-38 ADCs in Various Cancer Cell Lines.
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
ADC Internalization Assay via Flow Cytometry
This protocol quantifies the rate and extent of ADC internalization into target cancer cells.
Materials:
-
Target cancer cell line (e.g., Trop-2 expressing cell line)
-
CL2E-SN38 ADC and control ADCs (e.g., Sacituzumab govitecan)
-
Fluorescent labeling kit for antibodies (e.g., Alexa Fluor 488)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
ADC Labeling: Label the CL2E-SN38 ADC and control ADCs with a fluorescent dye according to the manufacturer's instructions.
-
Cell Seeding: Seed the target cancer cells in a 12-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
ADC Incubation: The following day, treat the cells with 100 nM of the fluorescently labeled ADC at 4°C for 1 hour to allow binding to the cell surface.
-
Internalization Induction: Wash the cells with cold PBS to remove unbound ADC. Add fresh, pre-warmed (37°C) cell culture medium and incubate at 37°C for various time points (e.g., 0, 1, 2, 4, 6 hours) to allow internalization.[4]
-
Cell Harvesting: At each time point, wash the cells with cold PBS and detach them using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in cold PBS and analyze them using a flow cytometer.
-
Data Analysis: The internalization rate can be determined by the increase in mean fluorescence intensity (MFI) over time compared to the 0-hour time point. The percentage of internalization can be calculated relative to the total cell-associated fluorescence.
Lysosomal Payload Release Assay using LC-MS/MS
This assay measures the rate of SN-38 release from the ADC within a simulated lysosomal environment.
Materials:
-
CL2E-SN38 ADC and control ADCs
-
Lysosomal extraction kit or purified lysosomal enzymes (e.g., Cathepsin B)
-
Lysosomal assay buffer (pH 4.5-5.5)
-
LC-MS/MS system
-
SN-38 analytical standard
Procedure:
-
Lysosomal Fraction Incubation: Incubate the CL2E-SN38 ADC and control ADCs with isolated lysosomal fractions or purified Cathepsin B in a lysosomal assay buffer at 37°C.[5]
-
Time Course Sampling: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Preparation: Stop the enzymatic reaction and precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of released SN-38.[6][7]
-
Data Analysis: Plot the concentration of released SN-38 over time to determine the release kinetics and half-life of the payload from the linker.
In Vitro Bystander Effect Co-Culture Assay
This protocol assesses the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive "donor" cancer cell line (e.g., Trop-2 high)
-
Antigen-negative "bystander" cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
CL2E-SN38 ADC and control ADCs
-
Cell culture medium and supplements
-
Viability dye (e.g., Propidium Iodide - PI)
-
Flow cytometer
Procedure:
-
Co-Culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.[2]
-
ADC Treatment: Treat the co-culture with a range of concentrations of the CL2E-SN38 ADC and control ADCs for a defined period (e.g., 72-96 hours).
-
Cell Staining: Harvest the cells and stain with a viability dye like PI.
-
Flow Cytometry Analysis: Use a flow cytometer to distinguish and quantify the viable and non-viable populations of both the antigen-positive (GFP-negative) and antigen-negative (GFP-positive) cells.
-
Data Interpretation: The bystander effect is quantified by the reduction in viability of the GFP-positive bystander cells in the co-culture treated with the ADC, compared to control wells.[2]
Conclusion
The validation of CL2E-SN38 ADC internalization and payload release reveals a distinct mechanistic profile compared to ADCs with more labile linkers like CL2A. The enhanced stability of the CL2E linker translates to a longer serum half-life and a reliance on intracellular enzymatic cleavage for SN-38 release. While this controlled release mechanism may result in a higher IC50 in some in vitro settings compared to the dual-releasing CL2A linker, it holds the potential for an improved therapeutic window by minimizing off-target toxicity. The choice between these linker strategies will ultimately depend on the specific target antigen, tumor microenvironment, and desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for researchers to further investigate and compare the performance of novel ADC candidates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Dilution LC-HRMS Assay To Determine Free SN-38, Total SN-38, and SN-38G in a Tumor Xenograft Model after Intravenous Administration of Antibody-Drug Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cathepsin B-Cleavable vs. pH-Sensitive Linkers for SN-38 Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of therapeutic success. This guide provides a comparative analysis of two prominent strategies for conjugating the potent topoisomerase I inhibitor, SN-38: cathepsin B-cleavable and pH-sensitive linkers. We delve into their mechanisms of action, performance metrics, and the experimental data that underpins their development.
SN-38, the active metabolite of irinotecan, is a powerful anti-cancer agent. However, its clinical utility is hampered by poor solubility and systemic toxicity.[1] Linker technologies in ADCs aim to overcome these challenges by ensuring the stable transport of SN-38 in circulation and its specific release at the tumor site.[2] The two primary strategies to achieve this targeted release are leveraging the acidic tumor microenvironment and lysosomal compartments (pH-sensitive linkers) or exploiting the overexpression of specific enzymes in cancer cells, such as cathepsin B (cathepsin B-cleavable linkers).
Mechanisms of SN-38 Release: A Tale of Two Triggers
The fundamental difference between these two linker types lies in their cleavage mechanism.
pH-Sensitive Linkers , such as those based on hydrazones or carbonates like the CL2A linker, are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze in the more acidic environment of tumors and endosomes/lysosomes (pH 5.0-6.5).[3][4] This acidity-triggered cleavage releases the active SN-38 payload.
Cathepsin B-Cleavable Linkers typically incorporate a dipeptide sequence, most commonly valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), which is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in various tumor types.[2][5] This enzymatic cleavage initiates the release of SN-38. Newer developments in this area include more stable ether-linked cathepsin B-cleavable linkers designed to minimize premature drug release.[2][6]
Performance Data: A Comparative Overview
The choice between a cathepsin B-cleavable and a pH-sensitive linker for SN-38 is often guided by a balance of stability in circulation and efficient release at the target site. The following tables summarize key performance data from comparative studies.
| Linker Type | Linker Example | Half-life in Human Serum | Release Conditions | Reference |
| pH-Sensitive | CL2A | ~1 day | pH 5.0 | [7] |
| Cathepsin B-Cleavable | CL2E | >10 days | Cathepsin B at pH 5.0 | [7] |
| Cathepsin B-Cleavable | Ether-linked | >10 days | Cathepsin B | [6] |
Table 1. Stability of SN-38 Linkers in Human Serum.
| Cell Line | Antibody | Linker | IC50 (nM) | Reference |
| Capan-1 (Pancreatic) | hRS7 | CL2A (pH-Sensitive) | 9 | [7] |
| Capan-1 (Pancreatic) | hRS7 | CL2E (Cathepsin B) | 132 | [7] |
| Calu-3 (Lung) | hRS7 | CL2A (pH-Sensitive) | 20 | [7] |
| Calu-3 (Lung) | hRS7 | CL2E (Cathepsin B) | 242 | [7] |
| Raji (Lymphoma) | hLL2 | CL2A (pH-Sensitive) | 3.2 | [7] |
| Raji (Lymphoma) | hLL2 | CL2E (Cathepsin B) | 135.8 | [7] |
| SKOV-3 (Ovarian) | Mil40 | Ether-linked (Cathepsin B) | 86.3 - 320.8 | [6] |
| BT474 HerDR (Breast) | Mil40 | Ether-linked (Cathepsin B) | 14.5 - 235.6 | [6] |
Table 2. In Vitro Cytotoxicity of SN-38 ADCs.
Experimental Protocols
A standardized workflow is crucial for the comparative evaluation of different linker technologies. This typically involves a series of in vitro and in vivo experiments to assess stability, release kinetics, and efficacy.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. njbio.com [njbio.com]
- 4. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Assessing the Bystander Effect of CL2E-SN38 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. Their efficacy is not only determined by the selective delivery of a cytotoxic payload to antigen-expressing tumor cells but also, in many cases, by the "bystander effect." This phenomenon, where the released payload kills adjacent antigen-negative tumor cells, is crucial for treating heterogeneous tumors. This guide provides a comparative analysis of the bystander effect of ADCs featuring the protease-cleavable CL2E linker with the topoisomerase I inhibitor SN-38 (CL2E-SN38), benchmarked against other common ADC platforms.
Mechanism of Action: The Bystander Effect of SN-38
The bystander effect of a CL2E-SN38 ADC is initiated upon its binding to a target antigen on a cancer cell and subsequent internalization. Inside the cell, the ADC is trafficked to the lysosome, where proteases cleave the CL2E linker, releasing the SN-38 payload. SN-38 is a membrane-permeable molecule that can then diffuse out of the targeted, antigen-positive cell and into the tumor microenvironment. There, it can be taken up by neighboring antigen-negative cancer cells, inducing DNA damage and apoptosis. This mechanism is particularly advantageous in tumors with varied antigen expression, a common challenge in cancer therapy.
Caption: Mechanism of CL2E-SN38 ADC Bystander Effect.
Comparative Performance of ADC Payloads
The capacity of an ADC to induce a bystander effect is heavily influenced by the physicochemical properties of its payload and the stability of the linker. The following tables provide a comparative overview of a protease-cleavable SN-38 ADC with other common ADC platforms.
In Vitro Cytotoxicity
The potency of an ADC is a critical factor influencing its therapeutic window. The half-maximal inhibitory concentration (IC50) is a key metric for assessing this.
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic Cancer) | SY02-SN-38 | 0.83[1] |
| SY02-MMAE | 1.19[1] | |
| MDA-MB-468 (Breast Cancer) | SY02-SN-38 | 0.47[1] |
| SY02-MMAE | 0.28[1] |
Note: The data presented is for anti-Trop-2 ADCs and serves as a reference for the relative potency of the payloads.
Comparative Bystander Effect Potential
| Feature | Protease-Cleavable SN-38 (e.g., CL2E-SN38) | Valine-Citrulline MMAE (vc-MMAE) | Thioether DM1 (e.g., T-DM1) |
| Linker Type | Cleavable (Protease-sensitive) | Cleavable (Protease-sensitive) | Non-cleavable |
| Payload Permeability | High | High | Low |
| Bystander Effect | Potent | Potent | Minimal to None |
| Supporting Evidence | The membrane-permeable nature of SN-38 allows it to diffuse across cell membranes and kill neighboring cells. Studies show that ADCs with cleavable linkers are necessary for a significant bystander effect. | The lipophilic nature of MMAE facilitates its diffusion across cell membranes, a key requirement for the bystander effect. | The payload is released with a charged linker remnant, which limits its ability to cross cell membranes and exert a bystander effect. |
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess the bystander effect of an ADC, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cells.
Methodology:
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line with high expression of the target antigen.
-
Antigen-Negative (Ag-) Cells: Use a cell line that is sensitive to the payload but does not express the target antigen. These cells should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
-
Co-Culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the ADC.
-
Include an isotype control ADC and an untreated control.
-
-
Incubation and Analysis:
-
Incubate the cells for 72-96 hours.
-
Quantify the viability of the Ag- (GFP-positive) and Ag+ (GFP-negative) cell populations using flow cytometry or high-content imaging.
-
-
Data Interpretation:
-
The bystander effect is quantified by the reduction in viability of the Ag- cells in the co-culture wells compared to the wells containing only Ag- cells treated with the ADC.
-
Caption: In Vitro Co-Culture Bystander Assay Workflow.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Methodology:
-
Model Establishment:
-
Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
-
ADC Administration:
-
Once tumors reach a predetermined size, administer the ADC, a vehicle control, and an isotype control ADC intravenously.
-
-
Tumor Monitoring:
-
Measure tumor volume regularly.
-
If using luciferase-expressing Ag- cells, perform bioluminescence imaging to specifically monitor their growth or regression.
-
-
Data Interpretation:
-
A significant inhibition of overall tumor growth and, more specifically, a reduction in the bioluminescence signal from the Ag- cells in the ADC-treated group compared to the control groups indicates a potent in vivo bystander effect.
-
Caption: In Vivo Admixed Tumor Model Workflow.
Conclusion
The bystander effect is a critical attribute for the success of ADCs in treating solid tumors with heterogeneous antigen expression. ADCs utilizing a protease-cleavable linker like CL2E to deliver the membrane-permeable payload SN-38 are designed to leverage this phenomenon. While direct head-to-head quantitative data for the bystander effect of CL2E-SN38 ADCs is limited, the known properties of the SN-38 payload and cleavable linkers strongly suggest a potent bystander killing capability, comparable to other ADCs designed for this purpose, such as those utilizing vc-MMAE. The provided experimental protocols offer a robust framework for the quantitative assessment of the bystander effect, enabling a data-driven approach to the development and selection of next-generation ADCs.
References
CL2E-SN38 TFA vs. Traditional Irinotecan: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of CL2E-SN38 TFA, a targeted antibody-drug conjugate (ADC) payload, and traditional irinotecan (B1672180) therapy. The information is based on preclinical and clinical data, with a focus on the clinically approved ADC, Sacituzumab govitecan (Trodelvy®), which utilizes a similar SN-38 payload linked via a hydrolyzable linker, as a surrogate for a this compound-containing therapeutic.
Executive Summary
Traditional irinotecan therapy, a cornerstone in the treatment of various solid tumors, is a prodrug that requires in vivo conversion to its active metabolite, SN-38. This conversion is often inefficient and variable among patients, leading to suboptimal tumor exposure and significant systemic toxicities. This compound represents a next-generation approach, delivering the highly potent SN-38 directly to tumor cells via a targeted antibody and a cleavable linker system. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing off-target side effects. Preclinical and clinical evidence strongly suggests that this ADC approach offers a superior pharmacokinetic profile, increased antitumor activity, and a manageable safety profile compared to conventional irinotecan.
Mechanism of Action: A Tale of Two Delivery Systems
Both this compound and irinotecan ultimately exert their cytotoxic effects through the same active molecule: SN-38. SN-38 is a potent topoisomerase I inhibitor.[1] Topoisomerase I is a crucial enzyme involved in relieving DNA torsional strain during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptosis (programmed cell death).[1][2]
The fundamental difference lies in the delivery of SN-38 to the tumor cells.
Traditional Irinotecan Therapy:
Irinotecan, a water-soluble prodrug, is administered intravenously and circulates systemically. It is converted to SN-38 primarily by carboxylesterases in the liver and tumor tissue.[2] This conversion is inefficient, and the majority of the administered irinotecan is either eliminated unchanged or metabolized to inactive forms. The systemic exposure to both irinotecan and SN-38 can lead to significant toxicities, particularly severe diarrhea and neutropenia.[3]
This compound (represented by Sacituzumab Govitecan):
This compound is part of an antibody-drug conjugate. In the case of Sacituzumab govitecan, the humanized anti-Trop-2 monoclonal antibody, sacituzumab, targets the Trop-2 receptor, which is overexpressed on the surface of many epithelial cancer cells.[4][5] Following binding to Trop-2, the ADC is internalized by the cancer cell. Inside the cell, the cleavable linker (such as the CL2A linker in Sacituzumab govitecan, which is functionally similar to the CL2E concept of being hydrolyzable) is cleaved, releasing the SN-38 payload directly within the tumor cell.[4][6] This targeted delivery leads to a high intracellular concentration of SN-38 in cancer cells while minimizing systemic exposure.[7][8]
Signaling Pathway of SN-38 Action
Caption: Mechanism of Action: Irinotecan vs. This compound.
Performance Comparison: Efficacy
Preclinical and clinical studies have consistently demonstrated the superior efficacy of targeted SN-38 delivery compared to traditional irinotecan.
In Vitro Cytotoxicity
Direct administration of SN-38 is significantly more potent than irinotecan in killing cancer cells in vitro. This is because irinotecan requires conversion to SN-38, a step that is bypassed when SN-38 is delivered directly. Studies have shown that SN-38 is 100- to 1,000-fold more potent than irinotecan in vitro.[9]
| Cell Line | IC50 (Irinotecan) | IC50 (SN-38) | Fold Difference |
| Various Human Cancer Cell Lines | Micromolar (µM) range | Nanomolar (nM) range | ~100 - 1000 |
Note: Specific IC50 values vary depending on the cell line and experimental conditions.
In Vivo Antitumor Activity
In animal models, ADCs delivering SN-38 have shown significantly greater antitumor activity compared to irinotecan. This is attributed to the higher concentration of SN-38 achieved within the tumor.[8] For instance, in xenograft models of various cancers, Sacituzumab govitecan has demonstrated impressive tumor growth inhibition and improved survival compared to control groups.[9][10]
| Tumor Model | Treatment | Outcome |
| Ovarian Cancer Xenografts | Sacituzumab govitecan | Significant tumor growth inhibition and improved survival vs. controls.[9][10] |
| Uterine Carcinosarcoma Xenografts | Sacituzumab govitecan | Significant tumor growth inhibition and improved overall survival at 90 days vs. controls.[10] |
| Metastatic Triple-Negative Breast Cancer (Clinical Trial) | Sacituzumab govitecan vs. Chemotherapy of Physician's Choice | Improved Progression-Free Survival (5.6 vs. 1.7 months) and Overall Survival (12.1 vs. 6.7 months).[11] |
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for in vivo xenograft efficacy studies.
Performance Comparison: Pharmacokinetics
The pharmacokinetic profiles of this compound (as represented by Sacituzumab govitecan) and irinotecan are markedly different, highlighting the advantages of the ADC approach.
| Parameter | Traditional Irinotecan | This compound (Sacituzumab govitecan) |
| Active Drug | SN-38 (after conversion) | SN-38 (released from ADC) |
| Systemic Exposure (SN-38) | High and variable | Significantly lower free SN-38 in circulation[4] |
| Tumor Concentration (SN-38) | Limited by conversion rate and systemic clearance | 20- to 136-fold higher than with systemic irinotecan[8] |
| Half-life (Irinotecan) | Approximately 6 to 12 hours[12] | N/A |
| Half-life (Sacituzumab govitecan) | N/A | Clearance: ~0.133 L/h; Steady-state volume of distribution: ~3.68 L |
| Metabolism | Irinotecan converted to SN-38 by carboxylesterases; SN-38 inactivated by UGT1A1.[2] | ADC releases SN-38 intracellularly; free SN-38 is also metabolized by UGT1A1. |
These pharmacokinetic advantages of the ADC lead to a higher therapeutic index, with more of the potent drug reaching the tumor and less affecting healthy tissues.
Performance Comparison: Safety and Tolerability
While both therapies can cause side effects, the targeted nature of this compound aims to mitigate some of the severe systemic toxicities associated with irinotecan.
| Adverse Event | Traditional Irinotecan | This compound (Sacituzumab govitecan) |
| Diarrhea | Common and can be severe (dose-limiting)[3] | Common, but generally manageable.[5] |
| Neutropenia | Common and can be severe (dose-limiting)[3] | Common and can be severe, but often manageable with dose modifications and supportive care.[5] |
| Nausea and Vomiting | Common | Common, premedication is recommended. |
| Alopecia | Common | Common[5] |
| Infusion-related reactions | Less common | Can occur; premedication may be necessary. |
It is important to note that while the targeted delivery of SN-38 can reduce systemic toxicity, adverse events still occur due to the potency of the payload and potential for some systemic release.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of comparative studies. Below are generalized protocols based on methodologies reported in preclinical and clinical evaluations of SN-38 ADCs and irinotecan.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test articles on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., triple-negative breast cancer, ovarian cancer cell lines) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of this compound, irinotecan, and free SN-38. A vehicle control is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or luminescence is measured, and the data is used to calculate the IC50 values.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the test articles in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Randomization: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, irinotecan, this compound ADC).
-
Dosing: The test articles are administered according to a predetermined schedule and route (e.g., intravenously).
-
Efficacy Endpoints: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.
-
Toxicity Monitoring: Animal body weight and clinical signs of toxicity are monitored.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic parameters of the test articles.
Methodology:
-
Animal Model: Mice or other suitable animal models are used.
-
Dosing: A single dose of the test article is administered.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentrations of the analyte (e.g., the ADC, total SN-38, free SN-38, irinotecan) in the plasma are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) are calculated using appropriate software.
Conclusion
The targeted delivery of SN-38 via an antibody-drug conjugate, exemplified by the "this compound" concept and the clinically validated Sacituzumab govitecan, represents a significant advancement over traditional irinotecan therapy. This approach demonstrates superior preclinical and clinical efficacy, a more favorable pharmacokinetic profile with higher tumor drug accumulation, and a manageable safety profile. For researchers and drug development professionals, the continued exploration and refinement of SN-38-based ADCs hold immense promise for improving outcomes for patients with a variety of solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. certara.com [certara.com]
- 5. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacological analysis of fam-trastuzumab deruxtecan-nxki and sacituzumab govitecan-hziy: Two recently developed chemotherapies in the crucial battle against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness and Safety of Sacituzumab Govitecan in Real-World Clinical Practice in Patients with Metastatic Triple-Negative and HR+/HER2-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Sacituzumab govitecan in triple-negative breast cancer: from bench to bedside, and back [frontiersin.org]
- 12. Sacituzumab govitecan vs. chemotherapy for metastatic breast cancer: a meta-analysis on safety outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating CL2E-SN38 Antibody-Drug Conjugates: A Comparative Guide to Antibody Isotype Selection
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of CL2E-SN38 ADCs: IgG1 vs. IgG4 Isotypes
The choice between an IgG1 and an IgG4 isotype for a CL2E-SN38 ADC will significantly influence its interaction with the immune system and its overall pharmacokinetic profile. The following tables summarize the expected differences based on the intrinsic properties of these isotypes.
Table 1: Predicted In Vitro Efficacy
| Parameter | IgG1-CL2E-SN38 | IgG4-CL2E-SN38 | Rationale |
| Target Cell Killing (Direct Cytotoxicity) | High | High | Both isotypes should effectively deliver the SN-38 payload to target cells, leading to potent cytotoxicity. The primary driver of direct killing is the SN-38 payload, not the antibody isotype. |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | High | Low/Negligible | IgG1 has a strong binding affinity for Fcγ receptors on immune effector cells like Natural Killer (NK) cells, inducing ADCC. IgG4 has a much lower affinity for these receptors, resulting in minimal to no ADCC activity.[2][3] |
| Complement-Dependent Cytotoxicity (CDC) | Present | Absent | IgG1 can activate the classical complement pathway, leading to CDC. IgG4 does not activate complement.[3] |
| Bystander Effect | Moderate to High | Moderate to High | The bystander effect is primarily dependent on the payload's ability to diffuse into neighboring cells.[4] As the payload (SN-38) and linker (CL2E) are the same, the bystander effect is expected to be similar for both isotypes. |
Table 2: Predicted Pharmacokinetics and In Vivo Performance
| Parameter | IgG1-CL2E-SN38 | IgG4-CL2E-SN38 | Rationale |
| Serum Half-Life | Standard | Potentially longer | Both IgG1 and IgG4 have long serum half-lives due to their interaction with the neonatal Fc receptor (FcRn).[5][6] Some studies suggest IgG4 may have a slightly longer half-life. |
| Clearance | Potentially faster | Potentially slower | IgG1's interaction with Fcγ receptors can lead to faster clearance through target-independent uptake by immune cells.[5][7] |
| Tumor Penetration | Similar | Similar | Antibody size is the primary determinant of tumor penetration for both isotypes. |
| In Vivo Antitumor Efficacy | Potentially Higher | High (payload-driven) | The enhanced antitumor effect of IgG1 would be due to the combination of direct cytotoxicity from SN-38 and immune-mediated killing (ADCC). The efficacy of IgG4 would rely solely on the cytotoxic payload. |
Table 3: Predicted Toxicity Profile
| Parameter | IgG1-CL2E-SN38 | IgG4-CL2E-SN38 | Rationale |
| Payload-Related Toxicity | Similar | Similar | Toxicities associated with the SN-38 payload (e.g., neutropenia, diarrhea) are expected to be comparable as the payload and linker are identical.[8] |
| Immune-Mediated Toxicity | Higher Potential | Lower Potential | The effector functions of IgG1 could lead to on-target, off-tumor toxicities by eliminating healthy cells that express the target antigen at low levels.[7] |
| Overall Tolerability | Potentially Lower | Potentially Higher | The reduced effector function of IgG4 generally leads to a better safety profile, which is often desirable for ADCs with highly potent payloads.[7] |
Signaling Pathways and Experimental Workflows
To fully evaluate the performance of CL2E-SN38 ADCs, it is essential to understand the underlying biological mechanisms and the experimental procedures used for their characterization.
Mechanism of Action: SN-38 Induced Cell Death
SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription.[1] This inhibition leads to DNA damage and ultimately apoptosis.
Caption: Mechanism of action of SN-38 leading to apoptosis.
Experimental Workflow: In Vitro Cytotoxicity Assay
A crucial first step in evaluating ADC efficacy is to determine its cytotoxic potential in cancer cell lines.
References
- 1. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FcγR-Binding Is an Important Functional Attribute for Immune Checkpoint Antibodies in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Determinants of Unique Properties of Human IgG4-Fc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Properties of Humanized IgG1 and IgG4 Antibodies in Preclinical Species: Translational Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Toxicity Profile of Approved ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Landscapes: A Comparative Guide to Cross-Reactivity Studies of SN-38 Antibody-Drug Conjugates
For Immediate Release
This guide provides a comprehensive comparison of cross-reactivity profiles for antibody-drug conjugates (ADCs) utilizing the potent topoisomerase I inhibitor, SN-38. As the development of novel ADCs with payloads like SN-38 continues to accelerate, understanding and predicting off-target binding is critical for ensuring preclinical safety and clinical success. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the cross-reactivity of new SN-38 conjugates, such as those employing the CL2E linker system.
Cross-reactivity of an ADC is primarily dictated by the specificity of its monoclonal antibody (mAb) component. Unintended binding of the mAb to antigens in healthy tissues can lead to off-target toxicity, a significant hurdle in ADC development. Therefore, rigorous cross-reactivity assessment is a cornerstone of preclinical safety evaluation.
Comparative Analysis of SN-38 ADCs
While specific cross-reactivity data for a direct "CL2E-SN38 TFA conjugate" is not publicly available—as this designation refers to the drug-linker component prior to conjugation with a specific antibody—we can draw valuable insights from established SN-38-based ADCs: Sacituzumab Govitecan and Labetuzumab Govitecan. These ADCs serve as relevant benchmarks for any new antibody conjugated with a CL2E-SN38 linker.
The toxicity profile of Sacituzumab Govitecan, which targets the TROP-2 antigen, is largely reflective of its SN-38 payload, suggesting that off-target toxicities are a key consideration.[1] Preclinical studies in cynomolgus monkeys, whose tissues express TROP-2, were essential in evaluating the safety of this ADC.[2][3] Similarly, Labetuzumab Govitecan, an anti-CEACAM5 ADC, has been reported to have a manageable toxicity profile, with notably less gastrointestinal toxicity compared to the parent drug of SN-38, irinotecan.[4][5]
The following table summarizes the key characteristics and reported toxicity observations for these two SN-38 ADCs, providing a comparative context for researchers developing new conjugates.
| Feature | Sacituzumab Govitecan (Trodelvy®) | Labetuzumab Govitecan (IMMU-130) | Hypothetical Anti-X CL2E-SN38 ADC |
| Target Antigen | Trophoblast cell-surface antigen 2 (TROP-2) | Carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5) | Target X |
| Linker | CL2A (hydrolyzable) | CL2A (hydrolyzable) | CL2E (Cathepsin B-cleavable) |
| Payload | SN-38 | SN-38 | SN-38 |
| Key Preclinical Species for Safety | Cynomolgus Monkey[2] | Not explicitly detailed in public sources | Species expressing Target X ortholog |
| Reported Off-Target Considerations | Toxicity profile largely resembles the SN-38 payload, suggesting off-target payload delivery is a key factor.[1] TROP-2 is also expressed in some normal epithelial tissues.[2] | Manageable safety profile with less diarrhea than irinotecan, suggesting improved tumor-selective delivery.[4][5] CEACAM5 is also expressed in some normal tissues. | To be determined by tissue cross-reactivity studies. |
| Most Common Grade ≥3 Toxicities | Neutropenia, diarrhea, nausea, anemia, febrile neutropenia.[6][7] | Neutropenia, leukopenia, anemia, diarrhea.[8] | To be determined in toxicology studies. |
Experimental Protocols for Cross-Reactivity Assessment
A thorough evaluation of ADC cross-reactivity is mandated by regulatory agencies and is crucial for a successful Investigational New Drug (IND) application. The primary method for this assessment is immunohistochemistry (IHC) on a comprehensive panel of normal human tissues.
Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
This protocol outlines a standard procedure for assessing the binding of a novel SN-38 ADC to a panel of frozen human tissues.
-
Tissue Selection: A comprehensive panel of normal human tissues (typically 32 tissues) from at least three unrelated donors should be used. Tissues should be snap-frozen to preserve antigen integrity.
-
Antibody Preparation: The ADC and an isotype control antibody should be prepared at two different concentrations (e.g., a low, pharmacologically relevant concentration and a high, saturating concentration).
-
Sectioning and Fixation: Cryosections (5 µm) of each tissue are prepared and fixed in a suitable fixative, such as acetone, at room temperature.
-
Antigen Retrieval: If required for the specific antibody, an appropriate antigen retrieval method (e.g., heat-induced or enzymatic) should be applied.
-
Blocking: Non-specific binding is blocked by incubating the sections with a protein-based blocking solution (e.g., normal serum from the species of the secondary antibody).
-
Primary Antibody Incubation: Sections are incubated with the ADC or the isotype control antibody at the predetermined concentrations, typically overnight at 4°C.
-
Secondary Antibody and Detection: A labeled secondary antibody that recognizes the primary antibody is applied, followed by a suitable detection system (e.g., HRP-DAB) to visualize binding.
-
Staining and Analysis: The slides are counterstained, dehydrated, and mounted. A board-certified pathologist evaluates the staining intensity and localization in each tissue. The staining is typically scored on a scale of 0 (no staining) to 4+ (strong staining).
Mechanism of Action and Payload Release
The CL2E linker is designed to be stable in circulation but is cleaved by cathepsin B, an enzyme that is highly active in the lysosomal compartment of cells. Upon binding to its target antigen on a cancer cell, the ADC is internalized, and the CL2E linker is cleaved, releasing the SN-38 payload to exert its cytotoxic effect by inhibiting topoisomerase I.
Conclusion
The development of ADCs with the CL2E-SN38 drug-linker system holds promise for targeted cancer therapy. However, a thorough understanding of the potential for cross-reactivity is paramount. By leveraging insights from existing SN-38 ADCs and adhering to rigorous, standardized experimental protocols for tissue cross-reactivity assessment, researchers can better predict and mitigate potential off-target toxicities, ultimately enhancing the safety and efficacy of these next-generation therapeutics. This guide serves as a foundational resource for designing and interpreting these critical preclinical studies.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I/II Trial of Labetuzumab Govitecan (Anti-CEACAM5/SN-38 Antibody-Drug Conjugate) in Patients With Refractory or Relapsing Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Safety profile of sacituzumab govitecan in patients with breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for CL2E-SN38 TFA
For researchers and scientists at the forefront of drug development, ensuring rigorous safety protocols and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of CL2E-SN38 TFA, a potent compound utilized in cancer research. Adherence to these procedures is critical for the protection of laboratory personnel and the environment.
This compound and its components, SN-38 and Trifluoroacetic Acid (TFA), are hazardous materials that require careful management from acquisition through disposal. The following procedures are based on established safety protocols for hazardous chemical waste.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of the hazards associated with its components. This information, summarized from safety data sheets (SDS), should be considered the baseline for handling this compound.
Table 1: Hazard Identification for SN-38
| Hazard Category | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure.[1] |
Table 2: Hazard Identification for Trifluoroacetic Acid (TFA)
| Hazard Category | Description |
| Corrosive to Metals | May be corrosive to metals.[2] |
| Skin Corrosion | Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage | Causes serious eye damage.[2] |
| Aquatic Toxicity | Harmful to aquatic life with long lasting effects.[2][3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-impermeable gloves are required. Always inspect gloves for integrity before use.[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Lab Coat: A flame-resistant and impervious lab coat should be worn.[1]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator must be used.[1]
Disposal Protocol for this compound
The following step-by-step protocol outlines the proper disposal procedure for this compound waste.
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: Segregate waste into three categories: solid waste, liquid waste, and sharps waste.
-
Solid Waste:
-
Place all contaminated solid materials (e.g., pipette tips, vials, contaminated bench paper) into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, sealed, and shatter-resistant hazardous waste container.
-
The container should have a secure screw-top cap and be clearly labeled.
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, blades) must be placed in a designated sharps container.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[1]
-
Experimental Protocol: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area to prevent entry.
-
Don PPE: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment:
-
Liquid Spills: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth). Place the absorbed material into a sealed container for disposal.[3]
-
Solid Spills: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.[1]
-
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.[1]
Experimental Protocol: Disposal of Contaminated Packaging
-
Triple-Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
Collect Rinsate: The rinsate must be collected as hazardous liquid waste.[1]
-
Render Unusable: After rinsing, the packaging can be punctured to render it unusable.
-
Final Disposal: Dispose of the rinsed and punctured packaging in a sanitary landfill, or offer for recycling if permitted by local regulations.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling CL2E-SN38 TFA
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of CL2E-SN38 TFA, a key component in the development of antibody-drug conjugates (ADCs). Given that this compound contains the potent cytotoxic agent SN-38, a topoisomerase I inhibitor, all handling, storage, and disposal must be conducted with the highest degree of caution to mitigate exposure risks.
Hazard Identification and Chemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazardous properties are primarily associated with its SN-38 component. SN-38 is classified as a hazardous substance with the following potential effects:
-
Toxicity: Toxic if swallowed.[1]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Genetic Defects: Suspected of causing genetic defects.[1]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1]
Due to these significant hazards, this compound must be handled with stringent safety protocols in a controlled laboratory environment.
Physicochemical and Storage Information
| Property | Data | Source |
| Molecular Formula | C₈₉H₁₁₇F₃N₁₄O₂₆ | MedChemExpress |
| Appearance | Crystalline solid | Cayman Chemical[2] |
| Long-term Storage | -80°C (up to 6 months, protect from light, under nitrogen) | MedChemExpress |
| Short-term Storage | -20°C (up to 1 month, protect from light, under nitrogen) | MedChemExpress |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination. |
| Body | Disposable Gown | Use a solid-front, back-closing, disposable gown made of a low-permeability fabric such as polyethylene-coated polypropylene. Cuffs should be elastic or knit.[3] |
| Eyes/Face | Safety Goggles & Face Shield | Wear snug-fitting safety goggles with side shields. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory | Respirator | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the solid compound or when aerosolization is possible. All work with the solid form should be performed in a certified chemical fume hood or a biological safety cabinet. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram illustrates the key stages of handling this compound, from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
Experimental Protocols: Key Handling Procedures
-
Receiving: Upon receipt, inspect the package for any signs of damage or leakage. If the integrity is compromised, implement spill procedures immediately.
-
Storage: Store the compound at the recommended temperature of -80°C in a clearly labeled, designated area for potent compounds.
-
Preparation: Before handling, ensure a "Designated Area" is established within the laboratory. This area should be clearly marked and restricted to authorized personnel.
-
Weighing: Weighing of the solid compound should be conducted within a containment ventilated enclosure (CVE) or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of airborne particles.
-
Reconstitution: When reconstituting, add the solvent slowly to the solid to avoid aerosolization. If sonication or heating is required, ensure the container is securely capped.
-
Decontamination: All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common practice for similar compounds involves using a solution of sodium hypochlorite (B82951) followed by a rinse with a thiosulfate (B1220275) solution and then water. Verify compatibility with your equipment.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action | Follow-up |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. | Seek immediate medical attention.[4][5] |
| Eye Contact | Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. | Seek immediate medical attention.[4][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. | Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. | Seek immediate medical attention.[4][5] |
| Spill | Evacuate the immediate area. Secure the location and prevent entry. Wear appropriate PPE, including respiratory protection. Cover liquid spills with an absorbent material. For solid spills, gently cover with a damp absorbent material to avoid raising dust. Collect all contaminated materials into a designated cytotoxic waste container. Decontaminate the spill area thoroughly. | Report the incident to your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of as hazardous waste.[6]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container with a purple lid. | Incineration at a licensed hazardous waste facility.[6] |
| Liquid Waste | Labeled, sealed, and leak-proof container with a purple lid. | Incineration at a licensed hazardous waste facility.[6] |
| Sharps | Labeled, puncture-proof sharps container with a purple lid. | Incineration at a licensed hazardous waste facility.[7] |
| Contaminated PPE | Disposed of as solid cytotoxic waste in a designated purple-lidded container. | Incineration at a licensed hazardous waste facility. |
Note: Always follow your institution's specific guidelines and local regulations for the disposal of cytotoxic waste. Never dispose of cytotoxic waste in general laboratory trash or down the drain.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. education.eviq.org.au [education.eviq.org.au]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
